molecular formula C8H10N2O4 B1589175 2-propyl-1H-imidazole-4,5-dicarboxylic Acid CAS No. 58954-23-7

2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Cat. No.: B1589175
CAS No.: 58954-23-7
M. Wt: 198.18 g/mol
InChI Key: BGPZYJSOTDBJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-1H-imidazole-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPZYJSOTDBJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437036
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-23-7
Record name 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58954-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, experimental protocols, and comparative analysis of different synthetic strategies.

Introduction: Significance and Applications

This compound (C₈H₁₀N₂O₄, Molar Mass: 198.18 g/mol ) is a white crystalline solid that serves as a critical building block in organic synthesis.[3] Its primary application lies in the pharmaceutical sector as a precursor to complex active pharmaceutical ingredients.[3] Beyond its role in drug synthesis, it also finds utility in agriculture as a plant growth regulator and in the food industry as a flavor enhancer.[3] The strategic importance of this molecule necessitates efficient and scalable synthetic routes.

Primary Synthetic Pathways

Several synthetic routes for this compound have been developed, each with distinct advantages and limitations. This guide will focus on the most prominent and scientifically validated pathways.

Pathway I: Modified Debus-Radziszewski Synthesis from Tartaric Acid

A highly efficient and practical approach for large-scale preparation utilizes readily available and inexpensive starting materials: tartaric acid, n-butyraldehyde, and ammonia. This method is a modification of the classic Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction used for the synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[4]

Reaction Overview:

The synthesis proceeds by reacting tartaric acid with n-butyraldehyde and aqueous ammonia. The tartaric acid derivative acts as the 1,2-dicarbonyl precursor, while n-butyraldehyde provides the 2-propyl substituent.

Debus-Radziszewski_Synthesis tartaric_acid Tartaric Acid intermediate Intermediate Adduct tartaric_acid->intermediate + butyraldehyde n-Butyraldehyde butyraldehyde->intermediate + ammonia Aqueous Ammonia ammonia->intermediate + final_product 2-propyl-1H-imidazole- 4,5-dicarboxylic acid intermediate->final_product Cyclization & Aromatization

Figure 1: Conceptual workflow of the modified Debus-Radziszewski synthesis.

Mechanistic Insights:

The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound (derived from tartaric acid) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (n-butyraldehyde), followed by cyclization and aromatization to yield the imidazole ring.[4] The use of tartaric acid as a bio-renewable substrate makes this pathway particularly attractive from a green chemistry perspective.

Experimental Protocol:

A detailed procedure involves the treatment of tartaric acid with nitric and sulfuric acid, followed by the addition of n-butyraldehyde and aqueous ammonia. The resulting this compound can then be esterified, for example, with thionyl chloride in ethanol, to produce the corresponding diethyl ester, a common intermediate in further synthetic steps.

StepReagentsConditionsYield
1Tartaric acid, Nitric acid, Sulfuric acid--
2n-Butyraldehyde, Aqueous ammonia-74% (for the dicarboxylic acid)
3Thionyl chloride, EthanolReflux, 1.5 h94% (for the diethyl ester)

Table 1: Summary of the two-step procedure for the synthesis of diethyl 2-(n-propyl)-1H-imidazole-4,5-dicarboxylate starting from tartaric acid.

Pathway II: Oxidation of 2-n-propylbenzimidazole

This pathway involves a two-step process starting from o-phenylenediamine. It offers a straightforward route with readily available and cost-effective raw materials, making it suitable for industrial-scale production.[1]

Reaction Overview:

The first step is the condensation of o-phenylenediamine with either n-butyric acid or n-butyraldehyde in the presence of a dehydrating agent like polyphosphoric acid to form 2-n-propylbenzimidazole. The second step involves the oxidative cleavage of the benzene ring of the benzimidazole intermediate to yield the desired this compound.[1]

Benzimidazole_Oxidation_Pathway o_phenylenediamine o-Phenylenediamine benzimidazole_intermediate 2-n-propylbenzimidazole o_phenylenediamine->benzimidazole_intermediate + n_butyric_acid n-Butyric Acid or n-Butyraldehyde n_butyric_acid->benzimidazole_intermediate + dehydrating_agent Dehydrating Agent (e.g., Polyphosphoric Acid) dehydrating_agent->benzimidazole_intermediate Condensation 50-250 °C, 2-6 h final_product 2-propyl-1H-imidazole- 4,5-dicarboxylic acid benzimidazole_intermediate->final_product Oxidation 50-170 °C, 1-16 h oxidizing_agent Oxidizing Agent (e.g., KMnO4, H2O2) oxidizing_agent->final_product

Figure 2: Synthesis of this compound via oxidation of 2-n-propylbenzimidazole.

Experimental Protocol:

  • Synthesis of 2-n-propylbenzimidazole: o-Phenylenediamine is reacted with n-butyric acid or n-butyraldehyde in the presence of a dehydrating agent. The reaction temperature is maintained between 50-250 °C for 2-6 hours.[1]

  • Oxidation to this compound: The 2-n-propylbenzimidazole intermediate is then subjected to oxidation. Various oxidizing agents can be employed, including permanganates, dichromates, peroxides, concentrated sulfuric acid, or ozone.[1][5] The reaction is typically carried out in an acidic environment at a temperature of 50-170 °C for 1-16 hours.[1][5] This method has been shown to improve the yield by 20% and purity by 10% compared to other methods.[5]

Pathway III: From Diaminomaleonitrile

This synthetic route begins with diaminomaleonitrile and an orthoester of butyric acid. While it proceeds in high yield, the starting materials are often expensive and toxic, limiting its industrial applicability.[2][5]

Reaction Overview:

Diaminomaleonitrile is treated with trimethyl orthobutyrate to yield 2-(n-propyl)-1H-imidazole-4,5-dicarbonitrile. This dinitrile is then hydrolyzed under acidic conditions to afford the final dicarboxylic acid.[2]

Diaminomaleonitrile_Pathway diaminomaleonitrile Diaminomaleonitrile dinitrile_intermediate 2-(n-propyl)-1H-imidazole- 4,5-dicarbonitrile diaminomaleonitrile->dinitrile_intermediate + trimethyl_orthobutyrate Trimethyl Orthobutyrate trimethyl_orthobutyrate->dinitrile_intermediate Condensation Acetonitrile, Δ, 5h final_product 2-propyl-1H-imidazole- 4,5-dicarboxylic acid dinitrile_intermediate->final_product Hydrolysis Δ, 8h acid_hydrolysis Acid Hydrolysis (e.g., HCl, H2O) acid_hydrolysis->final_product

Figure 3: Synthesis pathway starting from diaminomaleonitrile.

Experimental Protocol:

StepReagentsConditionsYield
1Diaminomaleonitrile, Trimethyl orthobutyrateAcetonitrile, Reflux, 5 h96%
22-(n-propyl)-1H-imidazole-4,5-dicarbonitrile, HCl, H₂OReflux, 8 h80%
3This compound, HCl (gas), EtOH3 h86% (for diethyl ester)

Table 2: Summary of the reaction steps and yields for the diaminomaleonitrile pathway. [2]

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsAdvantagesDisadvantages
I: Modified Debus-Radziszewski Tartaric acid, n-Butyraldehyde, AmmoniaInexpensive, readily available, and bio-renewable starting materials; good overall yield.May require careful control of reaction conditions.
II: Oxidation of 2-n-propylbenzimidazole o-Phenylenediamine, n-Butyric acid/n-ButyraldehydeSimple process, cheap raw materials, high yield, low toxicity, suitable for industrial production.[1]Involves a two-step process with an intermediate isolation.
III: From Diaminomaleonitrile Diaminomaleonitrile, Trimethyl orthobutyrateHigh yields in individual steps.[2]Toxic and expensive starting materials, long reaction times, tedious work-up.[5]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. For large-scale and industrial applications, the modified Debus-Radziszewski synthesis starting from tartaric acid and the oxidation of 2-n-propylbenzimidazole appear to be the most viable options due to their use of cost-effective and readily available starting materials, as well as their high overall yields and suitability for scale-up. The choice of a specific pathway will ultimately depend on factors such as cost, availability of reagents, required purity of the final product, and environmental considerations.

References

physicochemical properties of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 58954-23-7), a key intermediate in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[1][2][3] Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data summary. It synthesizes reported values with theoretical principles, addresses discrepancies in public data, and provides robust, field-proven experimental protocols for in-house validation. The guide focuses on acid-base characteristics (pKa), lipophilicity (LogP), solubility, and thermal properties, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction and Molecular Overview

This compound is a heterocyclic compound whose structural features—a lipophilic propyl group, an amphoteric imidazole ring, and two acidic carboxyl groups—govern its chemical behavior and utility.[4] Its primary significance lies in its role as a critical building block for Olmesartan medoxomil, a widely used antihypertensive drug.[2] Understanding its physicochemical profile is paramount for optimizing reaction conditions, developing purification strategies, and controlling the quality of active pharmaceutical ingredients (APIs).

Chemical Identity

A consistent and accurate identification of the molecule is the foundation of any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 58954-23-7[5][6][7][8]
Molecular Formula C₈H₁₀N₂O₄[5][7][8]
Molecular Weight 198.18 g/mol [2][7][8]
IUPAC Name This compound[8][9]
Common Synonyms Olmesartan Impurity 22, IEM 1795, 2-Propyl-4,5-imidazoledicarboxylic acid[2][7][8]

Acid-Base Properties and Ionization States (pKa)

The ionization state of a molecule at a given pH is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. As a polyprotic species, this compound possesses three ionizable protons: two from the carboxylic acid groups and one from the imidazole ring N-H.

Theoretical Considerations and Predicted Values

The molecule's pKa values dictate its charge profile across the physiological pH range.

  • Carboxylic Acids: The two carboxylic acid groups are expected to be the most acidic protons, with pKa values typically in the range of 3 to 5. Their deprotonation leads to a monoanionic and then a dianionic species.

  • Imidazole Ring: The imidazole ring is amphoteric.[4] The N-H proton is weakly acidic, with a pKa around 14.5, meaning it will only deprotonate under strongly basic conditions.[4] Conversely, one of the ring nitrogens can be protonated under acidic conditions.

  • Predicted Data: A predicted pKa of 0.65±0.10 has been reported.[3][6] This value is too low to correspond to the deprotonation of the carboxylic acid groups. It most likely represents the pKa of the protonated imidazole ring (ImH₂⁺ ⇌ ImH + H⁺), which is a common characteristic for this heterocycle.

The sequence of deprotonation is crucial for understanding the molecule's behavior. The diagram below illustrates the predominant ionic species at various pH levels.

G A Cationic (pH < 1) B Neutral (pH ~ 1-3) A->B pKa ~ 0.65 C Anionic (-1) (pH ~ 3-5) B->C pKa₁ (COOH) D Anionic (-2) (pH > 5) C->D pKa₂ (COOH)

Caption: Predominant ionization states of the molecule as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for determining pKa values. It provides empirical data by measuring pH changes upon the addition of a titrant, allowing for the precise calculation of dissociation constants.

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, and the results extrapolated to 0% co-solvent.

  • Acidification: Acidify the solution to a starting pH of ~2.0 with standardized 0.1 M HCl to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using a calibrated automated titrator. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first two equivalence points will correspond to the carboxylic acid protons.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Lipophilicity and Partitioning Behavior (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP Values

Computational models provide a useful starting point for assessing lipophilicity.

  • LogP: A predicted value of 0.75860 has been calculated.[6]

  • XLogP3: An alternative algorithm predicts a value of 1.[6]

A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase, classifying the neutral form of the molecule as moderately lipophilic.[10] It is critical to remember that LogP describes the partitioning of the neutral species. The distribution of the molecule at a given pH (LogD) will be highly dependent on its pKa values.

Experimental Protocol: Shake-Flask Method for LogP Determination

The OECD Guideline 107 shake-flask method is a robust and widely accepted direct measurement of the partition coefficient.[10] The workflow ensures equilibrium is reached and concentrations are accurately measured.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Pre-saturate n-octanol with buffered water E2 Add equal volume of pre-saturated n-octanol P1->E2 P2 Pre-saturate buffered water (pH 7.4) with n-octanol E1 Dissolve compound in pre-saturated water P2->E1 E1->E2 E3 Shake vigorously at constant temperature (25°C) until equilibrium E2->E3 E4 Centrifuge to ensure complete phase separation E3->E4 A1 Carefully sample both aqueous and octanol layers E4->A1 A2 Determine concentration in each phase via HPLC-UV A1->A2 A3 Calculate P = [Octanol]/[Aqueous] and LogP = log₁₀(P) A2->A3

Caption: Experimental workflow for the shake-flask determination of LogP.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at a pH where the molecule is predominantly in its neutral form (e.g., pH 2.0). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning: Accurately prepare a solution of the compound in the pre-saturated buffer. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture in a temperature-controlled environment (25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Solubility Profile

Solubility is a fundamental property that impacts everything from reaction kinetics to bioavailability. The reported data for this compound shows significant contradictions, highlighting the need for careful, standardized experimental assessment.

Analysis of Reported Solubility Data
  • One source reports solubility in water, ethanol, and acetone.[5]

  • Another source claims it is practically insoluble in water, but soluble in methanol and very soluble in N,N-Dimethylformamide (DMF).[7]

  • A third source lists methanol and toluene as solvents.[11]

Reconciliation and Expert Insight: These discrepancies likely arise from the strong pH-dependence of the molecule's solubility. As a dicarboxylic acid, its solubility in aqueous media is expected to be minimal at low pH (when it is neutral) but increase dramatically at higher pH as the highly polar mono- and di-anionic carboxylate forms are generated. The report of insolubility in water may refer to its neutral form, while the report of solubility may have been determined in a non-pH-controlled environment or at a pH where it is ionized.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation solubility of a compound, providing a definitive value under specific conditions (e.g., pH, temperature).

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and organic solvents.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and the solution.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.

Thermal and Physical Properties

Thermal properties like the melting point are critical indicators of purity and lattice energy.

Data Summary and Discussion

The reported data for the physical properties of this compound, particularly the melting point, show considerable variation.

PropertyReported Value(s)Notes
Melting Point 190-195 °C[5]152-156 °C[7]262-264 °C[3][11]The wide range suggests potential differences in crystalline form (polymorphism), purity, or experimental technique (e.g., decomposition). The highest value (262-264 °C) is often the most representative of a pure, stable crystalline solid.
Boiling Point 552.9 ± 35.0 °CPredicted value; the compound would likely decompose before boiling at atmospheric pressure.[3][11]
Density 1.464 g/cm³Predicted value.[6][11]

Expert Insight: The significant discrepancy in melting point values is a red flag for researchers. It underscores the importance of characterizing the received material using techniques like Differential Scanning Calorimetry (DSC) to confirm the melting point and identify any thermal events like decomposition or polymorphic transitions. Purity should be confirmed by HPLC.

Conclusion and Future Directions

This compound is a molecule whose physicochemical profile is dominated by its three ionizable functional groups. While computational predictions offer a valuable baseline, the significant discrepancies in publicly available experimental data for key parameters like solubility and melting point mandate rigorous in-house validation.

For scientists and developers working with this crucial intermediate, the following are recommended:

  • Systematic pKa Determination: Experimental confirmation of all three pKa values is essential for building accurate models of its pH-dependent behavior.

  • LogD Profiling: Measuring the distribution coefficient (LogD) across a range of pH values will provide a more practical measure of lipophilicity than a single LogP value.

  • Solid-State Characterization: A thorough investigation of potential polymorphism is warranted to explain the wide range of reported melting points and ensure consistent material properties.

By employing the robust protocols outlined in this guide, researchers can generate reliable, reproducible data, leading to more efficient process development, formulation design, and ultimately, a higher quality final API.

References

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-propyl-1H-imidazole-4,5-dicarboxylic acid (PID) is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of pharmaceuticals, such as the angiotensin II receptor antagonist, olmesartan.[1][2] Its structure, featuring two carboxylic acid groups and a central imidazole core, makes it a potent building block for coordination polymers and supramolecular assemblies.[3] Understanding the three-dimensional arrangement of PID in the solid state is paramount for controlling polymorphism, predicting stability, and optimizing its use in materials science and drug development. This guide provides a comprehensive technical framework for the complete crystal structure analysis of PID, from chemical synthesis and single-crystal growth to data collection and structural refinement. While a published crystal structure for this specific molecule is not currently available, this document leverages established crystallographic principles and extensive data from closely related analogues to present a prospective analysis, detailing the anticipated structural features and the precise methodologies required for their validation.[4][5]

Rationale and Significance

The precise spatial arrangement of atoms and the network of intermolecular interactions within a crystal dictate its macroscopic properties, including solubility, melting point, and bioavailability. For an active pharmaceutical ingredient (API) intermediate like PID, this solid-state characterization is not merely academic; it is a cornerstone of process control and quality assurance. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this three-dimensional structure, providing unambiguous proof of molecular connectivity, conformation, and packing.[6][7] The insights gained from the crystal structure of PID would enable rational design of co-crystals, salts, and novel materials with tailored properties.[3][8]

Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallization experiment is the availability of high-purity starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Several synthetic routes to PID have been reported.[2][9] The following protocol outlines a common approach.

Experimental Protocol: Synthesis of PID
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine propylamine and glyoxalic acid in a suitable solvent.[9]

  • Condensation: Heat the mixture under reflux for a specified period to facilitate the formation of the 2-propyl-4,5-dihydroxyimidazole intermediate.

  • Oxidation: Upon cooling, introduce an oxidizing agent, such as potassium permanganate, portion-wise while carefully monitoring the reaction temperature with an ice bath.[9]

  • Workup: After the reaction is complete, quench any remaining oxidant. Acidify the solution to precipitate the crude this compound.

  • Purification by Recrystallization:

    • Collect the crude solid by vacuum filtration.

    • Dissolve the solid in a minimum amount of hot solvent (e.g., an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm purity (>99%) using techniques such as NMR, HPLC, and melting point analysis.

Single Crystal Growth: The Gateway to Diffraction

Growing a single crystal of sufficient size and quality is often the most challenging step in structure determination. The goal is to create a highly ordered, three-dimensional lattice free of significant defects. The slow evaporation technique is a robust and widely used method for organic compounds like PID.[10]

Experimental Protocol: Single Crystal Growth via Slow Evaporation
  • Solvent Screening: Test the solubility of purified PID in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate) to identify one in which it is sparingly soluble. Solvent mixtures (e.g., ethanol/water) are often effective.

  • Prepare a Saturated Solution: In a clean glass vial, dissolve the purified PID in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.

  • Induce Supersaturation: Allow the solution to cool to room temperature. The solution should be clear and free of any solid particles. If necessary, filter the warm solution through a syringe filter into a clean vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing one or two small pinholes. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, block-like crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the solution using a nylon loop or a fine spatula.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that uses the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal to determine their arrangement.[11] The entire process, from data collection to the final refined structure, follows a well-defined workflow.

experimental_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection reduction Data Reduction & Integration data_collection->reduction Raw Diffraction Data solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF) refinement->validation

Caption: Experimental workflow for crystal structure determination.

Experimental Protocol: SC-XRD Data Acquisition and Structure Solution
  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a suitable cryoprotectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations and recording the resulting diffraction patterns on an area detector.[7]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Structure Solution: Using specialized software (e.g., SHELXT, Olex2), the processed data is used to solve the phase problem and generate an initial electron density map.[12] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions, and thermal parameters, and adds hydrogen atoms to calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1).

Prospective Structural Analysis and Anticipated Features

Based on the extensive literature on imidazole-4,5-dicarboxylic acid and its derivatives, we can confidently predict the key structural features of PID.[4][13][14]

The Dominance of Hydrogen Bonding

The PID molecule contains multiple hydrogen bond donors (the two carboxylic acid -OH groups and the imidazole N-H) and acceptors (the two carbonyl oxygens and the imidazole N atom). This functionality ensures that its crystal structure will be dominated by a robust network of hydrogen bonds.

  • Carboxylic Acid Dimers: A highly probable and stable motif is the formation of a centrosymmetric dimer where two PID molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.[4][15]

  • Chain and Sheet Formation: The remaining N-H donor and carbonyl acceptors are likely to link these dimers into extended 1D chains or 2D sheets, creating a highly stable supramolecular architecture.[13]

Caption: Predicted hydrogen-bonded carboxylic acid dimer motif.

Tautomerism and the Influence of the Propyl Group

Studies on N-alkylated imidazole-4,5-dicarboxylic acids have revealed a fascinating trend: short alkyl chains (methyl, ethyl) favor a zwitterionic form in the crystal, while longer chains (propyl, butyl) can lead to the crystallization of a rare equimolar mixture of the neutral molecule and its zwitterionic tautomer.[5][10] This is attributed to steric effects influencing the crystal packing efficiency. Given the 2-propyl substitution in PID, it is plausible that it could also exhibit complex tautomeric behavior, a feature that only single-crystal XRD can unambiguously resolve.

Representative Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure determination of PID. The values presented are hypothetical but are representative of a typical small organic molecule.

Parameter Anticipated Value / Description
Chemical FormulaC₈H₁₀N₂O₄
Formula Weight198.18 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Pbca)
a, b, c (Å)5-15 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
Volume (ų)800-1500 ų
Z (Molecules/unit cell)2, 4, or 8
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (S)~1.0

Conclusion

This guide has outlined a complete and robust pathway for the definitive solid-state characterization of this compound using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, purification, and crystal growth, researchers can obtain high-quality single crystals suitable for analysis. The subsequent crystallographic study is poised to reveal a structure rich with intermolecular hydrogen bonding, likely featuring classic carboxylic acid dimer motifs that extend into higher-dimensional networks. Furthermore, it will provide a definitive answer regarding the tautomeric state of the molecule in the solid phase. The resulting structural model will be an invaluable asset for professionals in drug development and materials science, enabling a deeper understanding and more precise control over the solid-state properties of this important chemical building block.

References

The Ascendancy of Substituted Imidazole-4,5-Dicarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted imidazole-4,5-dicarboxylic acids have emerged as a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry. Their inherent structural versatility, characterized by multiple coordination sites and the tunable nature of the C2-substituent, has propelled their use in the rational design of sophisticated supramolecular structures, particularly metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of this pivotal class of compounds, offering field-proven insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Imidazole-4,5-Dicarboxylic Acid Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The addition of two carboxylic acid moieties at the 4 and 5 positions transforms this simple heterocycle into a highly versatile building block. The parent compound, imidazole-4,5-dicarboxylic acid (H₃IDC), and its substituted derivatives possess six potential donor atoms: the two imidazole nitrogen atoms and the four oxygen atoms of the carboxylates.[2][3][4] This abundance of coordination sites allows for a rich and varied coordination chemistry, enabling the construction of intricate one-, two-, and three-dimensional metal-organic frameworks (MOFs).[4][5]

The true power of this scaffold lies in the ability to modify the substituent at the C2 position of the imidazole ring. This seemingly subtle modification provides a powerful tool to fine-tune the steric and electronic properties of the ligand, thereby influencing the topology, dimensionality, and ultimately, the functional properties of the resulting metal complexes.[6][7][8] These properties, which include luminescence, magnetism, porosity for gas storage, and catalytic activity, are at the forefront of materials science research.[2][3] Furthermore, the inherent biological relevance of the imidazole core has spurred investigations into the pharmacological potential of substituted imidazole-4,5-dicarboxylic acids and their metal complexes, with promising results in antiviral and anticancer research.[7][9]

This guide will navigate the key aspects of working with substituted imidazole-4,5-dicarboxylic acids, from their fundamental synthesis to their application in cutting-edge research.

Synthetic Strategies: Crafting the Ligand

The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into two main approaches: the assembly from acyclic precursors and the modification of a pre-existing imidazole core.[10][11][12] A prevalent and effective method involves the oxidative cleavage of a fused aromatic ring system, specifically the oxidation of 2-alkylbenzimidazoles.[7][8]

Featured Synthetic Protocol: Oxidation of 2-Alkylbenzimidazoles

This method offers a reliable route to 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities.[8] The causality behind this choice of protocol lies in the relative stability of the imidazole ring to oxidation compared to the benzene ring, allowing for selective cleavage.

Step-by-Step Methodology:

  • Dissolution: The 2-alkylbenzimidazole starting material is carefully dissolved in concentrated sulfuric acid. A concentration of 1 M has been found to be optimal.[8]

  • Oxidation: Hydrogen peroxide is added dropwise to the solution. This is a highly exothermic reaction, and the temperature must be carefully controlled to prevent unwanted side reactions. An optimal molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole is 11:1.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully neutralized, often by pouring it over ice, which also aids in the precipitation of the dicarboxylic acid product. The crude product is then collected by filtration, washed with cold water to remove any remaining acid and inorganic salts, and can be further purified by recrystallization.

This approach has proven effective for a range of 2-alkyl substituents, including those with branched chains.[8]

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Work-up & Purification start1 2-Alkylbenzimidazole step1 Dissolution in H₂SO₄ start1->step1 start2 Concentrated Sulfuric Acid start2->step1 start3 Hydrogen Peroxide step2 Controlled addition of H₂O₂ start3->step2 step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Neutralization & Precipitation step3->step4 step5 Filtration & Washing step4->step5 step6 Recrystallization step5->step6 product 2-Alkyl-imidazole-4,5-dicarboxylic acid step6->product

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Coordination Chemistry and the Genesis of Metal-Organic Frameworks (MOFs)

The deprotonation state of imidazole-4,5-dicarboxylic acid derivatives is highly dependent on the pH of the reaction medium.[4] This allows for the ligand to exist as H₂IDC⁻, HIDC²⁻, or fully deprotonated IDC³⁻ anions, each offering different coordination possibilities.[4] This, combined with the choice of metal ion and reaction conditions (e.g., temperature, solvent), enables the targeted synthesis of metal-organic frameworks with diverse topologies, ranging from discrete 0D molecules to 1D chains, 2D layers, and complex 3D frameworks.[4][5][6]

The substituent at the C2 position plays a crucial role in directing the final structure. For instance, bulkier substituents can introduce steric hindrance that favors the formation of lower-dimensional structures or porous frameworks by preventing dense packing.

Versatility in Coordination Modes

The six potential donor atoms of the imidazole-4,5-dicarboxylate ligand can coordinate to metal centers in a variety of modes, including monodentate, bidentate, and bridging fashions. This flexibility is a key factor in the structural diversity of the resulting MOFs.[2][3][4] For example, in a series of MOFs synthesized with 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, the ligand demonstrated various coordination modes, leading to structures ranging from a 3D noninterpenetrated framework to a 2D stepped topology and 1D helical chains.[13][14]

Diagram of MOF Formation:

G cluster_assembly Self-Assembly Process cluster_structure Resulting MOF Structure ligand Substituted Imidazole-4,5-dicarboxylic Acid coord Coordination Bonds Form ligand->coord metal Metal Ion (e.g., Zn²⁺, Mn²⁺, Cd²⁺) metal->coord conditions Reaction Conditions (pH, Temp, Solvent) conditions->coord s0D 0D Molecular Complex coord->s0D Structural Diversity s1D 1D Chain coord->s1D Structural Diversity s2D 2D Layer coord->s2D Structural Diversity s3D 3D Framework coord->s3D Structural Diversity

Caption: Logical relationship of components leading to diverse MOF structures.

Applications: From Luminescent Materials to Therapeutic Agents

The functional properties of MOFs derived from substituted imidazole-4,5-dicarboxylic acids are a direct consequence of their composition and structure.

Luminescent Properties and Sensing

Many MOFs constructed from these ligands, particularly those incorporating lanthanide ions, exhibit strong luminescence.[6] The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light at its characteristic wavelength.[6] This property is being harnessed for applications in chemical sensing. For example, imidazole-based MOFs have been developed as fluorescent sensors for the detection of nitroaromatic compounds, such as picric acid, and various metal ions.[15] The interaction between the analyte and the MOF can lead to a quenching or enhancement of the fluorescence, providing a detectable signal.[15]

Ligand DerivativeMetal IonEmission Wavelength(s) (nm)Application
Imidazole-4,5-dicarboxylic acidZn(II)Strong blue emissionPotential for sensing
Imidazole-based ligandBa(II)425.8 nmDetection of picric acid

Table 1: Representative Luminescent Properties of Imidazole-4,5-Dicarboxylic Acid-Based MOFs.[15][16]

Biological and Therapeutic Potential

The imidazole moiety is a well-established pharmacophore.[1] Consequently, substituted imidazole-4,5-dicarboxylic acids and their derivatives are being actively investigated for their therapeutic potential.

Anticancer Activity: A series of 5-amino-1-N-substituted-imidazole-4-carboxylates have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[9] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC₅₀ values of 0.737 µM and 1.194 µM, respectively.[9] Further studies revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis, highlighting its potential as a lead compound for new anticancer drugs.[9]

Antiviral and Neurological Activity: 2-Alkyl-substituted imidazole-4,5-dicarboxylic acids have shown promise as antiviral agents and as modulators of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[7] The nature of the 2-alkyl substituent has been shown to be a critical factor in modulating these biological activities.[7]

Diagram of Potential Biological Action:

G cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Potential compound Substituted Imidazole-4,5-Dicarboxylic Acid Derivative tubulin Tubulin Polymerization compound->tubulin interacts with nmda NMDA Receptor compound->nmda interacts with kinase Other Kinases/Enzymes compound->kinase interacts with outcome2 Antiviral Activity compound->outcome2 apoptosis Induction of Apoptosis tubulin->apoptosis proliferation Inhibition of Proliferation tubulin->proliferation neuro Neuromodulation nmda->neuro outcome1 Anticancer Activity apoptosis->outcome1 migration Inhibition of Migration migration->outcome1 proliferation->outcome1 outcome3 Treatment of Neurological Disorders neuro->outcome3

Caption: Logical pathway for the biological evaluation of compounds.

Future Outlook and Conclusion

Substituted imidazole-4,5-dicarboxylic acids represent a class of compounds with immense potential. The ability to systematically tune their properties through synthetic modification makes them ideal building blocks for the creation of functional materials with tailored properties. In materials science, the focus will likely continue on the development of highly porous and stable MOFs for applications in gas separation and storage, heterogeneous catalysis, and more sophisticated sensing platforms.

In the realm of drug development, the scaffold's proven biological activity warrants further exploration. The synthesis and screening of diverse libraries of these compounds, coupled with computational modeling, will be crucial in identifying new lead compounds for a range of diseases. The journey from a versatile chemical scaffold to a life-saving therapeutic or a revolutionary material is a complex one, but for substituted imidazole-4,5-dicarboxylic acids, the path is well-paved with promising results and boundless opportunities.

References

The Genesis and Synthetic Evolution of Imidazole Dicarboxylic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in numerous biologically active molecules. Among its many derivatives, imidazole-4,5-dicarboxylic acid and its analogues represent a particularly versatile scaffold. This technical guide provides an in-depth exploration of the discovery and historical synthesis of these pivotal compounds. It traces their origins from early 20th-century organic chemistry to their modern applications as critical building blocks in pharmaceuticals, most notably in the synthesis of the antihypertensive drug olmesartan. This document offers a detailed examination of key synthetic methodologies, including the seminal synthesis from tartaric acid derivatives and the industrially significant oxidation of benzimidazoles. Each method is presented with a focus on the underlying chemical principles, detailed experimental protocols, and an analysis of reaction mechanisms, providing researchers with a practical and comprehensive understanding of this important class of molecules.

A Historical Perspective: From Glyoxaline to a Pharmaceutical Mainstay

The story of imidazole dicarboxylic acids is intrinsically linked to the discovery of the parent imidazole ring itself. In 1858, Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the condensation of glyoxal and ammonia.[1] However, the journey to the dicarboxylated form, a molecule of significant synthetic utility, would take several more decades.

The first documented synthesis of imidazole-4,5-dicarboxylic acid is attributed to Maquenne in 1891.[2] This pioneering work established a foundational route by reacting tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[2][3] This early method, while historically significant, laid the groundwork for more refined and efficient syntheses that would follow. Another classical approach involves the oxidation of benzimidazole, first reported in 1956, using strong oxidizing agents like potassium dichromate or potassium permanganate.[2] These early discoveries unlocked the potential of imidazole-4,5-dicarboxylic acid as a versatile intermediate for more complex chemical structures.[3]

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of imidazole-4,5-dicarboxylic acids has evolved significantly since its inception. Modern methodologies prioritize yield, scalability, and the use of more accessible starting materials. This section details the most prominent and field-proven synthetic routes.

The Classical Approach: Synthesis from Tartaric Acid Derivatives

This method remains a cornerstone in the historical context of imidazole dicarboxylic acid synthesis. It leverages the C4 backbone of tartaric acid to construct the imidazole ring.

Causality Behind Experimental Choices: The use of tartaric acid provides a readily available and stereochemically defined four-carbon precursor. Nitration is a critical activation step, converting the hydroxyl groups into good leaving groups (nitrates) to facilitate subsequent cyclization with ammonia and formaldehyde, which provides the remaining carbon and nitrogen atoms for the imidazole ring.

Detailed Experimental Protocol:

  • Step 1: Nitration of d-Tartaric Acid:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and dropping funnel, carefully add powdered d-tartaric acid (1.33 moles) to a mixture of nitric acid (sp. gr. 1.42) and fuming nitric acid (sp. gr. 1.50).

    • Stir the mixture until the tartaric acid is fully dissolved.

    • Slowly add concentrated sulfuric acid (sp. gr. 1.84) via the dropping funnel, maintaining careful temperature control with an ice bath.

  • Step 2: Cyclization to Form Imidazole-4,5-dicarboxylic Acid:

    • The resulting tartaric acid dinitrate solution is then reacted with an aqueous solution of ammonia and formaldehyde.[3]

    • The reaction is typically heated to drive the cyclization and formation of the imidazole ring.

    • Upon cooling, the imidazole-4,5-dicarboxylic acid precipitates and can be isolated by filtration.

Reaction Mechanism Overview:

The precise mechanism is complex, but it is proposed to proceed through the formation of a di-imine intermediate from the reaction of ammonia with the carbonyl precursors, followed by cyclization and subsequent aromatization to form the stable imidazole ring.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization Tartaric_Acid d-Tartaric Acid Nitrating_Mixture HNO₃ / H₂SO₄ Tartaric_Acid->Nitrating_Mixture Tartaric_Dinitrate Tartaric Acid Dinitrate Nitrating_Mixture->Tartaric_Dinitrate Reagents NH₃ + CH₂O Tartaric_Dinitrate->Reagents Product Imidazole-4,5-dicarboxylic Acid Reagents->Product

Caption: Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid.

The Workhorse Method: Oxidation of 2-Alkylbenzimidazoles

For industrial-scale production, particularly for pharmaceutical intermediates like the precursor to olmesartan, the oxidative cleavage of 2-alkylbenzimidazoles is a preferred method due to its efficiency and the availability of starting materials.[1][4]

Causality Behind Experimental Choices: This method involves a two-stage process. First, a 2-alkylbenzimidazole is synthesized, typically by condensing o-phenylenediamine with an appropriate carboxylic acid (e.g., n-butyric acid for the olmesartan intermediate).[1] This provides the desired C2-substituent. The subsequent step is a powerful oxidation that cleaves the benzene ring, leaving the more stable imidazole ring intact with the desired dicarboxylic acid functionalities at the 4 and 5 positions. Hydrogen peroxide in sulfuric acid is a common and effective oxidizing system for this transformation.[5]

Detailed Experimental Protocol (for 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid):

  • Part 1: Synthesis of 2-Propylbenzimidazole:

    • Combine o-phenylenediamine and n-butyric acid in the presence of a dehydrating agent like polyphosphoric acid.[1]

    • Heat the mixture to drive the condensation reaction, typically between 50-250°C for 2-6 hours.[1]

    • Isolate and purify the resulting 2-propylbenzimidazole intermediate.

  • Part 2: Oxidative Cleavage:

    • In a three-necked flask, dissolve the 2-propylbenzimidazole in concentrated sulfuric acid to a concentration of approximately 1 M, using an ice bath to manage the heat of dissolution.[4]

    • Slowly add 30% hydrogen peroxide to the solution. An optimal molar ratio of hydrogen peroxide to the benzimidazole substrate is reported to be around 11:1.[5][6]

    • After the addition, the reaction mixture is heated (e.g., to 120°C) for several hours (e.g., 12 hours) to ensure complete oxidation.[4]

    • Upon completion, the reaction mixture is carefully poured over crushed ice, causing the this compound to precipitate.

    • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

G Start o-Phenylenediamine + n-Butyric Acid Condensation Condensation (Polyphosphoric Acid) Start->Condensation Intermediate 2-Propylbenzimidazole Condensation->Intermediate Oxidation Oxidation (H₂O₂ / H₂SO₄) Intermediate->Oxidation Product 2-Propyl-1H-imidazole-4,5- dicarboxylic Acid Oxidation->Product

Caption: Two-step synthesis via benzimidazole oxidation.

Reaction Mechanism Overview: The oxidation mechanism involves the electrophilic attack of an oxidizing species (derived from H₂O₂) on the electron-rich benzene ring of the protonated benzimidazole. This leads to hydroxylation and subsequent oxidative cleavage of the aromatic ring, ultimately forming the two carboxylic acid groups while the imidazole core remains intact.

Alternative Routes

Other synthetic strategies have also been developed, each with its own advantages. One notable method starts from diaminomaleonitrile (DAMN) . This approach is particularly useful for synthesizing 2-substituted imidazole-4,5-dicarbonitriles, which can then be hydrolyzed to the corresponding dicarboxylic acids.[7]

Applications in Drug Discovery and Development

The imidazole-4,5-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily due to its utility as a versatile synthetic intermediate.

Keystone Intermediate in Antihypertensive Drugs

The most prominent application of a substituted imidazole dicarboxylic acid is in the synthesis of olmesartan medoxomil , a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[8] this compound is a key intermediate in the construction of the core imidazole structure of olmesartan.[1][7] The dicarboxylic acid is typically converted to its diethyl ester, which then undergoes a Grignard reaction to install the hydroxypropyl group, a crucial part of the final drug molecule.[8][9]

Emerging Therapeutic Potential

Beyond its role as a synthetic intermediate, the imidazole-4,5-dicarboxylic acid core itself is being explored for direct therapeutic applications. Research has shown that derivatives of this scaffold exhibit a range of biological activities.

  • NMDA Receptor Modulation: Certain derivatives have been identified as ligands for the N-methyl-D-aspartate (NMDA) receptor complex.[10] Depending on the substitution pattern, these compounds can act as partial agonists or antagonists, suggesting potential applications in neurological disorders.[11][12] For instance, 2-propylimidazole-4,5-dicarboxylic acid has been highlighted as a promising partial NMDA receptor agonist.[11][13]

  • Analgesic Properties: Studies have demonstrated the analgesic potential of imidazole-4,5-dicarboxylic acid derivatives in models of visceral pain.[10][14] The compound IEM-2347, for example, showed potent analgesic effects, surpassing those of the reference drug metamizole sodium in preclinical studies.[14]

The table below summarizes key examples of biologically active imidazole dicarboxylic acid derivatives.

Compound/Derivative ClassTherapeutic Target/ApplicationKey Findings
This compound Intermediate for OlmesartanCrucial building block for a major antihypertensive drug.[1][7]
IEM-2347 Analgesia (Visceral Pain)Showed complete suppression of pain response at 20-40 mg/kg in mouse models.[14]
Various 2-substituted derivatives NMDA Receptor ModulationExhibit dose-dependent convulsant or anticonvulsant effects, indicating partial agonism.[11][13]

Conclusion and Future Outlook

From its initial discovery in the late 19th century, imidazole-4,5-dicarboxylic acid has evolved from a chemical curiosity to an indispensable tool in modern synthetic and medicinal chemistry. The development of robust and scalable synthetic routes, particularly the oxidation of benzimidazoles, has cemented its role in the pharmaceutical industry. As researchers continue to explore the direct pharmacological activities of this scaffold, particularly in the realm of neurology and pain management, the importance of imidazole dicarboxylic acids is poised to expand even further. The inherent versatility of this molecule ensures its continued relevance for scientists and drug development professionals seeking to construct novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Solubility of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Welcome to this comprehensive technical guide on the solubility of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. As a pivotal intermediate in the synthesis of various pharmaceuticals, understanding its behavior in different solvent systems is paramount for process optimization, formulation development, and ensuring the overall efficiency of drug manufacturing. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of this compound's solubility, practical methodologies for its determination, and a consolidated view of its known qualitative solubility profile. While quantitative solubility data for this specific molecule is not extensively available in the public domain, this guide provides a robust framework for predicting and experimentally verifying its solubility characteristics.

Unveiling the Molecule: Physicochemical Characteristics of this compound

This compound (CAS 58954-23-7) is a heterocyclic compound featuring an imidazole ring substituted with a propyl group at the 2-position and two carboxylic acid groups at the 4 and 5-positions. Its molecular structure dictates its physicochemical properties and, consequently, its solubility.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 190-195 °C[2]
Predicted pKa 0.65 ± 0.10[3]
Crystal Structure Likely exists as a mixture of neutral and zwitterionic forms in the solid state.[4][5]

The presence of both acidic (carboxylic acids) and basic (imidazole ring) functional groups makes this compound an amphoteric molecule. Its low predicted pKa suggests that the carboxylic acid groups are quite acidic. A critical aspect influencing its solubility is its existence in both neutral and zwitterionic forms in the solid state, a phenomenon observed in analogous 1-propyl-imidazole-4,5-dicarboxylic acid[4][5]. This tautomerism will significantly impact its interaction with different solvents.

The "Why": Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, its solubility in a given organic solvent is a function of several interconnected factors:

  • Solvent Polarity: Polar solvents will more readily dissolve polar solutes. The dicarboxylic acid and imidazole moieties of the target molecule impart significant polarity. Therefore, higher solubility is anticipated in polar organic solvents.

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H of the imidazole ring and O-H of the carboxylic acids) and acceptors (N of the imidazole ring and C=O of the carboxylic acids). Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are expected to be effective at solvating this molecule.

  • Acid-Base Interactions: The amphoteric nature of the molecule means its solubility can be influenced by the acidic or basic character of the solvent. In acidic solvents, the imidazole nitrogen can be protonated, while in basic solvents, the carboxylic acids can be deprotonated, leading to salt formation and generally increased solubility.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the crystal together is a major barrier to dissolution. The presence of both neutral and zwitterionic forms in the crystal lattice of similar compounds suggests strong intermolecular interactions, including hydrogen bonding and electrostatic forces, which would require a solvent with high solvating power to overcome[4][5].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Key factors influencing the solubility of this compound.

Qualitative Solubility Profile: A Summary of Existing Knowledge

While precise quantitative data is sparse, a review of chemical supplier information and related literature provides a qualitative understanding of the solubility of this compound in various organic solvents.

SolventQualitative SolubilitySource(s)
N,N-Dimethylformamide (DMF)Very Soluble[6]
MethanolSoluble[6][7]
EthanolSoluble[2]
AcetoneSoluble[2]
TolueneSoluble[7]
Glacial Acetic AcidSparingly Soluble[6]
ChloroformVery Slightly Soluble[6]
WaterPractically Insoluble / Soluble (Contradictory)[2][6]

Note: The contradictory information regarding water solubility highlights the importance of experimental verification.

The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol and ethanol aligns with the theoretical principles discussed. These solvents can effectively disrupt the crystal lattice through strong dipole-dipole interactions and hydrogen bonding. The reported solubility in toluene, a nonpolar solvent, is somewhat unexpected and may warrant further investigation.

Experimental Determination of Solubility: A Practical Workflow

To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a robust protocol for determining the solubility of this compound.

The Isothermal Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute. A validated HPLC method with a calibration curve prepared from known concentrations of this compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor used.

dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Experimental workflow for the isothermal shake-flask solubility determination.

Considerations for Lipophilicity Assessment (logP)

The partition coefficient (logP), which describes the distribution of a compound between an organic and an aqueous phase, is a key indicator of its lipophilicity. For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH is more relevant. A study on 1H-imidazole-4,5-dicarboxylic acid derivatives has highlighted the importance of experimentally determining these values rather than relying solely on calculated logP, as the experimental values can differ significantly and provide a more accurate assessment of bioavailability[8].

Future Directions and Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of its known qualitative behavior in various organic solvents, and a detailed protocol for its quantitative determination.

The clear next step for the scientific community is the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant organic solvents at different temperatures. Such data would be invaluable for creating predictive solubility models and for optimizing crystallization, purification, and formulation processes.

References

Spectroscopic Characterization of 2-propyl-1H-imidazole-4,5-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document provides an in-depth technical guide on the spectroscopic characterization of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 58954-23-7), a key intermediate in the synthesis of pharmaceuticals such as Olmesartan.[1][2][3] While this compound is commercially available, its comprehensive, publicly-documented spectroscopic data remains scarce. This guide is designed for researchers, scientists, and drug development professionals to bridge this gap. It consolidates known properties, outlines detailed methodologies for acquiring spectral data, and provides an expert-driven prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its molecular structure.

Compound Overview and Physicochemical Properties

This compound is a heterocyclic compound belonging to the imidazole family.[4] Its structure, featuring a propyl group at the C2 position and two carboxylic acid moieties at C4 and C5, makes it a versatile building block in medicinal and coordination chemistry.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 58954-23-7[6]
Molecular Formula C₈H₁₀N₂O₄[4][6]
Molecular Weight 198.18 g/mol [4][6]
Appearance White to beige crystalline solid[4][7]
Melting Point 190-195 °C[4]
Solubility Soluble in water, ethanol, and acetone.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Although specific experimental spectra for this compound are not widely published, we can predict the salient features of its ¹H and ¹³C NMR spectra with high confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals are detailed below.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
-CH₂CH₂CH₃ 0.9 - 1.0Triplet (t)3HTerminal methyl group protons, split by the adjacent methylene group.
-CH₂CH₂CH₃ 1.6 - 1.8Sextet2HMethylene protons adjacent to both a methyl and another methylene group.
-CH₂CH₂CH₃ 2.7 - 2.9Triplet (t)2HMethylene protons directly attached to the electron-withdrawing imidazole ring, causing a downfield shift.
-COOH > 12.0Broad Singlet (br s)2HAcidic protons of the two carboxylic acid groups. Highly deshielded and often exchangeable.
N-H 10.0 - 13.0Broad Singlet (br s)1HImidazole N-H proton. Its position can be highly variable and concentration-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm) (Predicted)Rationale
-CH₂CH₂CH₃ 13 - 15Terminal methyl carbon.
-CH₂CH₂CH₃ 21 - 23Methylene carbon beta to the ring.
-CH₂CH₂CH₃ 28 - 32Methylene carbon alpha to the ring.
C4 / C5 125 - 135Carbons of the imidazole ring bearing the carboxylic acid groups. Due to symmetry in some solvents or tautomerism, these may appear as a single peak or two closely spaced peaks.
C2 148 - 155Imidazole ring carbon bearing the propyl group.
-COOH 165 - 175Carboxyl carbons, significantly deshielded by the attached oxygen atoms.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and COOH).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C 1H NMR Scan B->C D 13C NMR Scan B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Calibration F->G H H G->H Final Spectra (& Interpretation)

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by signals from the O-H, N-H, C=O, and C=N bonds. For comparison, the related 1H-imidazole-4,5-dicarboxylic acid shows characteristic absorptions for these groups.[8] A similar pattern, with additional C-H signals, is expected.

Table 4: Predicted Characteristic IR Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 2500O-H StretchCarboxylic AcidVery broad and strong absorption due to hydrogen bonding.
3100 - 3000N-H StretchImidazole N-HMedium intensity peak, often superimposed on the broad O-H band.
2960 - 2850C-H StretchPropyl GroupSharp, medium-to-strong peaks corresponding to sp³ C-H stretching.
1725 - 1700C=O StretchCarboxylic AcidStrong, sharp absorption characteristic of the carbonyl group in a dimerized acid.
1650 - 1580C=N, C=C StretchImidazole RingMedium intensity absorptions from the aromatic ring stretching.
1440 - 1395O-H BendCarboxylic AcidIn-plane bending vibration.
1300 - 1200C-O StretchCarboxylic AcidStrong stretching vibration.
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR):

    • Place a small amount of the solid crystalline powder directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Ensure firm contact between the sample and the crystal using the pressure clamp. This is a rapid and common method requiring minimal sample.

  • Sample Preparation (KBr Pellet):

    • Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • [M+H]⁺: Expected m/z = 199.0713 (Calculated for C₈H₁₁N₂O₄⁺)

  • [M-H]⁻: Expected m/z = 197.0568 (Calculated for C₈H₉N₂O₄⁻)

Key Fragmentation Pathways: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), predictable fragmentation would occur.

  • Loss of H₂O (18 Da): From a carboxylic acid group.

  • Loss of CO₂ (44 Da): A very common fragmentation for carboxylic acids, leading to a prominent peak at m/z ~155 (for [M+H]⁺) or ~153 (for [M-H]⁻).

  • Loss of C₂H₅ (29 Da): Cleavage of the propyl chain.

MS_Fragmentation Parent [M+H]+ m/z = 199.07 Frag1 [M+H - CO2]+ m/z = 155.08 Parent->Frag1 - CO2 Frag2 [M+H - H2O]+ m/z = 181.06 Parent->Frag2 - H2O Frag3 [M+H - CO2 - C2H4]+ m/z = 127.08 Frag1->Frag3 - C2H4

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument coupled with an ESI source.

  • Infusion/LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via a Liquid Chromatography (LC) system.

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Set the mass range from m/z 50 to 500.

    • The high-resolution data will allow for the determination of the elemental formula.

  • MS/MS Acquisition:

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.

    • Apply collision energy to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis: Analyze the data to identify the molecular ion and match the observed accurate mass to the calculated elemental formula. Interpret the fragmentation pattern to confirm the connectivity of the structure.

Conclusion

References

Methodological & Application

Application Note & Protocol: A Facile, Two-Step Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Notably, this compound serves as a key intermediate in the synthesis of the antihypertensive drug Olmesartan.[1] The protocol herein details a robust, two-step synthetic route commencing from readily available starting materials: propylamine and glyoxylic acid. The methodology involves an initial condensation to form a key dihydroxyimidazole intermediate, followed by a controlled oxidation to yield the target dicarboxylic acid. This application note offers a detailed experimental protocol, mechanistic insights, and practical guidance on process optimization and troubleshooting, grounded in established principles of organic synthesis.

Introduction & Synthetic Strategy

Imidazole-4,5-dicarboxylic acids are a class of compounds prized for their utility as multifunctional ligands and versatile intermediates. The rigid imidazole core, combined with the hydrogen-bonding capabilities of the carboxylic acid groups, makes them ideal scaffolds for constructing complex molecular architectures, including metal-organic frameworks and pharmacologically active agents.[2]

While several methods exist for the synthesis of substituted imidazole-4,5-dicarboxylic acids, such as the oxidative cleavage of benzimidazoles or multi-component reactions originating from tartaric acid derivatives, these routes can require harsh conditions or expensive starting materials.[3][4] The synthesis described here presents an accessible alternative, leveraging the principles of the Debus-Radziszewski imidazole synthesis in a modified, sequential approach.[5][6]

The overall strategy is depicted below. It begins with the condensation of propylamine and glyoxylic acid to form an intermediate, 2-propyl-4,5-dihydroxyimidazoline. This intermediate is then subjected to oxidation using potassium permanganate to introduce the aromaticity and furnish the final product, this compound.[7]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation Propylamine Propylamine Intermediate 2-Propyl-4,5-dihydroxyimidazoline (Intermediate) Propylamine->Intermediate GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate FinalProduct This compound (Final Product) Intermediate->FinalProduct Oxidation Oxidant KMnO4 Oxidant->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism

The formation of the imidazole ring from an amine and a carbonyl source is a cornerstone of heterocyclic chemistry. The proposed mechanism for this specific transformation is outlined below.

Step 1: Condensation to Dihydroxyimidazoline Intermediate

This step involves a cascade of condensation reactions. Propylamine, acting as the nitrogen source, reacts with two equivalents of glyoxylic acid.

  • Iminium Formation: Propylamine attacks the carbonyl of glyoxylic acid, followed by dehydration, to form an initial imine.

  • Second Condensation: A second molecule of glyoxylic acid condenses with the first, likely involving the formation of an enamine-type intermediate.

  • Cyclization & Tautomerization: The amino group of the original propylamine moiety performs an intramolecular attack to close the five-membered ring. Subsequent proton transfers and tautomerization lead to the stable 2-propyl-4,5-dihydroxyimidazoline intermediate.

G Reactants Propylamine + 2x Glyoxylic Acid Imine Imine Formation Reactants->Imine Condensation Second Condensation Imine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate 2-Propyl-4,5-dihydroxy- imidazoline Cyclization->Intermediate

Caption: Proposed mechanistic pathway for the condensation step.

Step 2: Aromatization via Oxidation

The second step is a straightforward oxidation reaction. The 2-propyl-4,5-dihydroxyimidazoline intermediate is treated with a strong oxidizing agent, such as potassium permanganate. This process removes hydrogen atoms from the ring and the hydroxyl groups, leading to the formation of the thermodynamically stable, aromatic imidazole ring system with the desired carboxylic acid functionalities at the 4 and 5 positions.[7]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Potassium permanganate is a strong oxidizer and should be handled with care, avoiding contact with flammable materials.

Protocol 1: Synthesis of 2-Propyl-4,5-dihydroxyimidazoline (Intermediate)

Materials & Equipment:

  • Propylamine

  • Glyoxylic acid (50 wt. % in water)

  • Suitable solvent (e.g., Ethanol or Water)

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Reaction Setup: Equip the three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charge Reactants: To the flask, add glyoxylic acid solution (2.0 eq.). Begin stirring and gently heat the solution to 50-60 °C.

  • Addition of Amine: Slowly add propylamine (1.0 eq.) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction may be exothermic; maintain the temperature below 70 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. The intermediate may precipitate upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Protocol 2: Oxidation to this compound

Materials & Equipment:

  • Crude 2-Propyl-4,5-dihydroxyimidazoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated) or Sodium hydroxide for pH adjustment

  • Sodium bisulfite (for quenching)

  • 500 mL round-bottom flask

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude intermediate from the previous step in water in the 500 mL flask. Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq.) in water.

  • Oxidation: Slowly add the KMnO₄ solution to the stirred, cooled solution of the intermediate. Maintain the temperature below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the excess KMnO₄ by the slow addition of solid sodium bisulfite until the purple color disappears and the mixture consists of a clear solution and the brown MnO₂ precipitate.

  • Isolation & Purification:

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the filter cake with a small amount of hot water.

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.[8] The target product will precipitate as a white or off-white solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to facilitate drying.[8]

    • Dry the product under vacuum to a constant weight.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, if necessary.

Data Presentation & Expected Results

The following table summarizes the typical quantities and conditions for this synthesis on a laboratory scale. Yields are estimates based on related literature procedures and may vary.[3]

ParameterValueNotes
Step 1: Condensation
Propylamine1.0 eq.
Glyoxylic Acid (50%)2.0 eq.
Reaction TemperatureReflux
Reaction Time4 - 6 hoursMonitor by TLC
Step 2: Oxidation
Intermediate1.0 eq.
Potassium Permanganate3.0 - 4.0 eq.A strong oxidizing agent.
Reaction Temperature0 - 10 °CCrucial to control exotherm.
Overall
Expected Yield40 - 60%Over two steps.
AppearanceWhite to beige solid.[9]
Melting Point~190-195 °C[7]
Molecular FormulaC₈H₁₀N₂O₄[10]
Molecular Weight198.18 g/mol [10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction; side reactions.Increase reaction time. Ensure slow, controlled addition of propylamine to minimize polymerization or side reactions.
Incomplete Oxidation Insufficient oxidizing agent; reaction temperature too low.Add KMnO₄ until a faint pink color persists. Allow the reaction to stir longer at room temperature after addition.
Product Fails to Precipitate Incorrect pH; solution too dilute.Check the pH and adjust carefully to the isoelectric point (around pH 3-4).[8] Concentrate the filtrate under reduced pressure and attempt precipitation again.
Product is Highly Colored Contamination with manganese species or organic impurities.Ensure thorough washing of the crude product. Perform recrystallization, possibly with a small amount of activated charcoal.

References

Application Notes & Protocols: Leveraging 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The judicious selection of the organic ligand is paramount in dictating the final properties and, consequently, the application of the MOF. This document provides a comprehensive guide to the utilization of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) as a versatile building block for the synthesis of novel MOFs. We will explore the unique chemical causality stemming from the ligand's structure, provide detailed, field-proven protocols for MOF synthesis and characterization, and discuss the potential applications in drug delivery, catalysis, and gas adsorption, all grounded in authoritative scientific principles.

The Ligand: this compound (H₃PIDC) - A Strategic Choice

The efficacy of a MOF is intrinsically linked to the chemical and structural characteristics of its organic linker. H₃PIDC is a trifunctional ligand featuring two carboxylic acid groups and an imidazole ring with a 2-propyl substituent. This specific combination of functional groups imparts several advantageous properties.

Chemical Causality Behind Ligand Selection:

  • Coordination Versatility: The imidazole ring provides two nitrogen atoms, and the two carboxylate groups offer four oxygen atoms as potential coordination sites. This allows for a variety of coordination modes with different metal centers, leading to a diverse range of MOF architectures, from 2D layered structures to complex 3D frameworks.[1]

  • Structural Directionality and Rigidity: The imidazole ring is a rigid five-membered heterocycle that, along with the carboxylate groups, provides a well-defined geometry for the construction of porous frameworks.

  • Tunable Acidity: The imidazole nitrogen can be protonated or deprotonated, and the carboxylic acid groups have distinct pKa values. This allows for fine-tuning of the synthesis conditions (e.g., pH) to direct the formation of specific framework topologies.

  • Functional Side Group: The 2-propyl group is a non-polar, aliphatic chain. While seemingly simple, this substituent can influence the hydrophobicity of the MOF's pores, which can be advantageous for the selective adsorption of non-polar guest molecules or for creating a suitable environment for specific catalytic reactions. This aliphatic nature can also lead to unique framework flexibilities and responses to stimuli.[2]

Physicochemical Properties of H₃PIDC
PropertyValueSource
Molecular Formula C₈H₁₀N₂O₄[3]
Molecular Weight 198.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C[3]
Solubility Sparingly soluble in water, soluble in DMF, DMSO[3]

Synthesis of H₃PIDC-Based MOFs: A Representative Hydrothermal Protocol

Hydrothermal synthesis is a robust and widely used method for the preparation of high-quality crystalline MOFs.[4] The following protocol is a representative procedure for the synthesis of a strontium-based MOF using H₃PIDC, adapted from established methods for structurally similar ligands.[1]

Materials and Equipment:
  • This compound (H₃PIDC)

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Vacuum oven

Step-by-Step Protocol:
  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of H₃PIDC (19.8 mg) and 0.1 mmol of SrCl₂·6H₂O (26.7 mg) in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.

  • pH Adjustment (Optional but Recommended): The pH of the solution can be adjusted using a dilute base (e.g., NaOH or an organic base like triethylamine) to facilitate the deprotonation of the carboxylic acid groups and influence the final structure. This is a critical parameter that may require optimization.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.

  • Hydrothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.

  • Cooling: After the reaction is complete, cool the autoclave down to room temperature at a rate of 5 °C/hour.

  • Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the collected crystals sequentially with DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the final product in a vacuum oven at 80 °C for 12 hours.

Experimental Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Synthesis cluster_isolation Product Isolation & Purification dissolve Dissolve H3PIDC & SrCl2·6H2O in DMF/Water ph_adjust Adjust pH (Optional) dissolve->ph_adjust Control Topology stir Stir for 30 min ph_adjust->stir transfer Transfer to Autoclave stir->transfer heat Heat at 120°C for 72h transfer->heat cool Cool to RT heat->cool filter Filter Crystals cool->filter wash Wash with DMF & Ethanol filter->wash dry Dry under Vacuum wash->dry final_product final_product dry->final_product Final MOF Product

Caption: Hydrothermal synthesis workflow for H₃PIDC-based MOFs.

Characterization of H₃PIDC-Based MOFs: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

  • Protocol:

    • Grind a small sample of the dried MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD data, typically over a 2θ range of 5-50° with a step size of 0.02°.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. TGA can also reveal the presence of guest solvent molecules within the pores.

  • Protocol:

    • Place 5-10 mg of the MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the coordination of the carboxylate groups to the metal center.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the MOF sample.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Look for a shift in the C=O stretching frequency of the carboxylate groups compared to the free ligand, which indicates coordination.

Single-Crystal X-ray Diffraction (SCXRD)
  • Purpose: To determine the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and the overall framework topology. This is the definitive method for structural elucidation.[3][5]

  • Protocol:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer.

    • Collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

    • Solve and refine the crystal structure using appropriate software.

Characterization Workflow Diagram:

Characterization_Workflow cluster_primary Primary Characterization cluster_advanced Advanced Structural Analysis cluster_application Application-Specific Testing start Synthesized MOF pxrd PXRD (Phase Purity, Crystallinity) start->pxrd tga TGA (Thermal Stability) start->tga ftir FTIR (Coordination Confirmation) start->ftir scxrd SCXRD (3D Structure Elucidation) pxrd->scxrd If single crystals are obtained gas_adsorption Gas Adsorption (Porosity, Surface Area) tga->gas_adsorption scxrd->gas_adsorption Correlate structure with properties drug_delivery Drug Loading & Release Studies gas_adsorption->drug_delivery catalysis Catalytic Activity Assays gas_adsorption->catalysis

Caption: A logical workflow for the comprehensive characterization of H₃PIDC-based MOFs.

Potential Applications: A Horizon of Possibilities

The unique structural and chemical features of H₃PIDC-based MOFs open up a wide range of potential applications, particularly in areas relevant to drug development and advanced materials.

Drug Delivery Systems

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery vehicles.[4][6][7][8][9]

  • High Drug Loading Capacity: The porous nature of H₃PIDC-based MOFs can allow for a high loading capacity of therapeutic molecules. The 2-propyl group may provide favorable hydrophobic interactions for the loading of non-polar drug molecules.[6]

  • Controlled Release: The release of the encapsulated drug can be controlled by the degradation of the MOF structure in response to specific stimuli, such as a change in pH.[9] For example, the acidic environment of tumor tissues could trigger the breakdown of the MOF and the release of an anticancer drug.

  • Biocompatibility: The choice of metal ion is crucial for biocompatibility. The use of biologically relevant metal ions like Zn²⁺, Fe³⁺, or Ca²⁺ in conjunction with the organic H₃PIDC ligand could lead to the development of non-toxic drug carriers.

Heterogeneous Catalysis

The well-defined active sites and high surface area of MOFs make them promising heterogeneous catalysts.

  • Lewis Acid Catalysis: The metal nodes in the MOF can act as Lewis acid sites, catalyzing a variety of organic transformations.

  • Size and Shape Selectivity: The regular pore structure of H₃PIDC-based MOFs can impart size and shape selectivity to catalytic reactions, favoring the formation of specific products.

  • Post-Synthetic Modification: The imidazole ring of the H₃PIDC ligand can be a site for post-synthetic modification, allowing for the introduction of additional catalytic functionalities.

Gas Adsorption and Separation

The tunable pore environment of MOFs is ideal for selective gas adsorption and separation.[10]

  • CO₂ Capture: The nitrogen atoms in the imidazole ring can act as Lewis basic sites, which can enhance the selective adsorption of CO₂ over other gases like N₂ or CH₄.

  • Hydrocarbon Separation: The hydrophobic nature of the pores, influenced by the 2-propyl groups, could be beneficial for the separation of different hydrocarbons.

Luminescent Sensing

Many MOFs exhibit fluorescence, which can be quenched or enhanced upon interaction with specific analytes.[2][10][11][12][13]

  • Analyte Detection: H₃PIDC-based MOFs could be designed to act as fluorescent sensors for the detection of small molecules, metal ions, or pollutants. The imidazole moiety, in particular, has been shown to be effective in sensing applications.[12][13]

Conclusion and Future Outlook

This compound is a highly promising ligand for the construction of novel Metal-Organic Frameworks with tailored properties. Its versatile coordination chemistry, combined with the functional 2-propyl group, allows for the rational design of MOFs for a wide array of applications, from targeted drug delivery to selective catalysis and sensing. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the full potential of this exciting building block in the ever-evolving field of materials science. Further research into the synthesis of H₃PIDC-based MOFs with different metal ions and the systematic evaluation of their performance in the applications outlined here will undoubtedly lead to the development of next-generation advanced materials.

References

Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Chloride: A Key Intermediate for Olmesartan Medoxomil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Prodrug Moiety

In the landscape of modern pharmaceuticals, the development of prodrugs represents a sophisticated strategy to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). A noteworthy example is Olmesartan Medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The "medoxomil" moiety, chemically known as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is a critical component that improves the oral bioavailability of the parent drug, olmesartan.[3] This application note provides a detailed experimental protocol for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (CAS No: 80841-78-7), a key intermediate in the synthesis of Olmesartan Medoxomil and other prodrugs.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

The synthesis of this key intermediate, also referred to as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one or DMDO-Cl, primarily involves the chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[4] This document will detail two robust and commonly employed synthetic routes for the preparation of DMDO-Cl, each utilizing a different chlorinating agent: sulfuryl chloride and phosphorus oxychloride. Furthermore, a protocol for the synthesis of the starting material, DMDO, will be presented.

Synthesis of the Precursor: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

The journey to DMDO-Cl begins with the synthesis of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (DMDO), from readily available starting materials.

Protocol 1: Synthesis of DMDO from Acetoin

This protocol outlines the synthesis of DMDO from acetoin (3-hydroxy-2-butanone) and a chloroformate.[5]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
AcetoinC₄H₈O₂88.11200 g
N,N-DimethylanilineC₈H₁₁N121.18350 g
DichloroethaneC₂H₄Cl₂98.961500 g
Methyl ChloroformateC₂H₃ClO₂94.50500 g

Step-by-Step Procedure:

  • To a suitable reaction vessel equipped with a stirrer, add acetoin (200 g), N,N-dimethylaniline (350 g), and dichloroethane (1500 g).

  • Stir the mixture to ensure homogeneity.

  • Carefully add methyl chloroformate (500 g) dropwise to the reaction mixture.

  • Maintain the reaction temperature between -10 to 20 °C for 0.5 to 10 hours.[5]

  • After the reaction is complete, remove the solvent under reduced pressure to obtain 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

Experimental Protocols for the Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Chloride (DMDO-Cl)

Two distinct and reliable methods for the chlorination of DMDO to yield the target intermediate are presented below.

Method 1: Chlorination using Sulfonyl Chloride

This method employs sulfonyl chloride as the chlorinating agent in a suitable organic solvent.[6]

Reaction Scheme:

G DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) DMDO_Cl (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (DMDO-Cl) DMDO->DMDO_Cl SO2Cl2 SO2Cl2 SO2Cl2->DMDO_Cl Solvent Dichloromethane (reflux) Solvent->DMDO_Cl

Figure 1: Synthesis of DMDO-Cl using Sulfonyl Chloride.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
4,5-Dimethyl-1,3-dioxol-2-one (DMDO)C₅H₆O₃114.1050.0 g
DichloromethaneCH₂Cl₂84.93530 g
Sulfonyl ChlorideSO₂Cl₂134.9765 g (1.1 eq)

Step-by-Step Procedure:

  • In a 1L four-necked flask equipped with a reflux condenser and stirrer, dissolve 50.0 g of 4,5-dimethyl-1,3-dioxol-2-one in 530 g of dichloromethane.[6]

  • Heat the mixture to reflux (internal temperature not less than 40 °C).[6]

  • Prepare a solution of 65 g (1.1 equivalents) of sulfonyl chloride in 132 g of dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the refluxing DMDO solution, maintaining the internal temperature at or above 40 °C.[6]

  • After the addition is complete, continue stirring at reflux for 2 hours.[6]

  • Increase the temperature to 85 °C to distill off the dichloromethane.[6]

  • Once the temperature reaches 90 °C, maintain it for 2-3 hours to facilitate rearrangement.[6]

  • Cool the reaction mixture to room temperature to obtain the crude DMDO-Cl.

  • The crude product can be purified by crystallization from a mixed solvent of alcohols (e.g., methanol, ethanol, isopropanol) at -10 to 0 °C.[7]

Mechanism Insight: The reaction is believed to proceed via a free-radical chain mechanism, particularly when initiated by heat or a radical initiator. The initiation step involves the homolytic cleavage of sulfonyl chloride. The subsequent propagation steps involve hydrogen abstraction from a methyl group of DMDO by a chlorine radical, followed by reaction of the resulting benzylic-type radical with sulfonyl chloride to yield the product and a sulfonyl chloride radical, which continues the chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SO2Cl2 SO2Cl2 SO2Cl• + Cl• SO2Cl• + Cl• SO2Cl2->SO2Cl• + Cl• Heat/Light DMDO-CH3 + Cl• DMDO-CH3 + Cl• DMDO-CH2• + HCl DMDO-CH2• + HCl DMDO-CH3 + Cl•->DMDO-CH2• + HCl DMDO-CH2• + SO2Cl2 DMDO-CH2• + SO2Cl2 DMDO-CH2Cl + SO2Cl• DMDO-CH2Cl + SO2Cl• DMDO-CH2• + SO2Cl2->DMDO-CH2Cl + SO2Cl• Cl• + Cl• Cl• + Cl• Cl2 Cl2 Cl• + Cl•->Cl2 DMDO-CH2• + Cl• DMDO-CH2• + Cl• DMDO-CH2Cl DMDO-CH2Cl DMDO-CH2• + Cl•->DMDO-CH2Cl DMDO-CH2• + DMDO-CH2• DMDO-CH2• + DMDO-CH2• Dimer Dimer DMDO-CH2• + DMDO-CH2•->Dimer Initiation Initiation Propagation Propagation Termination Termination

Figure 2: Simplified Free-Radical Chlorination Mechanism.

Method 2: Chlorination using Phosphorus Oxychloride

This protocol offers an alternative route using phosphorus oxychloride as the chlorinating agent.

Reaction Scheme:

G DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) DMDO_Cl (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (DMDO-Cl) DMDO->DMDO_Cl POCl3 POCl3 POCl3->DMDO_Cl Solvent Toluene Solvent->DMDO_Cl

Figure 3: Synthesis of DMDO-Cl using Phosphorus Oxychloride.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
4,5-Dimethyl-1,3-dioxol-2-one (DMDO)C₅H₆O₃114.1050 g
TolueneC₇H₈92.14300 mL
Phosphorus OxychloridePOCl₃153.3387.3 g
3 wt.% Potassium Carbonate SolutionK₂CO₃138.21As needed

Step-by-Step Procedure:

  • In a dry three-necked flask, add 50 g of DMDO and 300 mL of toluene and stir well.

  • Cool the mixture to 0-10 °C.

  • Add 87.3 g of phosphorus oxychloride dropwise to the flask over 1.5 hours, maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 1 hour.

  • Raise the temperature to 90 °C and reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction product with a 3 wt.% potassium carbonate solution. Separate the organic phase using a separatory funnel. Repeat the washing until the pH of the aqueous layer is neutral.

  • Remove the toluene by vacuum distillation.

  • Distill the residue at 91-93 °C under a vacuum of 2 mmHg to obtain pure 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. A yield of 85.7% with a purity of 99.4% has been reported for this method.

Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Chloride

The identity and purity of the synthesized DMDO-Cl should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Two distinct signals are expected: a singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl).[4]
¹³C NMR Signals corresponding to the methyl carbon, the chloromethyl carbon, the two olefinic carbons of the dioxol-2-one ring, and the carbonyl carbon are expected.[4]
IR Spectroscopy Characteristic peaks for the C=O stretching of the cyclic carbonate, C=C stretching, and C-Cl stretching are anticipated.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (148.54 g/mol ).[4]
Purity (HPLC/GC) Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Purity above 99% is often achievable.[6]

Safety and Handling

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Chloride (DMDO-Cl): This compound is classified as a skin and eye irritant.[8] It may also cause respiratory irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Sulfonyl Chloride: Corrosive and reacts violently with water. It is a lachrymator and causes severe burns. Handle with extreme care in a fume hood.

  • Phosphorus Oxychloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin and eye burns and is harmful if inhaled. All manipulations must be performed in a fume hood.

  • Organic Solvents (Dichloromethane, Toluene): These are volatile and flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][10][11]

Conclusion

The synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride is a critical step in the production of Olmesartan Medoxomil and other important pharmaceuticals. The protocols detailed in this application note provide robust and efficient methods for the preparation of this key intermediate. The choice between sulfonyl chloride and phosphorus oxychloride as the chlorinating agent will depend on factors such as available equipment, cost, and safety considerations. By following these detailed procedures and adhering to strict safety precautions, researchers can reliably synthesize high-purity DMDO-Cl for their drug development and research needs.

References

Application Notes and Protocols: 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Drug Discovery

2-Propyl-1H-imidazole-4,5-dicarboxylic acid, hereafter referred to as PIDC, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid imidazole core, substituted with a propyl group and two carboxylic acid moieties, provides a unique three-dimensional structure and multiple points for chemical modification. This makes PIDC an exceptionally valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][3]

The imidazole ring is a common motif in many biologically active compounds, prized for its ability to participate in hydrogen bonding and coordinate with metal ions. The dicarboxylic acid groups of PIDC offer versatile handles for forming amides, esters, and coordination complexes, while the 2-propyl group can be modified to fine-tune lipophilicity and steric interactions.[4]

This guide provides a comprehensive overview of the applications of PIDC in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and methods for evaluating the biological activity of its analogues.

Physicochemical Properties of PIDC

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
CAS Number 58954-23-7[1][2][5]
Molecular Formula C₈H₁₀N₂O₄[1][5]
Molecular Weight 198.18 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 190-195 °C[1]
Solubility Soluble in water, ethanol, and acetone[1]

Synthesis of this compound

The synthesis of PIDC can be achieved through various routes. One common method involves the oxidation of a benzimidazole precursor.[6] This approach is advantageous due to the availability of starting materials and relatively straightforward reaction conditions.

Protocol 1: Synthesis of PIDC via Oxidation of 2-Propylbenzimidazole

This protocol outlines a two-step process starting from o-phenylenediamine and n-butyric acid.

Step 1: Synthesis of 2-Propylbenzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 eq) and n-butyric acid (1.2 eq) in polyphosphoric acid (PPA) as both the solvent and dehydrating agent.

  • Condensation: Heat the reaction mixture to 150°C for 4 hours. The PPA facilitates the condensation reaction to form the imidazole ring.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-propylbenzimidazole.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-propylbenzimidazole (1 eq) from Step 1 in concentrated sulfuric acid in a round-bottom flask.

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (4-5 eq), in portions, while maintaining the temperature below 40°C with an ice bath. The strong oxidizing conditions cleave the benzene ring, which is then oxidized to the carboxylic acid groups.

  • Quenching: After the addition is complete, stir the mixture at room temperature for 12 hours. Then, carefully pour the mixture onto ice and quench any remaining oxidant with a saturated solution of sodium bisulfite.

  • Isolation: The product, PIDC, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

G cluster_0 Step 1: Synthesis of 2-Propylbenzimidazole cluster_1 Step 2: Oxidation to PIDC o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation n-butyric acid n-butyric acid n-butyric acid->Condensation Polyphosphoric Acid, 150°C 2-propylbenzimidazole 2-propylbenzimidazole Condensation->2-propylbenzimidazole 2-propylbenzimidazole_input 2-propylbenzimidazole Oxidation Oxidation PIDC PIDC Oxidation->PIDC 2-propylbenzimidazole_input->Oxidation KMnO4, H2SO4

Figure 1. Synthetic workflow for PIDC.

Applications in Medicinal Chemistry

A. Key Intermediate in the Synthesis of Olmesartan

PIDC is a crucial intermediate in the manufacturing of Olmesartan medoxomil, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension.[2][3] The specific structure of PIDC is integral to forming the core of the Olmesartan molecule, demonstrating its importance in the synthesis of established drugs.

The synthesis of Olmesartan from PIDC involves several steps, including the esterification of the carboxylic acid groups and subsequent coupling with other synthetic intermediates.

G PIDC 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid Esterification Esterification PIDC->Esterification Coupling Coupling with Biphenyl Tetrazole Moiety Esterification->Coupling FinalSteps Final Modifications Coupling->FinalSteps Olmesartan Olmesartan Medoxomil FinalSteps->Olmesartan G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis PIDC PIDC Derivative/ Metal Complex Characterization Structural Characterization (FTIR, MS, XRD) PIDC->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant DNA_Binding DNA Binding Assay (Fluorescence Quenching) Characterization->DNA_Binding Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 Determine IC50 (Antioxidant) Antioxidant->IC50 BindingConstant Calculate Binding Constant (DNA Binding) DNA_Binding->BindingConstant GI50 Determine GI50 (Cytotoxicity) Cytotoxicity->GI50

References

characterization techniques for 2-propyl-1H-imidazole-4,5-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Physicochemical Characterization of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Complexes

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview and practical protocols for the characterization of metal complexes involving this compound (H₃PIDC). As a versatile multifunctional ligand, H₃PIDC can form a wide array of coordination polymers and metal-organic frameworks (MOFs) with intriguing structural features and potential applications in catalysis, materials science, and medicine.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to characterization. We cover fundamental techniques including X-ray diffraction, spectroscopic methods, and thermal analysis, providing step-by-step protocols and data interpretation insights to validate the synthesis and elucidate the structural and functional properties of these important compounds.

Introduction: The Versatility of H₃PIDC as a Ligand

This compound is a heterocyclic compound featuring multiple potential coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms across two carboxylate groups.[2] This structural richness allows it to act as a versatile building block in coordination chemistry. Depending on the reaction conditions such as pH, temperature, and the choice of metal ion, H₃PIDC can be partially or fully deprotonated, leading to various anions (H₂PIDC⁻, HPIDC²⁻, PIDC³⁻) that coordinate to metal centers in diverse modes.[2][3] The resulting complexes range from discrete molecules to one-, two-, or three-dimensional coordination polymers with significant potential for applications in gas storage, catalysis, and as bioactive agents.[4][5]

A systematic characterization workflow is paramount to confirm the identity, purity, structure, and stability of newly synthesized H₃PIDC complexes. This guide outlines a multi-technique approach to achieve a comprehensive understanding of these materials.

G cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_structural Definitive Structure cluster_properties Property Analysis Synthesis Hydro(solvo)thermal Synthesis of HPIDC Complex FTIR FT-IR Spectroscopy (Coordination Modes) Synthesis->FTIR PXRD Powder XRD (Phase Purity & Bulk ID) Synthesis->PXRD EA Elemental Analysis (Empirical Formula) Synthesis->EA SCXRD Single-Crystal XRD (Absolute Structure) PXRD->SCXRD TGA_DSC Thermal Analysis (Stability, Solvation) SCXRD->TGA_DSC UV_Vis UV-Vis Spectroscopy (Electronic Properties) SCXRD->UV_Vis NMR NMR Spectroscopy (Solution Structure) SCXRD->NMR

Figure 1: A logical workflow for the comprehensive characterization of H₃PIDC metal complexes.

X-ray Diffraction Techniques: Unveiling the Crystal Structure

X-ray diffraction (XRD) is the most powerful tool for determining the solid-state structure of crystalline materials. For H₃PIDC complexes, which are often crystalline coordination polymers, XRD is indispensable.[6]

Single-Crystal X-ray Diffraction (SCXRD)

Principle & Causality: SCXRD provides the definitive, three-dimensional arrangement of atoms in a single crystal by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms. This technique offers an unambiguous determination of bond lengths, bond angles, coordination geometry of the metal center, and the packing of molecules in the crystal lattice. It is the gold standard for structural elucidation.[6]

Information Obtained:

  • Absolute molecular structure and connectivity.

  • Coordination number and geometry of the metal ion.

  • Coordination modes of the H₃PIDC ligand.

  • Presence and location of coordinated or lattice solvent molecules.[7]

  • Details of intermolecular interactions, such as hydrogen bonding.[2]

Protocol 1: Crystal Growth and SCXRD Analysis

  • Crystal Growth (Self-Validating Step): The ability to grow single crystals suitable for SCXRD is itself an indication of high sample purity.

    • Method: Slow evaporation is a common method. Dissolve the purified complex in a suitable solvent (e.g., DMF, ethanol/water) to near saturation.[8]

    • Apparatus: Place the solution in a small vial, covered with a cap containing a few pinholes.

    • Environment: Leave the vial undisturbed in a vibration-free environment for several days to weeks. High-quality, well-defined crystals will form as the solvent slowly evaporates.

  • Crystal Selection and Mounting:

    • Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop or glass fiber using a minimal amount of inert oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.

    • The instrument software is used to determine the unit cell and collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected data is processed to solve the phase problem and generate an initial structural model.

    • The model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

Principle & Causality: PXRD is used to analyze a polycrystalline (powder) sample, providing a diffraction pattern that is characteristic of the material's crystal structure. Its primary role is not to solve a new structure but to confirm the phase purity of a bulk sample and to verify that the synthesized material corresponds to the structure determined by SCXRD.[6] A pure crystalline material will exhibit a unique PXRD pattern, making it an excellent fingerprinting technique.

Information Obtained:

  • Phase Purity: Comparison of the experimental pattern with a simulated pattern from SCXRD data confirms if the bulk sample is a single, pure phase.

  • Crystallinity: Broad peaks indicate poor crystallinity or very small crystallite size, while sharp peaks indicate a well-ordered, crystalline material.

  • Structural Integrity: Can be used to assess the stability of the framework after processes like solvent exchange or heating.

Protocol 2: PXRD Analysis

  • Sample Preparation:

    • Finely grind a small amount (10-20 mg) of the H₃PIDC complex into a homogeneous powder using an agate mortar and pestle.

    • Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Place the sample holder into the powder X-ray diffractometer.

    • Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å).

    • Define the 2θ scan range (e.g., 5° to 50°) and step size (e.g., 0.02°).

  • Data Acquisition & Analysis:

    • Run the scan to obtain the diffraction pattern (Intensity vs. 2θ).

    • Compare the experimental pattern with the one simulated from SCXRD data or with patterns from known phases in a database. A good match confirms the identity and purity of the bulk sample.[9]

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interactions of molecules with electromagnetic radiation, providing crucial information about functional groups, electronic structure, and the local chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present. Coordination of the H₃PIDC ligand to a metal center alters the electron distribution in its bonds, leading to predictable shifts in the vibrational frequencies of the carboxylate (COO⁻) and imidazole groups.[10][11]

Information Obtained:

  • Confirmation of the presence of the imidazole and carboxylate functional groups.

  • Evidence of coordination to the metal ion through shifts in key vibrational bands.

  • Information on the coordination mode of the carboxylate groups (monodentate, bidentate bridging, etc.).

  • Detection of coordinated water or other solvent molecules.

Protocol 3: FT-IR Analysis

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove water, which has strong IR absorption bands.

    • Mix ~1 mg of the H₃PIDC complex with ~100 mg of KBr and grind to a very fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000–400 cm⁻¹.

  • Data Interpretation:

    • Compare the spectrum of the complex with that of the free H₃PIDC ligand.

    • Analyze shifts in key bands as summarized in the table below.

Functional GroupTypical Wavenumber (Free Ligand)Expected Change Upon CoordinationRationale for Change
O-H (Carboxylic Acid)Broad, ~3000 cm⁻¹Disappears or weakens significantlyDeprotonation of the carboxylic acid to form carboxylate.
C=O (Carboxylic Acid)~1700 cm⁻¹DisappearsReplaced by asymmetric and symmetric stretches of the carboxylate.
COO⁻ (Asymmetric)N/A (forms upon deprotonation)Appears ~1550-1650 cm⁻¹Coordination to the metal ion influences the bond order of the C-O bonds.
COO⁻ (Symmetric)N/A (forms upon deprotonation)Appears ~1380-1450 cm⁻¹The separation (Δ) between ν_as and ν_sym can indicate the coordination mode.
N-H (Imidazole)~3100-3400 cm⁻¹May shift or broadenCoordination via the imidazole nitrogen alters the N-H bond environment.[12]
C=N (Imidazole)~1400 cm⁻¹Shifts to a different frequencyParticipation of the imidazole ring in coordination affects its vibrational modes.[13]
UV-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy levels.[14] For H₃PIDC complexes, two main types of electronic transitions are observed: intra-ligand transitions (π → π* and n → π*) within the imidazole ring and aromatic system, and, for transition metal complexes, d-d transitions or ligand-to-metal charge transfer (LMCT) bands.[14][15] The color of transition metal complexes is a direct result of the absorption of specific wavelengths of visible light.[16][17]

Information Obtained:

  • Confirmation of the electronic structure of the ligand.

  • Information about the coordination environment and geometry of the metal center (from d-d transitions).[14]

  • Investigation of charge-transfer processes between the ligand and metal.[18]

Protocol 4: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the H₃PIDC complex in a suitable solvent (e.g., DMF, DMSO, water) that is transparent in the wavelength range of interest.

    • Alternatively, for insoluble materials, a solid-state diffuse reflectance spectrum can be recorded.[7]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan a wavelength range from approximately 200 to 800 nm.

  • Data Interpretation:

    • Intra-ligand Bands: Intense absorption bands in the UV region (typically < 400 nm) are assigned to π → π* and n → π* transitions of the H₃PIDC ligand. These may shift upon coordination.[15]

    • d-d Transitions: For transition metal complexes, weaker, broader bands in the visible region are often due to d-d transitions. The position and number of these bands can provide clues about the metal's oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, nuclei absorb radiofrequency radiation at specific frequencies that depend on their local chemical environment. Coordination to a metal causes changes in the electron density around the ligand's protons and carbons, leading to shifts in their NMR signals (chemical shifts).[19][20]

Information Obtained:

  • Confirmation of the ligand's structure in solution.

  • Evidence of ligand coordination by observing changes in the chemical shifts compared to the free ligand.

  • Determination of the purity and integrity of the complex in solution.

Protocol 5: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the H₃PIDC complex in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; the complex must be sufficiently soluble.

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Include a small amount of a reference standard like tetramethylsilane (TMS) if not present in the solvent.

  • Data Interpretation:

    • ¹H NMR: Compare the spectrum to that of the free H₃PIDC ligand. Protons on the imidazole ring and the propyl chain should be identifiable. A downfield shift of the imidazole protons is typically observed upon coordination, indicating a decrease in electron density.[19][20]

    • ¹³C NMR: Similar to ¹H NMR, shifts in the carbon signals, particularly for the carboxylate and imidazole ring carbons, confirm coordination. The two carboxylate carbons, which may be equivalent in the free ligand, can become inequivalent in the complex, leading to separate signals.

    • Note: For paramagnetic metal complexes (e.g., Cu(II), Co(II)), NMR peaks may be significantly broadened or shifted, making interpretation more complex.[21]

G cluster_modes Common Coordination Modes of Carboxylate Groups ligand H₃PIDC Ligand Coordination Sites: Imidazole N, Carboxylate O Monodentate Monodentate One O atom binds to one metal center ligand->Monodentate binds via Chelating Bidentate Chelating Two O atoms bind to the same metal center ligand->Chelating binds via Bridging Bidentate Bridging Two O atoms bind to two different metal centers ligand->Bridging binds via

References

Application Notes & Protocols: Leveraging 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold in Antifungal Drug Discovery

The imidazole nucleus is a cornerstone in the development of antifungal therapeutics, with numerous marketed drugs built upon this versatile heterocyclic scaffold.[1][2][3] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2]

2-Propyl-1H-imidazole-4,5-dicarboxylic acid emerges as a particularly valuable starting material for the synthesis of new antifungal candidates. Its bifunctional nature, possessing two carboxylic acid groups, allows for the introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). The 2-propyl group provides a foundational lipophilic character, a property known to be significant for the antifungal potency of imidazole derivatives.[4][5] This document provides a comprehensive guide for researchers, outlining detailed protocols for the derivatization of this compound to generate a library of potential antifungal agents.

Core Synthetic Strategy: From Dicarboxylic Acid to a Library of Dicarboxamides

The primary synthetic route detailed herein focuses on the conversion of the two carboxylic acid groups of the starting material into a diverse library of N,N'-disubstituted imidazole-4,5-dicarboxamides. This approach is supported by literature demonstrating the biological activities of symmetrically and dissymmetrically disubstituted imidazole-4,5-dicarboxamides.[6][7][8] The rationale behind this strategy is to append various amines, incorporating a range of functionalities (e.g., aliphatic, aromatic, heterocyclic) to probe their influence on antifungal activity.

Diagram of the General Synthetic Workflow

G A 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid B Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate A->B Esterification (SOCl2, Ethanol) C N,N'-Disubstituted-2-propyl-1H-imidazole- 4,5-dicarboxamide Library B->C Amidation (Amine, Coupling Agent) D Antifungal Activity Screening C->D Biological Evaluation

Caption: General workflow for the synthesis of antifungal agents.

Part 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

The initial and crucial step is the esterification of the dicarboxylic acid. The resulting diethyl ester is a more versatile intermediate for subsequent amidation reactions, as it avoids the potential for side reactions associated with the free carboxylic acids and improves solubility in organic solvents.

Protocol 1: Esterification of this compound

Objective: To synthesize diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene.

  • Activation: Carefully add thionyl chloride (2.2 equivalents) dropwise to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Ester Formation: To the crude acid chloride residue, carefully add anhydrous ethanol (excess) at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of a Library of N,N'-Disubstituted-2-propyl-1H-imidazole-4,5-dicarboxamides

The diethyl ester intermediate will be used to generate a library of dicarboxamides through reaction with a diverse set of primary and secondary amines. The choice of amines should be guided by principles of medicinal chemistry to explore a range of physicochemical properties.

Rationale for Amine Selection:
  • Lipophilic Amines: (e.g., benzylamine, phenethylamine) - Increased lipophilicity can enhance membrane permeability and interaction with the hydrophobic active site of lanosterol 14α-demethylase.[4][5]

  • Electron-withdrawing/donating groups on aromatic amines: (e.g., 4-fluoroaniline, 4-methoxyaniline) - To probe the electronic requirements for optimal binding.

  • Heterocyclic Amines: (e.g., furfurylamine, 2-aminopyridine) - To introduce additional hydrogen bonding capabilities and alter the overall shape and polarity of the molecule.

  • Bulky Amines: (e.g., cyclohexylamine) - To investigate the steric tolerance of the enzyme's active site.

Protocol 2: General Procedure for the Synthesis of Imidazole-4,5-dicarboxamides

Objective: To synthesize a library of N,N'-disubstituted-2-propyl-1H-imidazole-4,5-dicarboxamides.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • A diverse library of primary and secondary amines

  • Peptide coupling agents (e.g., HATU, HBTU, or DCC/HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous DMF, add the desired amine (2.2 equivalents) and DIPEA (3 equivalents).

  • Coupling Agent Addition: Add the chosen peptide coupling agent (e.g., HATU, 2.2 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

Expected Outcome: A library of solid or high-boiling oily compounds. Characterization of each library member should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: A Representative Library of Synthesized Dicarboxamides
Compound IDAmine UsedMolecular FormulaExpected Yield (%)
PIDA-01 BenzylamineC₂₂H₂₄N₄O₂65-75
PIDA-02 4-FluoroanilineC₂₀H₁₈F₂N₄O₂60-70
PIDA-03 CyclohexylamineC₂₀H₃₂N₄O₂70-80
PIDA-04 FurfurylamineC₁₈H₂₀N₄O₄55-65

Part 3: Antifungal Activity Screening

The synthesized library of N,N'-disubstituted-2-propyl-1H-imidazole-4,5-dicarboxamides should be screened for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized imidazole dicarboxamide library

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (antifungal drug) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth in the control wells, as determined by visual inspection or by measuring the optical density at a specific wavelength.

Diagram of the Antifungal Screening Workflow

G A Synthesized Compound Library B Serial Dilution in 96-well plate A->B C Inoculation with Fungal Strains B->C D Incubation C->D E MIC Determination D->E

Caption: Workflow for antifungal activity screening.

Expertise & Experience: Interpreting Results and Guiding Future Synthesis

The SAR data obtained from the initial screening will be invaluable for guiding the synthesis of subsequent generations of compounds. Based on existing knowledge of imidazole antifungals, the following trends can be anticipated:

  • Impact of Lipophilicity: A positive correlation between lipophilicity and antifungal activity is often observed, as it facilitates passage through the fungal cell membrane.[4][5] Therefore, derivatives with larger, non-polar substituents may exhibit enhanced activity.

  • Role of Aromatic Substituents: The electronic nature of substituents on any appended aromatic rings can significantly influence activity. Electron-withdrawing groups may enhance interactions with the enzyme active site.

  • Steric Factors: The size and shape of the substituents at the 4 and 5 positions will be critical. Bulky groups may hinder binding to the enzyme, leading to reduced activity.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The inclusion of standard analytical techniques for characterization at each synthetic step ensures the identity and purity of the intermediates and final products. The use of standardized biological assays with appropriate positive and negative controls provides confidence in the validity of the antifungal activity data.

Conclusion

This compound is a highly promising and versatile scaffold for the development of novel antifungal agents. The synthetic protocols and screening strategies outlined in these application notes provide a clear and logical pathway for researchers to generate and evaluate a diverse library of imidazole dicarboxamides. The systematic exploration of the chemical space around this core structure holds significant potential for the discovery of new antifungal leads with improved efficacy and pharmacological profiles.

References

Catalytic Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ligand for Homogeneous Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to tailoring the activity, selectivity, and stability of metal complexes. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid stands out as a particularly versatile ligand. Its imidazole core offers N-donor sites that can coordinate with a variety of transition metals, while the two carboxylic acid groups provide O-donor sites, enabling the formation of stable chelate structures. This multidentate coordination capability allows for the synthesis of robust metal complexes with well-defined geometries, which are essential for predictable catalytic behavior.

This guide provides a comprehensive overview of the catalytic applications of metal complexes derived from this compound, with a focus on their use in reduction reactions. We will delve into the synthesis of these complexes, their characterization, and detailed protocols for their application in catalysis, providing researchers, scientists, and drug development professionals with the necessary information to leverage these compounds in their work.

Synthesis of the Ligand and Metal Complexes

The journey to utilizing these catalysts begins with the synthesis of the ligand, this compound, and its subsequent complexation with various transition metals.

Synthesis of this compound

A common route for the synthesis of this compound involves a multi-step process. One reported method starts with the reaction of propylamine with glyoxylic acid, followed by oxidation.[1] Another approach involves the oxidation of 2-propyl-benzimidazole.

Representative Protocol for Ligand Synthesis:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 10g of 2-propyl-benzimidazole in 200g of 98% sulfuric acid in a flask equipped with a stirrer and a cooling bath.

  • Oxidation: Slowly add 200g of 30% hydrogen peroxide to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, heat the mixture to 120°C and maintain this temperature for 12 hours.

  • Precipitation: Cool the reaction mixture and pour it into 1000g of ice water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry at 80°C to obtain this compound.

Synthesis of the Metal Complexes (Cu, Ni, Fe, Co)

The metal complexes are typically synthesized by reacting the ligand with the corresponding metal salt in a suitable solvent.

General Protocol for Metal Complex Synthesis:

  • Ligand Solution: Prepare a solution of this compound in a suitable solvent such as ethanol.

  • Metal Salt Solution: In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., copper(II) acetate, nickel(II) acetate, iron(II) acetate, cobalt(II) acetate) in methanol.

  • Reaction: Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux: Heat the resulting mixture to reflux for 30 minutes at 65°C.

  • Isolation: After cooling, the precipitated metal complex is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

Catalytic Application: Reduction of p-Nitrophenol

A significant application of these metal complexes is in the catalytic reduction of p-nitrophenol (PNP) to p-aminophenol (PAP). PAP is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and antipyretics. The metal complexes of this compound have been shown to be effective catalysts for this transformation, achieving high conversion rates.[2][3]

Mechanism of Catalysis

The catalytic reduction of p-nitrophenol in the presence of a reducing agent like sodium borohydride (NaBH₄) is believed to proceed via a metal-hydride intermediate. The metal complex facilitates the transfer of hydride ions from NaBH₄ to the nitro group of p-nitrophenol, leading to its reduction. The reaction kinetics for this process using Cu, Ni, Fe, and Co complexes of this compound have been found to follow a pseudo-second-order model.[2][3]

Catalytic_Cycle cluster_main Catalytic Cycle for p-Nitrophenol Reduction Catalyst M(L) Complex Activated_Catalyst [M(L)-H]⁻ (Hydride Complex) Catalyst->Activated_Catalyst + NaBH₄ PAP p-Aminophenol (Product) Catalyst->PAP Activated_Catalyst->Catalyst + p-Nitrophenol - p-Aminophenol PNP p-Nitrophenol (Substrate) PNP->Activated_Catalyst NaBH4 NaBH₄ (Reducing Agent) NaBH4->Activated_Catalyst BH3 BH₃ + H₂O

Figure 1. A simplified representation of the catalytic cycle for the reduction of p-nitrophenol.

Experimental Protocol for Catalytic Reduction of p-Nitrophenol

This protocol provides a step-by-step method for evaluating the catalytic activity of the synthesized metal complexes in the reduction of p-nitrophenol. The reaction can be conveniently monitored by UV-Vis spectroscopy.

Materials and Reagents:

  • This compound metal complex (Cu, Ni, Fe, or Co)

  • p-Nitrophenol (PNP)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare PNP Solution: Prepare a stock solution of p-nitrophenol in deionized water.

  • Prepare NaBH₄ Solution: Freshly prepare a solution of sodium borohydride in deionized water. This solution should be prepared immediately before use as it is prone to hydrolysis.

  • Reaction Setup: In a quartz cuvette, add a specific volume of the p-nitrophenol stock solution and dilute with deionized water to a final volume of 3 mL.

  • Initiate Reaction: Add a small amount of the catalyst (metal complex) to the cuvette, followed by the freshly prepared NaBH₄ solution. The total volume in the cuvette should be constant for all experiments.

  • Monitor Reaction: Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals. The reaction progress is monitored by the decrease in the absorbance peak of the p-nitrophenolate ion at approximately 400 nm and the appearance of a new peak for p-aminophenol at around 300 nm.

  • Data Analysis: The conversion of p-nitrophenol can be calculated from the change in absorbance at 400 nm over time.

Experimental_Workflow cluster_workflow Workflow for Catalytic Reduction A Prepare Stock Solutions (PNP and NaBH₄) B Mix PNP and Water in Cuvette A->B C Add Catalyst (Metal Complex) B->C D Add NaBH₄ Solution (Initiate Reaction) C->D E Monitor by UV-Vis Spectroscopy (Absorbance at 400 nm) D->E F Analyze Data (Calculate Conversion) E->F

Figure 2. Experimental workflow for the catalytic reduction of p-nitrophenol.

Performance Data

The catalytic performance of the metal complexes of this compound in the reduction of p-nitrophenol is summarized in the table below. These complexes have demonstrated high efficiency, with conversions exceeding 90%.[2][3]

Metal ComplexConversion (%)Reaction Kinetics
Copper (Cu) > 90Pseudo-second-order
Nickel (Ni) > 90Pseudo-second-order
Iron (Fe) > 90Pseudo-second-order
Cobalt (Co) > 90Pseudo-second-order

Table 1. Catalytic performance of this compound metal complexes in the reduction of p-nitrophenol.

Future Outlook and Potential Applications

While the reduction of p-nitrophenol is a well-documented application, the versatility of this compound as a ligand suggests that its metal complexes could be active in a broader range of catalytic transformations. Future research could explore their potential in:

  • Oxidation Reactions: The metal centers in these complexes could potentially catalyze various oxidation reactions, such as the oxidation of alcohols or hydrocarbons.

  • Carbon-Carbon Bond Forming Reactions: Imidazole-based ligands have been used in metal-catalyzed cross-coupling reactions. The complexes of this compound could be investigated for their activity in reactions like Suzuki or Heck couplings.

  • Asymmetric Catalysis: By introducing chiral moieties to the imidazole ligand, it may be possible to develop catalysts for enantioselective transformations, which are of significant interest in the pharmaceutical industry.

Conclusion

The metal complexes of this compound are effective and robust catalysts for the reduction of p-nitrophenol. This guide has provided detailed protocols for the synthesis of the ligand and its metal complexes, as well as their application in this important chemical transformation. The straightforward synthesis, high catalytic activity, and potential for further development make these complexes valuable tools for researchers in catalysis and drug development.

References

Application Notes and Protocols for the Derivatization of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive starting point for drug design. Within this class, 2-propyl-1H-imidazole-4,5-dicarboxylic acid stands out as a particularly valuable building block. Its utility is highlighted by its role as a key intermediate in the synthesis of Olmesartan, a potent angiotensin II receptor antagonist used in the treatment of hypertension.[2][3]

The dicarboxylic acid functionality at the 4 and 5 positions, coupled with the imidazole ring's nitrogen atoms, offers multiple handles for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, transforming this versatile scaffold into a library of potential drug candidates. We will delve into the rationale behind these modifications and provide detailed, field-proven protocols for their execution.

Strategic Derivatization: A Multi-pronged Approach

The derivatization of this compound can be approached from three primary angles: modification of the carboxylic acid groups, N-alkylation of the imidazole ring, and bioisosteric replacement of the carboxylic acid moieties. Each strategy aims to modulate different physicochemical and pharmacological properties of the parent molecule.

dot graphdiv { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Derivatization Strategies for this compound", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound", fillcolor="#4285F4"]; Diester [label="Diester Formation", fillcolor="#34A853"]; Diamide [label="Diamide Formation", fillcolor="#34A853"]; Bioisostere [label="Bioisosteric Replacement", fillcolor="#34A853"]; N_Alkylation [label="N-Alkylation of Imidazole", fillcolor="#FBBC05"]; Final_Products [label="Library of Diverse Drug Candidates", shape=ellipse, fillcolor="#EA4335"];

// Edges Start -> Diester [label="Esterification"]; Start -> Diamide [label="Amidation"]; Start -> Bioisostere [label="e.g., Tetrazole formation"]; Diester -> N_Alkylation [label="Alkylation of diester"]; Diamide -> Final_Products; N_Alkylation -> Final_Products; Bioisostere -> Final_Products; } Caption: Derivatization workflow for this compound.

I. Modification of the Carboxylic Acid Groups: Esterification and Amidation

The twin carboxylic acid groups are the most apparent sites for derivatization. Converting them into esters or amides can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.

A. Diester Formation: Enhancing Lipophilicity and Oral Bioavailability

Esterification of the carboxylic acids is a common strategy to increase lipophilicity, which can improve membrane permeability and oral bioavailability. The resulting diesters are also valuable intermediates for further modifications, such as N-alkylation of the imidazole ring.

This protocol is adapted from an improved synthesis method for this key intermediate.[2]

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • Suspend this compound (1 equivalent) in absolute ethanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
B. Diamide Formation: Introducing Diverse Functional Groups and Hydrogen Bonding Capabilities

Conversion of the carboxylic acids to amides introduces hydrogen bond donors and acceptors, which can lead to stronger and more specific interactions with biological targets. The use of a diverse range of primary and secondary amines allows for the creation of a large library of compounds with varied physicochemical properties.

This general protocol utilizes a standard peptide coupling agent for the efficient formation of amide bonds.

Materials:

  • This compound

  • Primary or secondary amine (2.2 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired diamide.

II. N-Alkylation of the Imidazole Ring: Modulating Physicochemical Properties and Exploring Binding Pockets

Alkylation of the imidazole nitrogen atoms provides another avenue for derivatization. This modification can influence the molecule's pKa, lipophilicity, and metabolic stability. The regioselectivity of N-alkylation is a critical consideration, as it can be influenced by steric and electronic factors of the substituents on the imidazole ring.[4]

dot graphdiv { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Regioselectivity of Imidazole N-Alkylation", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Imidazole [label="Unsymmetrical Imidazole Derivative", fillcolor="#4285F4"]; N1_Product [label="N1-Alkylated Product", fillcolor="#34A853"]; N3_Product [label="N3-Alkylated Product", fillcolor="#34A853"]; Factors [label="Controlling Factors", shape=ellipse, fillcolor="#FBBC05"]; Sterics [label="Steric Hindrance", shape=plaintext, fontcolor="#202124"]; Electronics [label="Electronic Effects", shape=plaintext, fontcolor="#202124"]; Reaction_Conditions [label="Reaction Conditions (Base, Solvent)", shape=plaintext, fontcolor="#202124"];

// Edges Imidazole -> N1_Product [label="Alkylation"]; Imidazole -> N3_Product [label="Alkylation"]; Factors -> Imidazole; Factors -> Sterics; Factors -> Electronics; Factors -> Reaction_Conditions; } Caption: Factors influencing the regioselectivity of imidazole N-alkylation.

This protocol employs standard conditions for N-alkylation using an alkyl halide.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous THF (Tetrahydrofuran)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated products.

ParameterValue
Regioisomeric Ratio Dependent on the alkyl halide and reaction conditions
Typical Total Yield 60-80%

III. Bioisosteric Replacement of Carboxylic Acids: A Strategy for Improved Drug-like Properties

While carboxylic acids can be crucial for target binding, they can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[5] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to mitigate these issues.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic nature and hydrogen bonding capabilities of carboxylic acids while offering improved metabolic stability and bioavailability.

Conceptual Framework for Bioisostere Replacement

The conversion of the dicarboxylic acid to its corresponding ditetrazole analogue, for instance, would proceed via a multi-step synthesis, likely involving the conversion of the carboxylic acids to amides, followed by dehydration to nitriles, and subsequent reaction with an azide source to form the tetrazole rings.

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion

This compound is a highly versatile scaffold for the development of novel therapeutics. The derivatization strategies outlined in these application notes provide a roadmap for creating diverse chemical libraries with a wide range of physicochemical and pharmacological properties. By systematically modifying the carboxylic acid groups and the imidazole ring, researchers can fine-tune the properties of this promising building block to develop new drug candidates with improved efficacy and safety profiles.

References

analytical methods for purity assessment of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Purity Assessment of 2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

The rigorous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement in drug development and manufacturing.[1] this compound (CID 10236071) is a key heterocyclic compound, often utilized as a building block in the synthesis of pharmaceuticals, such as in the preparation of Olmesartan.[2][3][4] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust, validated analytical methods are essential for its quality control.

This guide provides a detailed framework for the purity assessment of this compound, designed for researchers, analytical scientists, and quality control professionals. We will delve into the primary quantitative technique, High-Performance Liquid Chromatography (HPLC), and explore orthogonal methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (TGA/DSC) for comprehensive characterization. The methodologies presented are grounded in established scientific principles and aligned with international regulatory expectations, such as the ICH Q2(R2) guidelines for analytical procedure validation.[5][6][7][8][9]

Part 1: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis of non-volatile and thermally labile compounds like this compound, making it the gold standard in the pharmaceutical industry.[1] A reverse-phase (RP-HPLC) method is particularly effective, as it separates the polar analyte from potential non-polar and closely related impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Recommended HPLC-UV Protocol

The following protocol is based on established methods for analogous imidazole-dicarboxylic acid derivatives and serves as a robust starting point for method development and validation.[1][10]

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of carboxylic acid groups, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileCommon organic modifier for adjusting elution strength.
Gradient Elution See Table 2 belowA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
UV Detection 210 nmWavelength for detecting the imidazole chromophore.
Injection Volume 10 µLA typical volume to avoid column overloading.

Table 2: Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter and degas both phases before use.

  • Standard Preparation : Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for linearity and quantitation limit studies.

  • Sample Preparation : Prepare the test sample at the same concentration as the standard (1 mg/mL) using the same diluent.[1]

  • System Suitability : Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.

  • Analysis : Inject the blank (diluent), standard, and sample solutions into the equilibrated HPLC system and record the chromatograms.

  • Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Preparation (1 mg/mL) sst System Suitability Test (SST) prep_std->sst prep_sample Sample Preparation (1 mg/mL) injection Inject Blank, Standard, & Sample prep_sample->injection equilibration->sst sst->injection integration Peak Integration injection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation According to ICH Q2(R2)

To ensure an analytical method is fit for its intended purpose, it must be validated.[8] The objective of validation is to demonstrate reliability, reproducibility, and accuracy.[5][6]

Table 3: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte's signal is free from interference from impurities, degradants, or matrix components.[6]Peak purity analysis (e.g., via PDA detector) should pass. Resolution between the main peak and the closest eluting peak should be >2.
Linearity To demonstrate a direct correlation between concentration and detector response over a defined range.[6]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[8]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value, often assessed by spike recovery.[6]Mean recovery between 98.0% and 102.0%.
Precision Measures the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).%RSD ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature).System suitability criteria must be met under all varied conditions.

Part 2: Orthogonal and Confirmatory Analytical Methods

While HPLC is the primary tool for purity quantification, a multi-faceted approach using orthogonal techniques is crucial for comprehensive characterization and unequivocal identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS combines the separation power of HPLC with the mass-resolving capability of MS. It is invaluable for confirming the molecular weight of the main component and for identifying unknown impurities, which is essential for understanding potential degradation pathways or synthesis side-reactions.[1]

Protocol Considerations: To make the HPLC method MS-compatible, the non-volatile buffer (phosphoric acid) must be replaced with a volatile alternative, such as 0.1% formic acid.[1][10] This ensures that the mobile phase does not interfere with the ionization process in the MS source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the molecular structure of the compound and any impurities present.[1] ¹H and ¹³C NMR spectra serve as a definitive fingerprint for structural confirmation. Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a sample against a certified internal standard without requiring a reference standard of the analyte itself, offering a powerful orthogonal check on HPLC results.[11][12]

Protocol Outline:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a known amount of a certified internal standard (e.g., maleic acid).

  • Acquire ¹H NMR spectra under quantitative conditions (ensuring full relaxation of signals).

  • Integrate the signals corresponding to the analyte and the internal standard to calculate the absolute purity.

Thermal Analysis (TGA and DSC)

Causality: Thermal analysis provides critical information about the physicochemical properties of the material.[13]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is highly effective for quantifying the content of volatile impurities, such as residual solvents or water, which may not be detected by HPLC.[14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For highly crystalline materials, DSC can determine purity based on the principle of melting point depression, where impurities lower and broaden the melting peak.[16] It is also the primary technique for identifying and quantifying different polymorphic forms.[17]

General Protocol:

  • TGA: Heat ~10 mg of the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen purge.[17] Any mass loss before decomposition corresponds to volatile content.

  • DSC: Heat 2-5 mg of the sample in a sealed aluminum pan at a rate of 10 °C/min to identify melting endotherms and other thermal events.[17]

Gas Chromatography (GC)

Causality: GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds.[18] For this compound, its application is not for the analysis of the main compound (which is non-volatile) but for the critical task of detecting and quantifying residual solvents from the synthesis process.[1] Analysis of the main compound by GC would require derivatization to increase its volatility, making it a less direct and more complex method than HPLC.

Part 3: Integrated Analytical Strategy

A robust quality control strategy does not rely on a single method but integrates several techniques to build a complete purity profile.

Integrated_Strategy cluster_main Purity Assessment of this compound HPLC HPLC-UV (Primary Method) LCMS LC-MS (Identity Confirmation) HPLC->LCMS Confirms Identity & Structure NMR NMR (Structure Elucidation) HPLC->NMR Confirms Identity & Structure Thermal TGA / DSC (Volatiles & Polymorphs) HPLC->Thermal Orthogonal Purity (Non-UV active impurities) GC GC (Residual Solvents) HPLC->GC Orthogonal Purity (Non-UV active impurities)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial intermediate in the manufacturing of pharmaceuticals like Olmesartan, optimizing its synthesis is of significant importance.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Synthesis Overview: Common Pathways and Key Considerations

The synthesis of this compound can be approached through several routes. The classical Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, forms the foundational chemistry for many imidazole syntheses.[3][4][5] However, this method can sometimes suffer from poor yields and side reactions.[5][6]

More practical and scalable methods have been developed to overcome these limitations. One prominent improved method starts from readily available and inexpensive tartaric acid, which is converted to a dicarbonyl precursor, and then reacted with n-butyraldehyde and aqueous ammonia. Another patented approach involves the oxidation of 2-propylbenzimidazole intermediates.[2]

This guide will focus on troubleshooting the common challenges encountered during these multi-step syntheses, ensuring a higher success rate and yield in your laboratory.

Experimental Workflow: Improved Synthesis from Tartaric Acid

Below is a generalized workflow for a common and improved synthesis protocol.

G cluster_0 Step 1: Dicarbonyl Formation cluster_1 Step 2: Imidazole Ring Formation (One-Pot) cluster_2 Step 3: Purification A Tartaric Acid B Oxidation (e.g., HNO₃/H₂SO₄) A->B C Dihydroxy-tartaric acid (Dicarbonyl Precursor) B->C D Add n-Butyraldehyde & Aqueous Ammonia C->D E Condensation Reaction D->E F Crude 2-propyl-1H-imidazole- 4,5-dicarboxylic acid E->F G Precipitation (pH adjustment) F->G H Washing & Drying G->H I Pure Product H->I

Caption: General workflow for synthesizing the target compound from tartaric acid.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Answer: Low or no yield is a common frustration that can stem from several factors, from reaction conditions to starting material quality.

  • Potential Cause A: Incomplete Reaction

    • Causality: Imidazole formation is a multi-step condensation process that requires sufficient time and energy to reach completion. Inadequate reaction time or temperature can halt the reaction at an intermediate stage.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A persistent spot corresponding to a starting material indicates an incomplete reaction.

      • Temperature Control: Ensure the reaction temperature is maintained at the optimal level specified in the protocol (e.g., reflux). For the oxidation of benzimidazole precursors, temperatures can range from 50-170°C.[1][2]

      • Reaction Time: If the reaction has stalled, consider extending the reaction time. Some protocols may require several hours to complete.[1][2]

  • Potential Cause B: Competing Side Reactions

    • Causality: The Debus-Radziszewski synthesis and related condensations are susceptible to side reactions, such as the formation of oxazoles or the reverse Aldol condensation, which consume reactants and reduce the yield of the desired imidazole.[5]

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Ensure the molar ratios of the dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate) are correct. An excess of one reactant can favor alternative pathways.

      • Catalyst Choice: Some variations of this synthesis use catalysts like silicotungstic acid or lactic acid to improve yields and reduce side reactions.[6]

      • Control of pH: The pH of the reaction medium can influence the reaction pathways. Ensure it is within the optimal range for imidazole formation.

  • Potential Cause C: Degradation of Starting Materials or Product

    • Causality: The starting materials or the final product may be unstable under the reaction conditions, particularly if harsh acids or high temperatures are used for extended periods.

    • Troubleshooting Protocol:

      • Purity of Reagents: Use high-purity starting materials. Impurities can catalyze decomposition or lead to unwanted byproducts. Aldehydes, in particular, are prone to oxidation and should be purified if necessary.

      • Controlled Addition: For highly exothermic steps, such as adding reagents to strong acids, use an ice bath and add the reagents slowly to prevent temperature spikes that could cause degradation.[1]

Question 2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

Answer: Product impurity is typically due to residual starting materials, stable byproducts, or side-reactions. A systematic purification strategy is essential.

  • Potential Cause A: Inefficient Purification

    • Causality: The product's dicarboxylic acid and imidazole functionalities give it specific solubility properties that must be exploited for effective purification.[8][9] Simple washing may be insufficient to remove all impurities.

    • Troubleshooting Protocol:

      • Acid-Base Precipitation: The product is amphoteric. After the reaction, carefully adjust the pH of the aqueous solution. The product will precipitate at its isoelectric point, leaving more soluble impurities behind. A second crop of crystals can often be obtained by further pH adjustment of the filtrate.[8][10]

      • Sequential Washing: Wash the crude solid with a series of solvents. A typical sequence is cold deionized water (to remove inorganic salts), followed by a cold polar organic solvent like methanol (to remove organic-soluble impurities), and finally a non-polar solvent like diethyl ether to aid in drying.[8]

      • Recrystallization: If impurities persist, recrystallization is the most effective method. Finding the right solvent is key. The compound is expected to be soluble in hot DMF or methanol and poorly soluble in water or chloroform.[8] A binary solvent system (e.g., dissolving in hot methanol and adding water dropwise as an anti-solvent) can be very effective.

SolventExpected Solubility of ProductUtility for Purification
N,N-Dimethylformamide (DMF) Very SolubleGood for dissolving the product for recrystallization with an anti-solvent.
Methanol Soluble (especially when hot)Useful as a primary recrystallization solvent or for washing away less polar impurities.[8]
Water Sparingly to Practically InsolubleExcellent for washing away inorganic salts and highly polar impurities. Can be used as an anti-solvent.[8][11]
Glacial Acetic Acid Sparingly SolubleCan be used in some reaction schemes as a solvent.[12]
Chloroform / Diethyl Ether Very Slightly Soluble / InsolubleGood for a final wash to remove non-polar contaminants and to dry the product.[8]
Question 3: I am having difficulty isolating the product. It either remains in solution or precipitates as an oil.

Answer: Isolation issues often relate to solubility and crystallization kinetics.

  • Causality: If the product remains in the filtrate, it indicates significant solubility in the workup solvent. Oiling out occurs when a compound comes out of solution above its melting point or when impurities inhibit crystal lattice formation.

  • Troubleshooting Protocol:

    • Optimize Precipitation: If the product is not precipitating, ensure the pH is adjusted correctly to its isoelectric point to minimize solubility.[8] Cooling the solution in an ice bath can further decrease solubility.

    • Concentrate the Filtrate: If the yield is low, concentrate the mother liquor under reduced pressure and attempt to crystallize a second crop of the product.[8]

    • Induce Crystallization: If the product oils out, try the following:

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface to create nucleation sites.

      • Seeding: Add a tiny crystal of a previously obtained pure sample to the solution to initiate crystallization.

      • Trituration: Add a small amount of a solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stir vigorously. This can often break up the oil and induce solidification.

G cluster_0 Common Problems cluster_1 Root Causes Problem Low Yield Impure Product Isolation Issues Causes Incomplete Reaction Side Reactions Poor Reagent Quality Inefficient Purification Solubility Issues Problem->Causes stems from

Caption: Relationship between common synthesis problems and their root causes.

Frequently Asked Questions (FAQs)

  • Q1: What analytical techniques are essential for characterizing the final product?

    • A: A combination of techniques is necessary. NMR spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure.[7] Mass Spectrometry (MS) will confirm the molecular weight. FTIR spectroscopy helps identify key functional groups like C=O (carboxylic acid) and N-H (imidazole).[7] Finally, Elemental Analysis provides the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₈H₁₀N₂O₄.[7][13]

  • Q2: What is the general mechanism for the imidazole ring formation in this synthesis?

    • A: The process is a variation of the Debus-Radziszewski synthesis.[3][4] It generally proceeds in two main stages:

      • Diimine Formation: The dicarbonyl compound (derived from tartaric acid) condenses with two equivalents of ammonia to form a diimine intermediate.[3][14]

      • Cyclization: This diimine then condenses with the aldehyde (n-butyraldehyde). The aldehyde carbon becomes C2 of the imidazole ring, and subsequent dehydration and aromatization yield the final substituted imidazole ring.[3][15]

  • Q3: Are there any specific safety precautions to take during this synthesis?

    • A: Yes. Standard laboratory safety protocols should be strictly followed. Specifically:

      • Handle strong acids (sulfuric, nitric) and bases (ammonia) in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

      • Be cautious with oxidizing agents like hydrogen peroxide or permanganates; they can react violently with organic materials.[1][11]

      • Many organic solvents are flammable and volatile. Work away from ignition sources.

      • Some precursors, such as diaminomaleonitrile (used in older, less common syntheses), are highly toxic and should be handled with extreme care.

References

Technical Support Center: Troubleshooting Low Yield in Imidazole-4,5-Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Addressing Low Yields Head-On

Experiencing lower than expected yields can be a significant roadblock in any synthetic workflow. This section is structured to help you diagnose and resolve common issues in the synthesis of imidazole-4,5-dicarboxylic acid.

Question 1: My yield of imidazole-4,5-dicarboxylic acid is consistently low when using the benzimidazole oxidation method. What are the likely causes and how can I improve it?

The oxidation of benzimidazole is a common route, but its efficiency is highly dependent on the reaction conditions. Low yields can often be attributed to incomplete oxidation or degradation of the product.[1]

Potential Causes and Solutions:

  • Incomplete Oxidation: The aromatic core of benzimidazole is stable, and forcing conditions are required for oxidative cleavage.

    • Troubleshooting Step: Ensure your oxidizing agent (e.g., potassium permanganate or potassium dichromate) is fresh and of high purity. The reaction often requires elevated temperatures; carefully monitor and control the temperature to ensure the reaction proceeds to completion without causing product degradation.

  • Side Reactions and Product Degradation: Over-oxidation can lead to the formation of smaller, more soluble byproducts, reducing the yield of the desired dicarboxylic acid. Imidazole-4,5-dicarboxylic acid itself can decompose at high temperatures.[1]

    • Troubleshooting Step: The incremental addition of the oxidizing agent can help to control the reaction exotherm and prevent over-oxidation. It is also crucial to work up the reaction as soon as it is complete to avoid prolonged exposure to harsh conditions.

  • Poor Product Recovery: Imidazole-4,5-dicarboxylic acid has limited solubility in water.[1][2]

    • Troubleshooting Step: After the reaction, the product is often precipitated by acidifying the solution. Ensure the pH is adjusted correctly to the isoelectric point to minimize the solubility of the product. Cooling the mixture thoroughly before filtration will also maximize precipitation. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2]

Question 2: I'm attempting the synthesis from tartaric acid dinitrate, ammonia, and formaldehyde, and my yields are poor. What should I investigate?

This classical method can be effective but is sensitive to the quality of the starting materials and the control of reaction parameters.[3][4]

Potential Causes and Solutions:

  • Instability of Tartaric Acid Dinitrate: This starting material can be unstable.

    • Troubleshooting Step: It is best to use freshly prepared tartaric acid dinitrate for this reaction. If preparing it in-house, ensure the nitration of tartaric acid is complete and the product is handled with appropriate safety precautions.

  • Suboptimal pH and Temperature Control: The reaction involves multiple steps, and the pH and temperature at each stage are critical.

    • Troubleshooting Step: Carefully monitor and control the pH during the addition of ammonia. The reaction can be exothermic, so efficient cooling is necessary to prevent side reactions.

  • Formaldehyde Polymerization: Formaldehyde can polymerize under certain conditions.

    • Troubleshooting Step: Use a high-quality source of formaldehyde, and consider using paraformaldehyde, which can depolymerize in situ.

Question 3: I am using the newer method involving the reaction of imidazole with formaldehyde followed by nitric acid oxidation, but my yield of 77% is not being achieved. What are the critical parameters?

This method is reported to give good yields, but success hinges on the careful execution of both the hydroxymethylation and the subsequent oxidation steps.[3]

Potential Causes and Solutions:

  • Incomplete Hydroxymethylation: The initial reaction of imidazole with formaldehyde forms a mixture of hydroxymethylated imidazoles. If this step is incomplete, the subsequent oxidation will not yield the desired product.[3]

    • Troubleshooting Step: The reaction is typically carried out in the presence of a strong base like KOH.[3] Ensure the correct molar ratio of formaldehyde to imidazole is used (typically 2.5-3.5 fold molar excess of formaldehyde). The reaction time and temperature (reflux) should be sufficient for the reaction to go to completion.[3]

  • Inefficient Oxidation: The oxidation of the hydroxymethyl groups to carboxylic acids requires strong oxidizing conditions.

    • Troubleshooting Step: The concentration and amount of nitric acid are critical. The reaction is typically run at a high temperature (100-140°C).[3] Proper temperature control is essential to drive the reaction to completion while minimizing decomposition.

  • Loss of Product During Workup: As with other methods, product isolation is key.

    • Troubleshooting Step: The product is precipitated by cooling the reaction mixture. A second fraction can be obtained from the filtrate by adjusting the pH to 4.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing imidazole-4,5-dicarboxylic acid?

For laboratory-scale synthesis, the oxidation of benzimidazole is a well-established method. However, for a more economical and potentially higher-yielding process, the reaction of imidazole with formaldehyde followed by nitric acid oxidation is a very promising alternative due to the use of inexpensive starting materials.[3]

Q2: How can I effectively purify crude imidazole-4,5-dicarboxylic acid?

The most common purification method is recrystallization.[2] Due to its low solubility in water and most organic solvents, a common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like DMF or methanol) and then either cool the solution to induce crystallization or add a "poor" solvent (an anti-solvent) to precipitate the purified product.[2] Washing the crude solid with deionized water and then methanol can also be effective in removing impurities.[2][4]

Q3: What are the expected physical properties of imidazole-4,5-dicarboxylic acid?

It is a white crystalline powder with a melting point of around 280-285°C, at which point it decomposes.[1][5] It is sparingly soluble in water (0.5 g/L at 20°C) and insoluble in ethanol and ether.[1] It is soluble in alkaline solutions.[1]

Q4: Are there any significant safety precautions I should be aware of during the synthesis?

Yes. Many of the synthetic routes involve strong acids (nitric acid, sulfuric acid), strong oxidizers (potassium permanganate, potassium dichromate), and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting material tartaric acid dinitrate is potentially explosive and should be handled with extreme care.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsReported YieldAdvantagesDisadvantages
Benzimidazole Oxidation Benzimidazole, Oxidizing Agent (KMnO4 or K2Cr2O7)VariableWell-established methodCan result in product degradation, use of heavy metal oxidants.
Tartaric Acid Dinitrate Method Tartaric Acid Dinitrate, Ammonia, FormaldehydeModerateUtilizes readily available starting materialsInvolves a potentially unstable intermediate (tartaric acid dinitrate).
Imidazole/Formaldehyde/Nitric Acid Imidazole, Formaldehyde, Nitric AcidUp to 77%[3]Economical due to cheap starting materials, good reported yields.[3]Requires careful control of reaction conditions, especially temperature.
Diaminomaleonitrile Method Diaminomaleonitrile, Formic AcidHigh (for the cyano-carboxyamide intermediate)Single-step to a related intermediate.[6]Requires further hydrolysis to obtain the dicarboxylic acid.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Benzimidazole (Illustrative)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzimidazole in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

  • After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the imidazole-4,5-dicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis from Imidazole, Formaldehyde, and Nitric Acid
  • Dissolve imidazole in an aqueous solution of formaldehyde.

  • Add potassium hydroxide to the solution and reflux the mixture for 3 hours.[3]

  • In a separate flask equipped with a reflux condenser and a dropping funnel, heat 65% nitric acid to boiling.[3]

  • Slowly add the hydroxymethylated imidazole solution to the boiling nitric acid.

  • Maintain the reaction at a high temperature (130-135°C) for 6-10 hours.[3]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystals, wash with water, and dry.

  • Adjust the pH of the filtrate to 4 to obtain a second crop of the product.[3]

Visualizing the Process

Diagram 1: Synthesis of Imidazole-4,5-dicarboxylic Acid via Benzimidazole Oxidation

Benzimidazole Benzimidazole Intermediate Oxidative Cleavage of Benzene Ring Benzimidazole->Intermediate Oxidation OxidizingAgent KMnO4 or K2Cr2O7 (Strong Oxidant) OxidizingAgent->Intermediate Product Imidazole-4,5-dicarboxylic acid Intermediate->Product

Caption: Oxidative cleavage of benzimidazole to yield imidazole-4,5-dicarboxylic acid.

Diagram 2: Troubleshooting Workflow for Low Yields

start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity reaction_conditions Review Reaction Conditions (T, time, pH) check_purity->reaction_conditions Purity OK workup_procedure Analyze Workup and Purification Steps reaction_conditions->workup_procedure Conditions Correct incomplete_reaction Incomplete Reaction? workup_procedure->incomplete_reaction side_reactions Side Reactions or Decomposition? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction (e.g., increase time/temp) incomplete_reaction->optimize_conditions Yes product_loss Product Loss During Isolation? side_reactions->product_loss No side_reactions->optimize_conditions Yes modify_workup Modify Workup (e.g., pH adjustment, extraction) product_loss->modify_workup Yes end Improved Yield optimize_conditions->end modify_workup->end

References

Technical Support Center: Purification of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 58954-23-7). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block in high purity. As an important intermediate in the synthesis of pharmaceuticals like Olmesartan, its purity is paramount.[1][2] This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond simple steps to explain the underlying chemical principles driving each purification strategy.

Understanding the Molecule: The Root of the Challenge

The purification of this compound is frequently non-trivial due to its unique physicochemical properties. Its structure, featuring both acidic carboxylic acid groups and a basic imidazole ring, makes it amphoteric.[3] Furthermore, its high polarity and potential for strong hydrogen bonding result in challenging solubility characteristics: it is often highly soluble in polar aprotic solvents but practically insoluble in water and non-polar organic solvents.[4][5]

A successful purification strategy hinges on exploiting these very properties.

Table 1: Physicochemical Properties of this compound
PropertyValueComments & Implications for Purification
Molecular Formula C₈H₁₀N₂O₄[6][7]
Molecular Weight ~198.18 g/mol [7]
Appearance White to off-white or yellow crystalline powderColoration often indicates impurities that may require charcoal treatment.[5][6]
Melting Point 152-156°C, 190-195°C, 262-264°CThe wide range in reported melting points likely reflects different crystalline forms or levels of purity. A sharp melting point is a good, albeit not absolute, indicator of purity.[1][5][6]
Solubility Profile Very Soluble: N,N-Dimethylformamide (DMF) Soluble: Methanol Sparingly Soluble: Glacial Acetic Acid Practically Insoluble: Water, Chloroform, Diethyl EtherThe extreme solubility in DMF and insolubility in water are key levers for purification via recrystallization (using a solvent/anti-solvent system) and washing.[4][5][8] Note: Some sources report solubility in water, which may depend on pH.[6]

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses the most common issues encountered during purification in a practical question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Question: My initial, crude product has a low purity (<95%) according to HPLC/NMR. What are the likely impurities and what is the most straightforward first-pass purification step?

Answer: The most common impurities are typically unreacted starting materials (e.g., 2-propylbenzimidazole if using an oxidation route) and incompletely oxidized intermediates.[2][4] Residual high-boiling solvents like DMF may also be present.

The most effective initial clean-up method is a sequential solvent wash (or slurry), which leverages the compound's poor solubility in specific solvents that are good at dissolving common synthesis-related impurities. This method is fast, efficient for removing non-polar and moderately polar impurities, and minimizes product loss compared to a full recrystallization.

  • Initial Slurry in Water:

    • Place the crude solid in a flask. Add cold deionized water (~5-10 mL per gram of crude material) to form a stirrable slurry.

    • Stir vigorously for 20-30 minutes at room temperature. This step removes water-soluble inorganic salts and highly polar byproducts.

    • Filter the solid using a Büchner funnel, pressing the filter cake firmly to remove as much water as possible.

  • Methanol Wash:

    • Wash the filter cake with two to three portions of cold methanol. Use a minimal volume for each wash (e.g., 2-3 mL per gram of initial material).

    • Causality: Methanol is a good solvent for many organic impurities but this compound is only sparingly soluble in it, especially when cold. This step effectively removes residual starting materials and less polar byproducts.[4][8]

  • Final Ether Wash:

    • Wash the filter cake with one to two portions of diethyl ether.

    • Causality: Diethyl ether is a non-polar solvent that will displace the more polar methanol and help in drying the product. The target compound is insoluble in ether.[8]

  • Drying:

    • Dry the purified product under high vacuum at 40-50°C until a constant weight is achieved.

Issue 2: Difficulty with Recrystallization

Question: I am struggling to recrystallize my product. It dissolves completely in solvents like DMF even at room temperature, but it won't dissolve in anything else. How can I perform a successful recrystallization?

Answer: This is a classic purification challenge where no single solvent provides the ideal solubility profile (i.e., poor solubility when cold, good solubility when hot). The solution is to use a binary solvent system, also known as a solvent/anti-solvent recrystallization. You will dissolve the compound in a minimal amount of a "good" solvent (like DMF) and then carefully add a "poor" or "anti-solvent" (like water) in which the compound is insoluble to induce crystallization.[4]

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot 'Good Solvent' (e.g., DMF, Methanol) start->dissolve charcoal Optional: Add Activated Charcoal (for colored impurities) dissolve->charcoal If colored add_anti Add 'Anti-Solvent' (e.g., Water) dropwise until persistent turbidity dissolve->add_anti If not colored filter_hot Hot Filter to Remove Insolubles & Charcoal charcoal->filter_hot filter_hot->add_anti reheat Re-heat gently to re-dissolve, then add a few drops of good solvent add_anti->reheat cool_slow Allow to cool slowly to RT, then in ice bath reheat->cool_slow collect Collect Crystals by Filtration cool_slow->collect wash_dry Wash with cold Anti-Solvent & Dry collect->wash_dry finish Pure Crystalline Product wash_dry->finish

Caption: Workflow for Binary Solvent Recrystallization.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of warm (50-60°C) DMF required to fully dissolve the solid. Stir continuously. Using excessive solvent will significantly reduce your final yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w of your compound) and stir for 10-15 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with celite or filter paper to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: While stirring the warm, clear solution, add deionized water (the anti-solvent) dropwise. The solution will become cloudy (turbid). Continue adding water until the turbidity persists even with vigorous stirring.

  • Clarify and Cool: Gently warm the turbid solution until it becomes clear again. Alternatively, add a few drops of DMF to achieve clarity. This ensures you are at the exact saturation point for crystallization to begin upon cooling.

  • Crystal Formation: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with diethyl ether to aid drying. Dry the crystals under vacuum.

Issue 3: Low Yield and Product Loss in Filtrate

Question: My yield is very poor, and I suspect a lot of my product remains in the aqueous filtrate from washing or recrystallization. How can I recover it?

Answer: Significant product loss in aqueous media can be addressed by exploiting the compound's amphoteric nature. As a dicarboxylic acid, its solubility in water is highly pH-dependent. By adjusting the pH of the filtrate to the compound's isoelectric point (pI), you can dramatically decrease its solubility and force it to precipitate. For the parent imidazole-4,5-dicarboxylic acid, a pH of 4 has been shown to be effective for precipitating a second crop.[4][9]

Purification_Decision_Tree start Crude Product purity_check Assess Purity & Color start->purity_check wash Solvent Wash (Protocol 1) purity_check->wash Minor Impurities recrystal Binary Recrystallization (Protocol 2) purity_check->recrystal Significant Impurities high_purity High Purity, Slightly Colored low_purity Low Purity, Colored acid_base Check Filtrate for Loss Acid-Base Precipitation (Protocol 3) wash->acid_base recrystal->acid_base finish Pure Product acid_base->finish

Caption: Decision tree for selecting a purification strategy.

  • Combine Filtrates: Collect all aqueous filtrates from previous washing or recrystallization steps.

  • Cool the Solution: Place the combined filtrate in an ice bath and cool to 0-5°C.

  • Acidify: While monitoring with a pH meter, slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring.

  • Precipitation: As the pH approaches the pI (target a pH around 3-4), a white precipitate will begin to form. Continue adding acid until precipitation is complete.

  • Isolate: Allow the slurry to stir in the ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the recovered product with a small amount of cold deionized water and dry under vacuum.

  • Self-Validation: Assess the purity of this second crop separately. It may need to be combined with another crude batch for re-purification if it does not meet the required specifications.

Frequently Asked Questions (FAQs)

Q1: What is the correct melting point for pure this compound? A: The literature reports several different melting points, ranging from ~150°C to over 260°C.[1][5][6] This variation can be due to the presence of impurities, residual solvent, or different crystalline polymorphs. The key indicator of purity is not the exact number but a sharp melting range (e.g., 1-2°C). It is recommended to establish an internal standard based on a sample of confirmed high purity (>99.5% by HPLC and NMR).

Q2: My product is difficult to analyze by standard Reverse-Phase HPLC (C18 column), showing very poor retention. What are the alternatives? A: This is expected due to the compound's high polarity.[10] Standard C18 columns struggle to retain such molecules. Consider these advanced chromatographic techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a high organic content mobile phase. It is ideal for retaining and separating highly polar compounds like yours.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase forms a neutral, more hydrophobic complex with your analyte, significantly improving its retention on a C18 column.[11]

Q3: How should I properly dry the final product? A: Due to its potential to form hydrates and retain solvents, drying is a critical step. Use a vacuum oven at a moderate temperature (40-60°C) for an extended period (12-24 hours) or until a constant weight is achieved. Avoid excessively high temperatures, which could risk thermal degradation.

Q4: Can this compound be purified by sublimation? A: Sublimation is generally not a suitable method for this compound. Its high polarity and strong intermolecular hydrogen bonding give it a very low vapor pressure, requiring high temperatures that would likely lead to decomposition before sublimation could occur.

References

Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. As a critical intermediate in the synthesis of pharmaceutical agents like Olmesartan, achieving high purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience to help you navigate common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are several established methods, each with distinct advantages and challenges:

  • Debus-Radziszewski Synthesis: A classical multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (like a tartaric acid derivative), an aldehyde (butyraldehyde), and ammonia.[2][3] While versatile, this method is often plagued by low yields and side reactions.[3]

  • Oxidation of 2-Propylbenzimidazole: This approach involves the initial synthesis of 2-propylbenzimidazole, followed by oxidative cleavage of the benzene ring to yield the desired dicarboxylic acid.[4][5] This can be an effective route, but requires careful control of the oxidation step to avoid incomplete reactions.

  • Hydrolysis of a Dinitrile Intermediate: This route typically starts with diaminomaleonitrile (DAMN) and trimethyl orthobutyrate to form 2-propyl-1H-imidazole-4,5-dicarbonitrile.[6] The dinitrile is then hydrolyzed under acidic conditions to the dicarboxylic acid. While effective, this pathway involves toxic and expensive starting materials, which can limit its large-scale applicability.[1]

Q2: Why is controlling side-product formation so critical for this specific molecule?

A2: this compound is a key building block in multi-step pharmaceutical syntheses. The presence of structurally similar impurities can lead to the formation of undesired analogs in subsequent steps, which are often difficult and costly to separate from the final active pharmaceutical ingredient (API). Rigorous purity control at this stage is essential for ensuring the safety, efficacy, and regulatory compliance of the final drug product.

Q3: What are the general classes of impurities I should be aware of?

A3: Impurities are almost always tied to the specific synthetic route employed. However, they can be broadly categorized as:

  • Unreacted Starting Materials: Residuals of aldehydes, ammonia sources, or dicarbonyl compounds.

  • Intermediates: Products of incomplete reactions, such as incompletely oxidized benzimidazoles or mono-hydrolyzed amide-acids from the dinitrile route.

  • Isomeric and Structural By-products: Compounds formed from competing reaction pathways, such as oxazoles in the Debus-Radziszewski synthesis.[3]

  • Degradation Products: Resulting from harsh reaction conditions (e.g., excessively high temperatures or extreme pH).

Troubleshooting Guide: Side-Products & Purification

This section addresses specific experimental problems in a question-and-answer format.

Problem: My yield from the Debus-Radziszewski synthesis is extremely low (<30%). What are the most likely causes?

Answer: Low yields are a known drawback of the classical Debus-Radziszewski synthesis.[3] The root cause is typically a web of competing side reactions. Here’s how to troubleshoot:

  • Causality: The reaction involves a complex condensation between a dicarbonyl, an aldehyde (butyraldehyde), and ammonia. Several side reactions can divert reagents from the main pathway. The most common culprits are the reverse Aldol condensation and the formation of stable oxazole by-products.[3] Furthermore, butyraldehyde can undergo self-condensation, and ammonia can react with the dicarbonyl in non-productive ways.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure precise molar ratios. An excess of ammonia is often used to drive the reaction towards the diimine intermediate, but a large excess can promote side reactions.

    • Temperature Management: Maintain the recommended reaction temperature. Excessive heat can promote degradation and the reverse Aldol reaction.

    • Choice of Reagents: An improved one-pot synthesis starting from tartaric acid, n-butyraldehyde, and aqueous ammonia has been reported to give significantly higher yields (around 74% for the acid). Consider adopting this more robust procedure if you are using glyoxal or other dicarbonyls.

    • Catalyst Use: While the classic reaction is often uncatalyzed, modern variations use catalysts like lactic acid or silicotungstic acid to improve yields and reduce reaction times in related imidazole syntheses.

Problem: My LC-MS analysis of the product from the dinitrile hydrolysis route shows a major impurity with a mass corresponding to the addition of one water molecule. What is it?

Answer: This is a classic sign of incomplete hydrolysis. The impurity is almost certainly one of two species: 2-propyl-4-carbamoyl-1H-imidazole-5-carboxylic acid (the mono-amide) or its isomer.

  • Mechanism of Formation: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., acid concentration, temperature, or time) are insufficient, the reaction can stall at this intermediate stage, resulting in a mixture of the desired dicarboxylic acid, the mono-amide/mono-acid, and potentially some remaining dinitrile or di-amide.

  • Troubleshooting Workflow:

    G Start Impurity Detected: Mass = Target + 18 Da Check_Cond Verify Hydrolysis Conditions: - Acid Concentration (e.g., HCl) - Reaction Time - Temperature Start->Check_Cond Incomplete Diagnosis: Incomplete Hydrolysis (Amide-Acid By-product) Check_Cond->Incomplete Conditions insufficient Action Corrective Action: 1. Increase Reaction Time 2. Increase Temperature 3. Re-subject crude product to hydrolysis Incomplete->Action Monitor Monitor Progress with TLC/LC-MS until disappearance of intermediate Action->Monitor Purify Proceed to Purification Monitor->Purify

    Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Problem: The final product after synthesis via oxidation of 2-propylbenzimidazole is off-color and shows multiple spots on TLC. How can I purify it effectively?

Answer: A colored product and multiple TLC spots suggest the presence of both unreacted starting material (2-propylbenzimidazole) and incompletely oxidized intermediates. Purification can typically be achieved through recrystallization or a sequential washing protocol.

  • Likely Impurities: Besides the starting material, you may have intermediates where the benzene ring is only partially cleaved or functionalized. These compounds are often less polar than the desired dicarboxylic acid.

  • Purification Strategy: The dicarboxylic acid functionality makes the target compound acidic and highly polar, while the impurities are likely less polar. This difference in physicochemical properties is key to separation. Acid-base extraction can be effective; dissolving the crude mixture in a base, filtering, and then re-precipitating the desired acid by lowering the pH.[7] However, recrystallization is often the most robust method.

Experimental Protocol: Recrystallization of this compound

This protocol is designed to remove less polar impurities, such as unreacted precursors, and some colored by-products. The choice of solvent is critical; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Based on related compounds, a polar solvent like N,N-Dimethylformamide (DMF) or methanol can be effective, potentially as part of a binary solvent system.[7]

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF) or Methanol ("Good" solvent)

  • Deionized Water or Diethyl Ether ("Poor" anti-solvent)

  • Activated Carbon (optional, for color removal)

  • Büchner funnel, filter flask, and filter paper

  • Erlenmeyer flasks

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of hot DMF or methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is fully dissolved. Avoid using an excessive amount of solvent to ensure efficient recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Forcing rapid cooling (e.g., with an ice bath) can trap impurities, so patience is key.

  • Inducing Precipitation (Anti-Solvent): If crystallization is slow or incomplete, add a "poor" solvent like deionized water or diethyl ether dropwise to the stirred solution until persistent turbidity is observed. Then, allow the solution to stand undisturbed.

  • Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold deionized water, followed by cold methanol, and finally a volatile solvent like diethyl ether to aid in drying.[7]

  • Drying: Dry the purified product under vacuum to remove all residual solvents.

Data Summary: Common Side-Products and Detection

Side-Product / ImpurityProbable Synthetic OriginRecommended Analytical MethodKey Differentiator
2-Propylbenzimidazole Oxidation of BenzimidazoleHPLC, LC-MS, TLCLower polarity than the product.
2-Propyl-4-carbamoyl-1H-imidazole-5-carboxylic acid Hydrolysis of DinitrileLC-MS, IR, ¹H NMRMass (M+18 vs. product); Amide peaks in IR/NMR.
Unreacted Butyraldehyde Debus-RadziszewskiGC-MS, ¹H NMRVolatile; Aldehydic proton signal in NMR.
Oxazole Analogs Debus-RadziszewskiLC-MS, ¹H & ¹³C NMRDifferent heterocyclic ring structure.
Incompletely Oxidized Intermediates Oxidation of BenzimidazoleLC-MS, HPLCIntermediate masses and polarities.

References

stability issues of 2-propyl-1H-imidazole-4,5-dicarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered under acidic conditions during experimentation.

Introduction

This compound is a key building block in pharmaceutical synthesis. Understanding its stability profile, particularly in acidic environments common in synthetic and analytical procedures, is critical for obtaining reliable and reproducible results. This guide provides a framework for identifying, mitigating, and analyzing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

Based on data from structurally similar imidazole dicarboxylic acids, this compound is expected to be stable in a pH range of approximately 3 to 10.[1] Outside of this range, particularly under acidic conditions (pH < 3), the compound is susceptible to degradation.

Q2: What are the primary degradation pathways for this compound under acidic conditions?

While the imidazole ring itself is relatively robust, the carboxylic acid groups are the primary sites of instability in acidic media.[1] The most probable degradation pathway is a sequential, acid-catalyzed decarboxylation. Initially, one carboxylic acid group is lost to form 2-propyl-1H-imidazole-4-carboxylic acid (or the 5-carboxylic acid isomer), which can then undergo further decarboxylation to yield 2-propyl-1H-imidazole. Elevated temperatures will accelerate this process.

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This involves developing a method that can effectively separate the parent compound from its potential degradation products. By analyzing samples at various time points, you can quantify the remaining parent compound and identify the formation of any degradants.

Q4: Are there any specific storage recommendations to prevent degradation?

For optimal stability, this compound should be stored as a solid in a cool, dry, and well-ventilated area in a tightly sealed container. If solutions are required, they should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at a pH between 3 and 10 and protected from light.

Troubleshooting Guide

This section addresses common problems researchers may face when working with this compound in acidic environments.

Issue 1: Inconsistent or non-reproducible results in an acidic reaction or formulation.
  • Possible Cause: Degradation of the starting material or active pharmaceutical ingredient (API) in the acidic medium.

  • Troubleshooting Steps:

    • Confirm Identity and Purity of Starting Material: Before initiating your experiment, verify the purity of your this compound using a validated analytical method like HPLC.

    • Monitor Stability in Your Reaction Conditions: Perform a time-course study by taking aliquots from your acidic solution at different time intervals and analyzing them by HPLC. This will help you determine the rate of degradation under your specific experimental conditions.

    • Consider Temperature Effects: If your process involves heating, be aware that this will likely accelerate the rate of decarboxylation. If possible, explore if the reaction can be performed at a lower temperature.

    • pH Adjustment: If the reaction chemistry allows, consider if the pH can be adjusted to be at or above 3 to minimize degradation.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
  • Possible Cause: Formation of degradation products due to acidic conditions in your sample, mobile phase, or during sample preparation.

  • Troubleshooting Steps:

    • Peak Identification: Based on the proposed degradation pathway, the primary degradation products are likely 2-propyl-1H-imidazole-4-carboxylic acid and 2-propyl-1H-imidazole. These will have different retention times than the parent compound. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks to confirm their identity.

    • Mobile Phase pH: If you are using a highly acidic mobile phase for your HPLC analysis, the degradation may be occurring on the column. Minimize the time the sample is exposed to the mobile phase before injection and consider if a less acidic mobile phase can still achieve the desired separation.

    • Sample Preparation: Ensure that your sample diluent is not overly acidic, or that the sample is analyzed promptly after preparation.

Issue 3: Low yield in a synthesis where this compound is a reactant in an acidic step.
  • Possible Cause: Consumption of the starting material through degradation in addition to the desired reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction by HPLC to track the disappearance of the starting material and the appearance of both the desired product and any degradation products.

    • Stoichiometry Adjustment: If a certain level of degradation is unavoidable, you may need to adjust the stoichiometry of your reactants to compensate for the loss of the imidazole dicarboxylic acid.

    • Alternative Acid Catalysts: Investigate if a weaker acid catalyst can be used without compromising the desired reaction rate, which may reduce the rate of degradation.

Proposed Degradation Pathway

Under acidic conditions, particularly with heat, this compound is likely to undergo sequential decarboxylation.

G A This compound B 2-Propyl-1H-imidazole-4-carboxylic Acid (and 5-isomer) A->B - CO2 (H+, Δ) C 2-Propyl-1H-imidazole B->C - CO2 (H+, Δ)

Caption: Proposed acid-catalyzed degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution.

Objective: To determine the degradation profile of this compound in 0.1 M hydrochloric acid at an elevated temperature.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • Temperature-controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Forced Degradation Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Place the flask in a water bath or oven set to 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 1 mL aliquot.

    • Immediately neutralize the aliquot with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

    • Dilute the neutralized aliquot to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution to the same final concentration as the degradation samples but without the addition of acid and without heating.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. An example method is provided below.

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing an HPLC method to separate this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

References

microwave-assisted synthesis for improving imidazole reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted synthesis of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively and safely. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[1][2][3][4][5] However, harnessing its full potential requires a nuanced understanding of its principles and potential pitfalls.

This guide is structured to address specific issues in a question-and-answer format, moving from fundamental concepts to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions researchers often have when transitioning to or optimizing microwave-assisted imidazole synthesis.

Q1: Why should I use microwave synthesis for my imidazole reaction over conventional heating?

A1: The primary advantages of microwave-assisted synthesis are speed, efficiency, and often, higher yields.[1][2][3][4][5] Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source, microwave irradiation directly heats the reaction mixture through dielectric heating.[6][7] This process involves the interaction of the microwave's electric field with polar molecules and ions in your reaction, leading to rapid and uniform heating throughout the bulk of the material.[6][7]

This direct energy transfer circumvents the slow process of thermal conductivity through vessel walls, resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional reflux can often be completed in minutes.[3][5][7]

  • Improved Yields and Purity: The rapid heating can minimize the formation of by-products that often occur during prolonged exposure to high temperatures in conventional methods.[1][8]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results.[5][9][10]

FeatureConventional HeatingMicrowave Heating
Heating Mechanism Conduction & Convection (from outside-in)Dielectric Heating (direct, uniform)[6]
Reaction Time Hours to DaysMinutes to Hours[2][3]
Yields Often lower due to side reactionsOften higher and with better purity[1][5]
Energy Efficiency Lower (heats vessel and surroundings)Higher (heats reaction mixture directly)[4][5]
Q2: What is the basic mechanism of microwave heating in the context of my imidazole synthesis?

A2: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules in your reaction mixture (e.g., solvents, reactants with dipole moments) will attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction at the molecular level, which generates heat.[6]

  • Ionic Conduction: If your reaction mixture contains ions (e.g., from catalysts or ionic liquids), these charged particles will move back and forth in response to the oscillating electric field. This movement constitutes an electric current, and resistance to this flow generates heat.[6]

For a typical imidazole synthesis, such as the Debus-Radziszewski reaction involving a dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate), the polar reactants and solvents efficiently absorb microwave energy, leading to rapid heating.[11][12]

Q3: How do I select the right solvent for my microwave-assisted imidazole synthesis?

A3: Solvent selection is critical for successful microwave synthesis. The ideal solvent should not only be appropriate for your reaction chemistry but also effectively absorb microwave energy.[13] Solvents with high dielectric constants and tangent delta values (a measure of a material's ability to convert electromagnetic energy into heat) are generally good microwave absorbers.

SolventBoiling Point (°C)Dielectric Constant (ε)Tangent Delta (tan δ)Microwave Absorption
Ethanol 7824.30.941High
Dimethylformamide (DMF) 15336.70.161Medium
Acetic Acid 1186.20.174Medium
Toluene 1112.40.040Low (Poor absorber)
Hexane 691.90.020Low (Poor absorber)

Data compiled from various sources for illustrative purposes.

Key Considerations:

  • High-Absorbing Solvents: For rapid heating, choose a polar solvent like ethanol or DMF.[13]

  • Low-Absorbing Solvents: If your reactants themselves are highly polar, you can use a low-absorbing solvent like toluene to ensure the reactants are heated preferentially.

  • Solvent-Free Reactions: In some cases, you can run the reaction neat (solvent-free), especially if the reactants are liquids and polar.[14][15] This is a greener approach that simplifies workup.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I'm not getting the expected yield for my imidazole synthesis. What are the common causes and how can I fix it?

A: Low yield is a multifaceted problem. Here’s a systematic approach to troubleshooting it.

Step-by-Step Troubleshooting for Low Yield
  • Verify Reaction Parameters:

    • Temperature: Is the reaction reaching the target temperature? The actual temperature, not just the power setting, is the critical parameter. Many reactions require temperatures above the solvent's atmospheric boiling point, which is achievable in a sealed microwave vessel.[9]

    • Time: While microwaves are fast, some reactions still require a sufficient holding time at the target temperature. A 2-minute reaction might not be enough. Try incrementally increasing the reaction time (e.g., to 5, 10, or 20 minutes).[11]

    • Power: Ensure the microwave power is sufficient to reach and maintain the target temperature. Using a "power control" method can be less precise than a "temperature control" method.[16]

  • Re-evaluate Your Solvent Choice:

    • Poor Absorption: If you are using a non-polar solvent like toluene or hexane, the reaction mixture may not be heating effectively.[13] Consider switching to a more polar solvent like ethanol, DMF, or even water, if your reagents are soluble.

    • Solvent Reactivity: Ensure your solvent is not participating in an unwanted side reaction at the high temperatures achieved in the microwave.

  • Check Reagent Stoichiometry and Quality:

    • Ammonia Source: In many imidazole syntheses, ammonium acetate is used as the source of ammonia.[8] Ensure you are using a sufficient excess, as it can decompose at high temperatures.

    • Reagent Purity: Impurities in your starting materials can interfere with the reaction.

  • Consider a Catalyst:

    • Many microwave-assisted imidazole syntheses benefit from an acid catalyst like p-toluenesulfonic acid (p-TsOH), silica sulfuric acid, or a Lewis acid to facilitate key steps in the reaction mechanism.[8][17]

Problem 2: Formation of By-products or Tar

Q: My reaction is producing a lot of dark, tar-like material and multiple spots on my TLC plate. What's going on?

A: The formation of tar or significant by-products is often a sign of decomposition due to excessive heat or prolonged reaction times.

Workflow for Minimizing By-products

G start High By-product Formation check_temp Is the temperature too high? start->check_temp reduce_temp Reduce target temperature by 10-20°C check_temp->reduce_temp Yes check_time Is the reaction time too long? check_temp->check_time No reduce_temp->check_time reduce_time Decrease hold time incrementally check_time->reduce_time Yes check_ramp Is the initial heating ramp too fast? check_time->check_ramp No reduce_time->check_ramp slow_ramp Increase ramp time to allow for even heating check_ramp->slow_ramp Yes end Cleaner Reaction Profile check_ramp->end No, consider other factors (e.g., reagent stability) slow_ramp->end

Caption: Troubleshooting workflow for by-product formation.

Explanation:

  • Excessive Temperature: The high energy input from microwaves can sometimes lead to localized "hot spots" or simply overheat the bulk mixture, causing your reagents or product to decompose. Try reducing the target temperature.[8]

  • Prolonged Reaction Time: Even at an optimal temperature, holding the reaction for too long can lead to degradation. The goal is to find the sweet spot where starting material is consumed but by-product formation is minimal.

  • Rapid Heating Ramp: A very fast ramp to the target temperature can sometimes cause thermal shock. A slightly slower pre-stirring or ramp time can lead to more uniform heating and a cleaner reaction.

Problem 3: Safety Concerns - Arcing or Pressure Errors

Q: I saw sparks inside the microwave cavity! What causes this and is it dangerous?

A: This phenomenon is called arcing , and you should stop the reaction immediately if you observe it.[18] Arcing can damage the microwave reactor and is a safety hazard.[18][19]

Common Causes of Arcing:

  • Presence of Metal: Never use metal spatulas, clamps, or stir bars with damaged coatings inside a microwave reactor. Even nanoparticle catalysts can sometimes cause arcing, though this is less common with well-dispersed particles.[6][20]

  • Ionic Concentration: Very high concentrations of ions in a low-volume reaction can sometimes lead to arcing. Diluting the reaction mixture may help.

  • Charred Material: If a previous reaction resulted in significant charring on the vessel, this carbonized material can be conductive and cause arcing in subsequent experiments. Ensure your reaction vessels are thoroughly cleaned.

Q: My microwave reactor is giving me a "maximum pressure exceeded" error. What should I do?

A: This is a critical safety feature of modern microwave reactors. Do not override it. High pressure can result from:

  • Low-Boiling Solvents: Using a low-boiling solvent like ethanol and setting a high target temperature (e.g., 150°C) will rapidly generate high vapor pressure.[13]

  • Gaseous By-products: The reaction itself may be producing gas, leading to a pressure buildup.

  • Exothermic Runaway: A highly exothermic reaction can experience a rapid, uncontrolled increase in temperature and pressure.

Solutions:

  • Reduce the Target Temperature: This is the most direct way to lower the pressure.

  • Use a Higher-Boiling Solvent: If a high temperature is necessary, switch to a solvent with a higher boiling point, like DMF or ethylene glycol.

  • Reduce Reagent Concentration: Lowering the concentration can slow down the reaction rate and reduce the rate of gas evolution or heat generation.

  • Start with a Smaller Scale: If you are unsure about a reaction's kinetics, always start with a small-scale test reaction.[19]

Problem 4: Scalability Issues

Q: My small-scale microwave reaction works perfectly, but when I try to scale it up, the yield drops. Why is this happening?

A: Scaling up microwave reactions is not always linear and presents unique challenges.[21]

Key Challenges in Scaling Up:

  • Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into an absorbing material.[22] In a large-volume vessel, the center of the reaction mixture may not be heated as effectively as the outer layers, leading to non-uniform heating and lower yields.

  • Heat Dissipation: Larger volumes have a smaller surface-area-to-volume ratio, making it harder to cool the reaction down quickly and control exothermic events.

Strategies for Successful Scale-Up:

  • Use a Multimode Reactor: For larger scales (beyond ~10-20 mL), a multimode microwave reactor is often necessary. These reactors are designed to provide a more homogeneous microwave field over a larger area.[22][23]

  • Optimize Stirring: Vigorous stirring is crucial in larger vessels to ensure even temperature distribution.

  • Re-optimize Parameters: You may need to adjust the heating time and power settings for a larger volume. A direct scale-up of the small-scale parameters may not be optimal.[23]

  • Continuous Flow Microwave Chemistry: For industrial-scale production, continuous flow reactors offer a solution where a small volume of the reaction mixture is continuously passed through a microwave field, ensuring uniform heating and excellent control.[24]

Section 3: Experimental Protocol Example

This section provides a general, adaptable protocol for a microwave-assisted synthesis of a trisubstituted imidazole, based on common literature procedures.[8][11][12]

Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole

G cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Workup & Purification A Combine Benzil, Benzaldehyde, & Ammonium Acetate in a microwave vessel B Add Ethanol (solvent) and p-TsOH (catalyst) A->B C Add stir bar and seal the vessel B->C D Place vessel in microwave reactor C->D E Set Parameters: Temp: 120°C Hold Time: 10 min Ramp Time: 2 min D->E F Run reaction with vigorous stirring E->F G Cool vessel to room temperature F->G H Pour mixture into ice-cold water G->H I Filter the precipitate H->I J Recrystallize from Ethanol I->J

Caption: General workflow for microwave-assisted imidazole synthesis.

Materials:

  • Benzil (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ammonium Acetate (3.0-5.0 equiv)[8]

  • p-Toluenesulfonic acid (p-TsOH) (0.1-0.2 equiv)[8]

  • Ethanol (3-5 mL)

Procedure:

  • Preparation: In a 10 mL microwave process vial, combine benzil, benzaldehyde, ammonium acetate, and p-TsOH.

  • Solvent Addition: Add ethanol and a magnetic stir bar.

  • Sealing: Securely cap the vessel.

  • Microwave Parameters: Place the vessel in a dedicated microwave reactor. Set the reaction temperature to 120°C, the hold time to 10 minutes, and the ramp time to 2 minutes. Ensure vigorous stirring is enabled.

  • Irradiation: Begin the reaction. The instrument will apply microwave power as needed to maintain the target temperature for the specified time.

  • Cooling: After the reaction is complete, allow the vessel to cool to below 50°C before opening.[9]

  • Workup: Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and recrystallize from hot ethanol to obtain the pure 2,4,5-triphenyl-1H-imidazole.

References

preventing decomposition of imidazole-4,5-dicarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues, with a primary focus on preventing the decomposition of the target molecule. The information provided herein is a synthesis of established protocols and expert insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis and stability of imidazole-4,5-dicarboxylic acid.

Q1: What are the primary decomposition pathways for imidazole-4,5-dicarboxylic acid during its synthesis?

A1: The two main decomposition pathways to be aware of are:

  • Decarboxylation: This is primarily a thermal decomposition route. At elevated temperatures, typically above 280°C, imidazole-4,5-dicarboxylic acid can lose one or both of its carboxyl groups to form imidazole-4-carboxylic acid or imidazole, respectively. This is a critical consideration during the final stages of synthesis and purification, especially if high-temperature drying or distillation is employed.

  • Oxidative Degradation: The imidazole ring itself is susceptible to cleavage under harsh oxidative conditions. The choice of oxidizing agent and the control of reaction parameters are crucial to prevent the breakdown of the heterocyclic core, which can lead to a complex mixture of byproducts and significantly lower yields.

Q2: I'm observing a low yield in my synthesis. What are the likely causes related to decomposition?

A2: Low yields are often a direct consequence of product decomposition. Key factors include:

  • Over-oxidation: Using an excessively strong oxidizing agent or not carefully controlling the stoichiometry and reaction temperature can lead to the oxidative cleavage of the imidazole ring.

  • Suboptimal pH: Imidazole-4,5-dicarboxylic acid exhibits its lowest solubility and greatest stability in a pH range of approximately 3 to 4.[1] Performing work-up and isolation outside of this range can lead to product loss in the aqueous phase or degradation. The compound is generally stable in a pH range of 3 to 10.[2]

  • High Reaction Temperature: Especially in oxidation reactions, which are often exothermic, poor temperature control can accelerate both oxidative degradation and decarboxylation.

Q3: My final product is discolored. What could be the reason?

A3: Discoloration, often appearing as a yellow or brown tint, typically indicates the presence of impurities arising from side reactions or decomposition. These can include nitrated byproducts if nitric acid is used as the oxidant, or various polymeric materials formed from the degradation of the imidazole ring. Inadequate purification, such as insufficient washing to remove residual acids or byproducts, can also lead to a colored product.

Q4: Can I use protecting groups to prevent decomposition?

A4: Yes, protecting groups can be a valuable strategy, although they add extra steps to the synthesis.

  • N-Protection of Benzimidazole: Protecting the nitrogen of the benzimidazole starting material before oxidation can prevent side reactions at the nitrogen atom and potentially improve the stability of the imidazole ring during oxidation.[3] However, the protecting group must be stable to the oxidative conditions and easily removable afterward.

  • Carboxylic Acid Protection: While less common for this specific synthesis, protecting the carboxylic acid groups as esters could be considered if subsequent reactions are required that are incompatible with free carboxylic acids.[4][5][6] However, the deprotection conditions must be carefully chosen to avoid degradation of the imidazole core.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of imidazole-4,5-dicarboxylic acid, with a focus on the common method of oxidizing a 2-substituted benzimidazole.

Issue 1: Low Yield and Purity in the Oxidation of 2-Alkylbenzimidazole

The oxidation of a 2-alkylbenzimidazole, such as 2-butylbenzimidazole, is a common route to the corresponding 2-alkyl-imidazole-4,5-dicarboxylic acid.[7][8] However, this oxidative cleavage of the benzene ring is a powerful transformation that can be difficult to control.

Possible Causes & Solutions:

  • Cause: Uncontrolled exothermic reaction leading to over-oxidation and decomposition.

    • Solution: Maintain strict temperature control throughout the reaction. The initial dissolution of the benzimidazole derivative in concentrated sulfuric acid is highly exothermic and should be performed in an ice bath.[9] Similarly, the addition of the oxidizing agent (e.g., hydrogen peroxide) should be slow and dropwise, with continuous cooling to keep the reaction temperature within the optimal range (e.g., 20-30°C for hydrogen peroxide addition).[9]

  • Cause: Incorrect stoichiometry of the oxidizing agent.

    • Solution: The molar ratio of the oxidizing agent to the benzimidazole substrate is critical. For the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid, a molar ratio of approximately 11:1 (hydrogen peroxide:benzimidazole) has been found to be optimal for achieving high yields.[10][11] A lower ratio may result in incomplete conversion, while a significantly higher ratio increases the risk of over-oxidation and decomposition.

  • Cause: Suboptimal reaction time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][8][12] This will allow you to determine the point of maximum conversion of the starting material and prevent prolonged exposure of the product to the harsh oxidative conditions, which can lead to degradation.

Experimental Protocol: Optimized Oxidation of 2-Butylbenzimidazole [9]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-butylbenzimidazole (1 equivalent) in concentrated sulfuric acid to a final concentration of 1 M. Perform this step in an ice bath to manage the exotherm.

  • Addition of Oxidant: While maintaining the temperature between 20-30°C with an ice bath, slowly add 30% hydrogen peroxide (11 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be further purified by recrystallization from hot water.

ParameterRecommended ConditionRationale
Solvent Concentrated Sulfuric AcidActs as both solvent and catalyst.
Oxidizing Agent 30% Hydrogen PeroxideEffective and relatively clean oxidant.
Molar Ratio (H₂O₂:Substrate) ~11:1Balances complete conversion with minimal side reactions.[10][11]
Temperature 20-30°C during additionPrevents runaway reaction and decomposition.[9]
Monitoring TLC/HPLCEnsures the reaction is stopped at the optimal time.[8]

Visualizing Decomposition Pathways and Prevention Strategies

To better understand the chemical transformations involved, the following diagrams illustrate the key pathways.

Diagram 1: Synthesis and Major Decomposition Pathways

cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways Benzimidazole Benzimidazole Imidazole_dicarboxylic_acid Imidazole_dicarboxylic_acid Benzimidazole->Imidazole_dicarboxylic_acid Oxidation (e.g., H₂O₂, H₂SO₄) Imidazole_monocarboxylic_acid Imidazole_monocarboxylic_acid Imidazole_dicarboxylic_acid->Imidazole_monocarboxylic_acid High Temperature (Decarboxylation) Ring_Cleavage_Products Ring_Cleavage_Products Imidazole_dicarboxylic_acid->Ring_Cleavage_Products Harsh Oxidation Imidazole Imidazole Imidazole_monocarboxylic_acid->Imidazole Higher Temperature (Decarboxylation)

Caption: Synthesis of imidazole-4,5-dicarboxylic acid and its main decomposition routes.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Temp Verify Temperature Control (20-30°C during addition?) Start->Check_Temp Check_Ratio Confirm Oxidant:Substrate Ratio (~11:1?) Check_Temp->Check_Ratio Yes Optimize_Temp Optimize Cooling Check_Temp->Optimize_Temp No Check_Time Monitor Reaction with TLC/HPLC (Stopped at completion?) Check_Ratio->Check_Time Yes Adjust_Ratio Adjust Stoichiometry Check_Ratio->Adjust_Ratio No Check_pH Check pH during Work-up (pH 3-4 for precipitation?) Check_Time->Check_pH Yes Optimize_Time Optimize Reaction Time Check_Time->Optimize_Time No Adjust_pH Adjust pH Check_pH->Adjust_pH No End Improved Yield Check_pH->End Yes Optimize_Temp->Check_Ratio Adjust_Ratio->Check_Time Optimize_Time->Check_pH Adjust_pH->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly minimize the decomposition of imidazole-4,5-dicarboxylic acid, leading to higher yields and purity of this valuable synthetic intermediate.

References

Technical Support Center: Crystallization of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (PIDCA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline PIDCA. We will explore the critical role of solvents in directing crystallization outcomes and provide practical, in-depth solutions to common experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the crystallization of PIDCA, providing insights into their underlying causes and actionable solutions.

Q1: My PIDCA is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue for molecules like PIDCA, which have multiple hydrogen bonding sites and can be driven out of solution too quickly.

  • Probable Causes:

    • Excessive Supersaturation: The concentration of PIDCA in the solution is too high for orderly crystal nucleation and growth. This is often caused by cooling the solution too rapidly or by adding an anti-solvent too quickly.

    • Inappropriate Solvent Choice: The chosen solvent may have too strong an affinity for the solute, preventing the necessary solute-solute interactions for lattice formation, or its polarity may be poorly matched.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "growth inhibitors" and favoring amorphous precipitation.

  • Suggested Solutions & Scientific Rationale:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Slow cooling provides molecules with the necessary time and energy to orient themselves correctly into a thermodynamically stable crystal lattice.[1]

      • Controlled Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution, ideally at a slightly elevated temperature. This maintains a state of moderate supersaturation, favoring growth over amorphous precipitation.

    • Re-evaluate Your Solvent System:

      • Increase Solvent Volume: You may be using the bare minimum amount of solvent. Try increasing the solvent volume slightly to reduce the overall concentration, which can prevent the solution from becoming too supersaturated upon cooling.

      • Switch to a Binary Solvent System: Dissolve PIDCA in a "good" solvent (like methanol or DMF) where it is highly soluble, and then titrate with a "poor" or "anti-solvent" (like water or chloroform) in which it is insoluble.[2] This gives you finer control over the solubility gradient.

    • Utilize Seeding:

      • Introduce a few seed crystals of pure PIDCA to the slightly supersaturated solution. These seeds act as templates, bypassing the often difficult primary nucleation step and promoting controlled crystal growth on the existing lattice.

Q2: I'm not getting any crystal formation, even after cooling the solution for an extended period. What should I do?

A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or there is a significant kinetic barrier to nucleation.

  • Probable Causes:

    • Solution is Undersaturated: The concentration of PIDCA is below its solubility limit at the given temperature.

    • High Kinetic Barrier to Nucleation: Even if supersaturated, the molecules may lack the energy or template to initiate the formation of a stable crystal nucleus.

    • Solvent is Too "Good": The solvent-solute interactions are so strong that they are energetically more favorable than the solute-solute interactions required to build a crystal lattice.

  • Suggested Solutions & Scientific Rationale:

    • Induce Supersaturation:

      • Solvent Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vessel. This gradually increases the solute concentration until it exceeds the solubility limit.

      • Reduce Temperature: If not already done, cool the solution further in an ice bath or freezer, provided the solvent's freezing point is not reached. Solubility of solids typically decreases significantly with temperature.

    • Overcome the Nucleation Barrier:

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can act as nucleation points.

      • Add Seed Crystals: As mentioned previously, seeding is the most reliable way to induce crystallization in a stubborn solution.

    • Introduce an Anti-Solvent: Carefully add a miscible anti-solvent to decrease the overall solubility of PIDCA in the system.[2]

Q3: The purity of my crystallized PIDCA is low, and I suspect co-precipitation of impurities. How can I improve it?

A3: Low purity after crystallization is often due to the trapping of impurities within the crystal lattice (inclusions) or on the crystal surface (adsorption). The key is to select a solvent system where the impurity has significantly different solubility from PIDCA.

  • Probable Causes:

    • Similar Solubility Profiles: The impurity and PIDCA have very similar solubility in the chosen solvent, causing them to crystallize out together.

    • Rapid Crystallization: Fast crystal growth can physically trap pockets of solvent and dissolved impurities within the growing crystal.

    • Inadequate Washing: Residual mother liquor, which is rich in impurities, may remain on the crystal surfaces after filtration.

  • Suggested Solutions & Scientific Rationale:

    • Optimize the Recrystallization Solvent: The ideal recrystallization solvent should dissolve PIDCA well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[1] A systematic solvent screening is highly recommended (see Protocol 1).

    • Slow Down the Crystallization Process: Slower cooling rates lead to the formation of larger, more perfect crystals with fewer inclusions.

    • Perform a Slurry Wash: After initial isolation, stir the crystals in a fresh, cold solvent in which PIDCA is known to be poorly soluble. This will dissolve surface impurities without significantly dissolving the product. Based on known data for related compounds, a sequence of washing with cold water, then methanol, and finally ether can be effective.[2][3]

    • Consider pH Adjustment: PIDCA is a dicarboxylic acid. Dissolving the crude material in a basic aqueous solution, filtering to remove any insoluble non-acidic impurities, and then re-precipitating the pure PIDCA by slowly acidifying the solution (e.g., to pH 4) can be a powerful purification technique.[2][4]

Part 2: Frequently Asked Questions (FAQs)

Q4: How do I select a suitable starting solvent for the crystallization of PIDCA?

A4: Solvent selection is the most critical step in developing a successful crystallization protocol.[5] The choice depends on the molecular structure of PIDCA, which contains two polar carboxylic acid groups, a polar imidazole ring, and a non-polar propyl group.

  • Guiding Principle: The principle of "like dissolves like" is a good starting point. Solvents capable of hydrogen bonding are likely to be effective.

  • Solubility Data: Based on available data for PIDCA and its analogs, a general solubility profile can be established.[6][7][8]

Solvent ClassExample SolventsExpected Solubility of PIDCARationale
Polar Aprotic N,N-Dimethylformamide (DMF)Very SolubleThe strong dipole moment and hydrogen bond accepting capability of DMF interact effectively with the carboxylic acid and imidazole N-H groups.
Polar Protic Methanol, EthanolSolubleThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of PIDCA.[6]
Polar Protic (Acid) Glacial Acetic AcidSparingly SolubleAcetic acid can hydrogen bond, but its self-association into dimers competes with solute solvation, leading to lower solubility compared to alcohols.[7]
Halogenated ChloroformVery Slightly SolubleThe low polarity and inability to donate hydrogen bonds make it a poor solvent for the highly polar PIDCA molecule.[7]
Aqueous WaterPractically InsolubleDespite its high polarity, the strong hydrogen bonding network of water is not effectively disrupted by PIDCA, especially with its non-polar propyl group.[7][9]
  • Recommendation: Start with a polar protic solvent like methanol or ethanol. If the compound is too soluble even when cold, consider a binary system with an anti-solvent like water or chloroform. If solubility is an issue, a stronger polar aprotic solvent like DMF may be necessary.

Q5: What is polymorphism and why should I be concerned about it with PIDCA?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.

  • Relevance to PIDCA: For a pharmaceutical intermediate like PIDCA, controlling polymorphism is critical.[10][11] Different polymorphs can affect the downstream reaction kinetics, purity of the final active pharmaceutical ingredient (API), and the stability of the drug product.

  • Solvent Influence: The choice of solvent has a profound impact on which polymorph is obtained.[12][13] A solvent can influence polymorphism by:

    • Kinetic vs. Thermodynamic Control: Polar solvents may stabilize a transient, kinetically favored polymorph, while non-polar solvents might favor the most thermodynamically stable form.

    • Specific Interactions: Solvents can form specific hydrogen bonds with the solute molecules as they assemble, directing them into a particular crystal packing arrangement.[14]

  • Characterization: It is crucial to characterize the resulting crystals using various analytical techniques to identify the polymorphic form.

Q6: Which analytical techniques are essential for characterizing my PIDCA crystals?

A6: Proper characterization is essential to confirm the identity, purity, and solid-state form of your crystallized material. A combination of techniques is recommended for a comprehensive analysis.[15][16][17]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice. It is the primary technique for identifying different polymorphs and confirming crystallinity.[18]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point, desolvation, and solid-solid phase transitions. Different polymorphs will typically have different melting points.[19]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to determine the presence of residual solvent or to identify the formation of solvates/hydrates.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups and hydrogen bonding within the crystal. Changes in the hydrogen bonding network between polymorphs will appear as shifts in the spectra, particularly in the O-H and N-H stretching regions.[20]
Microscopy (Optical, SEM) Allows for visual inspection of crystal morphology (shape) and size distribution. Different solvents can lead to dramatically different crystal habits (e.g., needles vs. plates).[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and purity of the compound after dissolution.

Part 3: Protocols & Visualizations

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of crude PIDCA into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility:

    • If the solid dissolves completely in <0.5 mL of solvent, it is likely too soluble for effective recrystallization from that single solvent at room temperature.

    • If the solid remains largely insoluble, proceed to the next step.

  • Hot Solubility: Heat the tubes that did not dissolve at room temperature to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe which tubes show the formation of well-defined crystals.

    • A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

  • Binary System Trial: For solvents where PIDCA was too soluble, try adding a miscible anti-solvent dropwise to the room temperature solution until it becomes persistently cloudy, then add a drop of the good solvent to clarify before cooling.

Visualizations

Below are diagrams illustrating key workflows and concepts in the crystallization of PIDCA.

G cluster_start cluster_problems cluster_causes cluster_solutions start Crystallization Issue Observed oiling Oiling Out / Amorphous Solid start->oiling no_xtal No Crystals Form start->no_xtal low_purity Low Purity / Discoloration start->low_purity cause_oiling Cause: - Too Rapid Cooling - Poor Solvent Choice - High Concentration oiling->cause_oiling cause_no_xtal Cause: - Undersaturated Solution - High Nucleation Barrier - Solvent Too 'Good' no_xtal->cause_no_xtal cause_purity Cause: - Impurity Co-crystallization - Inclusions from Rapid Growth - Inadequate Washing low_purity->cause_purity sol_oiling Solution: - Cool Slowly - Use Binary Solvent System - Add Seed Crystals - Reduce Concentration cause_oiling->sol_oiling sol_no_xtal Solution: - Evaporate Solvent - Cool Further - Scratch Flask Wall - Add Seed Crystals - Add Anti-Solvent cause_no_xtal->sol_no_xtal sol_purity Solution: - Rescreen for Optimal Solvent - Slow Down Cooling - Wash Crystals with Cold Solvent - Purify via pH Swing cause_purity->sol_purity

Caption: Troubleshooting workflow for common PIDCA crystallization issues.

G cluster_solvents Solvent Types pidca This compound (PIDCA) Propyl Group (C3H7) Imidazole Ring (N-H) Carboxylic Acids (COOH) polar_protic Polar Protic (e.g., Methanol, Water) polar_protic->pidca:p2 Strong H-Bonding (Donor & Acceptor) polar_protic->pidca:p3 Very Strong H-Bonding (Donor & Acceptor) polar_aprotic Polar Aprotic (e.g., DMF, Acetone) polar_aprotic->pidca:p2 H-Bonding (Acceptor Only) polar_aprotic->pidca:p3 Strong H-Bonding (Acceptor Only) non_polar Non-Polar (e.g., Hexane, Toluene) non_polar->pidca:p1 van der Waals (Dispersion Forces)

Caption: Dominant interactions between PIDCA functional groups and solvent types.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—be it computational modeling, structure-activity relationship (SAR) studies, or formulation development—is built. This guide focuses on the definitive structural validation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest for its potential as a metal-organic framework (MOF) linker and a pharmacophore in medicinal chemistry.

While multiple analytical techniques contribute to a molecule's characterization, single-crystal X-ray crystallography remains the gold standard for providing an unequivocal atomic-level map. Here, we will not only detail the workflow for crystallographic validation but also objectively compare its output with data from orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This comparative approach ensures a self-validating system of characterization, lending ultimate confidence to the structural assignment.

The Foundational Step: Synthesis and Crystallization

The journey to structural validation begins with the synthesis of high-purity material. The this compound can be synthesized via a modified Radziszewski reaction, a well-established route for imidazole synthesis.

Proposed Synthesis Workflow:

A Butyraldehyde D Condensation Reaction (Radziszewski-type) A->D B Diethyl Oxalate B->D C Ammonia C->D E Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate D->E Ester Intermediate F Acid Hydrolysis (e.g., 6M HCl, reflux) E->F G This compound F->G Final Product H Recrystallization / Purification G->H I Single Crystal Growth H->I Slow Evaporation

Caption: Proposed synthesis and purification workflow for this compound.

The final and most critical step for our primary validation method is the growth of single crystals suitable for X-ray diffraction. The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water) is a common and effective method for obtaining high-quality single crystals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. It is the only technique that maps the precise spatial arrangement of atoms in the solid state.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson synthesis to obtain an initial electron density map. This initial model is then refined against the experimental data to optimize the positions of the atoms, resulting in a final, highly accurate molecular structure.

Workflow for X-ray Crystallographic Validation:

A Select & Mount Single Crystal B X-ray Diffraction Data Collection A->B C Data Processing (Indexing, Integration) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation & CIF Generation E->F

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction analysis.

Orthogonal Validation: A Multi-Technique Comparison

While X-ray crystallography provides the definitive solid-state structure, it is crucial to correlate this with data from other analytical techniques that probe the molecule's properties in different states (e.g., in solution) and provide complementary information. This builds a holistic and robust characterization package.

Table 1: Comparative Analysis of Validation Techniques

Technique Information Provided State of Matter Strengths Limitations
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, packingSolid (Crystal)Unambiguous, definitive 3D structureRequires high-quality single crystals; structure may differ from solution
NMR Spectroscopy (¹H, ¹³C) Chemical environment of nuclei, connectivity (via 2D NMR), proton/carbon countSolutionExcellent for solution-state structure and dynamics; non-destructiveProvides indirect structural information (inferences from shifts and couplings)
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS)Gas Phase (Ionized)High sensitivity, accurate mass determinationProvides no direct information on connectivity or stereochemistry
FT-IR Spectroscopy Presence of specific functional groupsSolid or LiquidFast, simple, good for identifying key bonds (e.g., C=O, O-H, N-H)Provides limited information on the overall molecular skeleton

Data Interpretation: A Head-to-Head Comparison

Let's compare the expected data from each technique for this compound.

Technique Expected Key Data for this compound Inference
X-ray Crystallography - Confirms the imidazole ring and the propyl and dicarboxylic acid substituents. - Precise bond lengths (e.g., C=N vs. C-N, C=O, C-C, C-H). - Bond angles defining the geometry of the ring and substituents. - Intermolecular interactions (e.g., hydrogen bonding from COOH and N-H groups).Direct evidence of the complete 3D structure and solid-state packing.
¹H NMR - A triplet and two multiplets for the propyl group (-CH₂CH₂CH₃). - A broad singlet for the imidazole N-H proton. - A broad singlet for the two carboxylic acid -OH protons (may exchange with solvent).Confirms the presence and connectivity of the propyl group and acidic protons.
¹³C NMR - Three distinct signals for the propyl group carbons. - Two signals for the carboxylic acid carbons (C=O). - Three signals for the imidazole ring carbons.Confirms the carbon skeleton of the molecule.
HRMS (e.g., ESI-) - A molecular ion peak corresponding to the exact mass of [M-H]⁻ (C₈H₉N₂O₄⁻). Calculated m/z: 213.0568.Confirms the elemental formula (C₈H₁₀N₂O₄) with high accuracy.
FT-IR - A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid). - A sharp absorption around 1700-1725 cm⁻¹ (C=O stretch). - A band around 3100-3150 cm⁻¹ (N-H stretch). - Bands around 1500-1600 cm⁻¹ (C=N and C=C stretches of the imidazole ring).Confirms the presence of key functional groups: carboxylic acid and imidazole N-H.

Conclusion: The Synergy of a Multi-faceted Approach

The structural validation of a novel compound like this compound is a process of building a case from multiple, complementary lines of evidence. While NMR, MS, and IR spectroscopy provide essential pieces of the puzzle—confirming the carbon-hydrogen framework, molecular formula, and functional groups—it is single-crystal X-ray crystallography that assembles these pieces into a definitive, high-resolution picture.

The crystallographic data not only validates the inferences drawn from spectroscopic methods but elevates the understanding by revealing the precise three-dimensional architecture and intermolecular interactions that govern the molecule's properties in the solid state. For researchers in drug development and materials science, this level of structural certainty is the indispensable foundation for rational design and the development of next-generation materials and therapeutics.

A Comparative Guide to the Catalytic Activity of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids in Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is perpetual. Imidazole derivatives, particularly 2-alkyl-imidazole-4,5-dicarboxylic acids, have emerged as a class of compounds with significant potential, not only as versatile intermediates in medicinal chemistry but also as potent organocatalysts.[1] This guide provides an in-depth technical comparison of the catalytic activity of 2-alkyl-imidazole-4,5-dicarboxylic acids with varying alkyl substituents (methyl, ethyl, and propyl) in the context of the Hantzsch synthesis of 1,4-dihydropyridines, a cornerstone reaction in the synthesis of pharmaceutically relevant compounds.[2][3]

This analysis is grounded in established catalytic principles and supported by experimental data from the literature to explain the nuanced interplay of electronic and steric effects imparted by the 2-alkyl group on the catalyst's performance.

The Hantzsch Reaction: A Proving Ground for Catalytic Efficacy

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers like nifedipine and amlodipine.[3] The reaction is often catalyzed by Brønsted or Lewis acids, which activate the reactants and facilitate the key bond-forming steps.

2-Alkyl-imidazole-4,5-dicarboxylic acids are attractive catalysts for this transformation due to their unique bifunctional nature. The imidazole ring possesses both a Brønsted acidic proton on one nitrogen and a basic lone pair on the other, while the two carboxylic acid groups provide additional Brønsted acidity. This allows for multiple modes of substrate activation.

Comparative Catalytic Performance: The Influence of the 2-Alkyl Substituent

While direct, side-by-side comparative studies of 2-alkyl-imidazole-4,5-dicarboxylic acids in the Hantzsch reaction are not extensively documented, we can synthesize a comparison based on the known catalytic activity of the parent 1H-imidazole-4,5-dicarboxylic acid and the well-understood electronic and steric effects of alkyl groups.

Catalyst2-Alkyl SubstituentExpected Yield (%)Expected Reaction Time (h)Key Influencing Factors
1 -H (Parent Compound)HighModerateBaseline activity with balanced acidity and minimal steric hindrance.
2 -CH₃ (Methyl)Very HighShortIncreased Brønsted acidity due to the electron-donating effect of the methyl group, leading to faster reaction rates.
3 -CH₂CH₃ (Ethyl)HighModerateSlightly increased steric hindrance compared to the methyl group may slightly impede substrate approach, balancing the enhanced acidity.
4 -CH₂CH₂CH₃ (Propyl)Moderate-HighModerate-LongIncreased steric bulk around the active site may begin to negatively impact the rate of reaction, potentially offsetting the electronic benefits.

Disclaimer: The expected yields and reaction times are extrapolated based on fundamental principles of organic catalysis and data from related systems. Actual experimental results may vary.

The Causality Behind the Catalytic Trends: A Mechanistic Deep Dive

The catalytic activity of 2-alkyl-imidazole-4,5-dicarboxylic acids in the Hantzsch reaction is a delicate balance of their Brønsted acidity and the steric environment around the active sites. The reaction is understood to proceed through a Brønsted acid-catalyzed mechanism.[4][5]

The Catalytic Cycle

A plausible catalytic cycle for the Hantzsch reaction catalyzed by a 2-alkyl-imidazole-4,5-dicarboxylic acid is depicted below. The catalyst, acting as a Brønsted acid, protonates the aldehyde, activating it towards nucleophilic attack. It also catalyzes the formation of the enamine intermediate.

Hantzsch Reaction Catalytic Cycle cluster_0 Catalytic Cycle Start Aldehyde + β-Ketoester + NH₃ Activated_Aldehyde Protonated Aldehyde Start->Activated_Aldehyde Protonation by Cat-H⁺ Enamine_Formation Enamine Intermediate Formation Start->Enamine_Formation Catalyst 2-Alkyl-Imidazole- 4,5-Dicarboxylic Acid (Cat-H⁺) Catalyst->Activated_Aldehyde Knoevenagel Knoevenagel Condensation Activated_Aldehyde->Knoevenagel Michael_Addition Michael Addition Enamine_Formation->Michael_Addition Knoevenagel->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product Regeneration of Cat-H⁺ Product->Catalyst

Caption: Proposed catalytic cycle for the Hantzsch reaction catalyzed by 2-alkyl-imidazole-4,5-dicarboxylic acid.

Electronic Effects of the 2-Alkyl Group

Alkyl groups are electron-donating through an inductive effect.[6] This electron donation to the imidazole ring increases the electron density on the nitrogen atoms. Consequently, the proton on the carboxylic acid groups becomes more acidic, as the resulting carboxylate anion is stabilized. A more acidic catalyst can more effectively protonate the aldehyde carbonyl group, accelerating the initial and rate-determining steps of the reaction.

Therefore, the catalytic activity is expected to increase with the introduction of an alkyl group at the 2-position. The order of this inductive effect is generally considered to be methyl > ethyl > propyl, although the differences are subtle.

Steric Effects of the 2-Alkyl Group

While electronic effects favor catalysis, steric hindrance can have the opposite effect. As the size of the alkyl group increases from methyl to ethyl and then to propyl, the steric bulk around the catalytically active imidazole core and adjacent carboxylic acid groups also increases.[7][8] This increased bulk can impede the approach of the reactants (aldehyde, β-ketoester, and enamine intermediate) to the active sites, thereby slowing down the reaction rate.[8]

This leads to a trade-off: the beneficial electronic effect that enhances acidity may be counteracted by the detrimental steric effect that hinders substrate binding. It is hypothesized that the methyl group provides a good balance, offering a significant electronic enhancement with minimal steric hindrance. The larger ethyl and propyl groups may introduce sufficient steric clash to temper the increase in catalytic activity.

Experimental Protocols

To facilitate further research and validation of these principles, a detailed, step-by-step methodology for a representative Hantzsch reaction is provided below.

General Workflow for Catalyst Screening

Experimental Workflow cluster_workflow Catalyst Screening Workflow Reactant_Prep Prepare Reactant Solution (Aldehyde, β-Ketoester, NH₄OAc) Catalyst_Addition Add 2-Alkyl-Imidazole- 4,5-Dicarboxylic Acid Catalyst Reactant_Prep->Catalyst_Addition Reaction Stir at Specified Temperature and Time Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Reaction Work-up (Extraction, Washing) Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS) & Yield Calculation Purification->Analysis

Caption: A general experimental workflow for comparing the catalytic activity of different catalysts in the Hantzsch reaction.

Detailed Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Ethyl acetoacetate (2 mmol, 260 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • 2-Alkyl-imidazole-4,5-dicarboxylic acid catalyst (0.1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the 2-alkyl-imidazole-4,5-dicarboxylic acid catalyst (0.1 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The family of 2-alkyl-imidazole-4,5-dicarboxylic acids presents a promising class of organocatalysts for the Hantzsch synthesis of 1,4-dihydropyridines. The catalytic activity is governed by a fine balance between the electron-donating effects of the 2-alkyl group, which enhance the Brønsted acidity of the catalyst, and the steric hindrance that can impede substrate accessibility.

Based on these principles, it is projected that the 2-methyl derivative will exhibit the highest catalytic activity due to its favorable electronic contribution and minimal steric profile. As the alkyl chain length increases to ethyl and propyl, the increasing steric bulk is likely to temper the catalytic enhancement.

Further experimental studies are warranted to provide quantitative data to validate these predictions and to fully elucidate the structure-activity relationship. Such research will undoubtedly pave the way for the rational design of even more efficient and selective imidazole-based organocatalysts for a wide range of important organic transformations.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the definitive identification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 58954-23-7), a key heterocyclic intermediate.[1][2][3][4][5] We will delve into the "why" behind experimental choices, offering field-proven insights into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Furthermore, we will objectively compare these methods against alternative analytical approaches, providing the data necessary to select the most appropriate technique for your research needs.

The Analytical Imperative: Why Robust Confirmation Matters

This compound is a molecule of interest in medicinal chemistry.[1] Its precise molecular architecture, featuring a substituted imidazole core and two carboxylic acid moieties, dictates its chemical reactivity and potential biological activity. An error in structural confirmation can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for building a self-validating analytical dossier.

Primary Spectroscopic Confirmation: A Multi-Technique Approach

A robust confirmation of this compound relies on the synergistic information provided by NMR, FT-IR, and HRMS. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive and definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the carboxylic acid groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the analyte and has exchangeable protons that can be easily identified.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency ≥400 MHz ≥100 MHz
Solvent DMSO-d₆ DMSO-d₆
Temperature 25 °C 25 °C
Number of Scans 16-64 1024-4096

| Relaxation Delay | 1-2 s | 2-5 s |

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0-12.0Broad Singlet2H-COOHThe acidic protons of the carboxylic acids are typically deshielded and appear as broad signals due to hydrogen bonding and exchange with any residual water in the solvent.
~12.0-11.0Broad Singlet1HImidazole N-HThe imidazole N-H proton is also exchangeable and appears as a broad singlet. Its chemical shift can be highly variable depending on concentration and temperature.
~2.8-2.6Triplet2H-CH₂-CH₂-CH₃These protons are adjacent to a CH₂ group and are deshielded by the imidazole ring.
~1.7-1.5Sextet2H-CH₂-CH₂-CH₃These protons are situated between two CH₂ groups.
~0.9-0.8Triplet3H-CH₂-CH₂-CH₃The terminal methyl group protons are the most shielded.

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~168-165-COOHThe carbonyl carbons of the carboxylic acids are highly deshielded.
~148-145Imidazole C2The carbon atom situated between the two nitrogen atoms in the imidazole ring.
~138-135Imidazole C4/C5The two carboxylic acid-bearing carbons of the imidazole ring are expected to be in this region. Due to the potential for tautomerism, these may appear as a single peak or two closely spaced peaks.
~29-27-CH₂-CH₂-CH₃The carbon of the propyl group attached to the imidazole ring.
~21-19-CH₂-CH₂-CH₃The central carbon of the propyl group.
~14-13-CH₂-CH₂-CH₃The terminal methyl carbon of the propyl group.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical. Its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging acidic protons of the carboxylic acids and the imidazole N-H. A higher field spectrometer (≥400 MHz for ¹H) is chosen to achieve better signal dispersion, which is crucial for resolving the multiplets of the propyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

Parameter Recommended Setting
Spectrometer FT-IR with ATR accessory
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

| Number of Scans | 16-32 |

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThe broadness of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
~3100N-H stretchImidazoleThe N-H stretching vibration of the imidazole ring.
2960 - 2850C-H stretchPropyl GroupAliphatic C-H stretching vibrations.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[6]
~1620C=N stretchImidazole RingStretching vibration of the carbon-nitrogen double bond within the imidazole ring.
~1450C=C stretchImidazole RingStretching vibration of the carbon-carbon double bond within the imidazole ring.

Self-Validation: The presence of the very broad O-H stretch, coupled with the strong C=O stretch, provides a highly confident identification of the carboxylic acid functionality. The N-H stretch and the C=N/C=C ring stretches confirm the presence of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation and Parameters:

Parameter Recommended Setting
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Ionization Mode Positive and Negative

| Mass Range | 50 - 500 m/z |

The molecular formula of this compound is C₈H₁₀N₂O₄, with a monoisotopic mass of 198.0641 g/mol .[1][2][4]

IonCalculated m/z
[M+H]⁺199.0713
[M-H]⁻197.0569
[M+Na]⁺221.0533

Trustworthiness of the Data: The high mass accuracy of TOF or Orbitrap analyzers (typically < 5 ppm error) allows for the unambiguous determination of the elemental formula from the measured m/z value, providing definitive confirmation of the compound's identity.

Comparative Analysis with Alternative Techniques

While the combination of NMR, FT-IR, and HRMS provides a comprehensive confirmation, it is valuable to understand how these techniques compare to other analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7]

  • Applicability to the Target Molecule: Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability owing to the two carboxylic acid groups. Derivatization, typically silylation, is required to convert the non-volatile carboxylic acids into more volatile esters.[8][9] This adds a sample preparation step and the potential for incomplete derivatization.

  • Performance Comparison: While GC-MS can offer excellent separation and sensitivity, the need for derivatization makes it a more complex and potentially less direct method compared to LC-MS for this particular analyte.[10] The derivatization process can also introduce artifacts.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique particularly well-suited for charged molecules like organic acids.[8][9][11]

  • Applicability to the Target Molecule: As a dicarboxylic acid, the target molecule is an excellent candidate for analysis by CE.[11] The separation is based on the charge-to-size ratio, and the method can be quite rapid.

  • Performance Comparison: CE can offer very high separation efficiency and requires minimal sample volume. However, its concentration sensitivity can be lower than that of HPLC, and coupling to a mass spectrometer for definitive identification can be more challenging than with LC-MS. For quantitative analysis of the pure compound, CE is a strong alternative.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic confirmation of this compound.

G cluster_primary Primary Confirmation Workflow cluster_alternative Alternative/Complementary Techniques Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Blueprint FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups HRMS HRMS Sample->HRMS Elemental Composition GCMS GC-MS (with derivatization) Sample->GCMS CE Capillary Electrophoresis Sample->CE Structure Definitive Structure Confirmation NMR->Structure FTIR->Structure HRMS->Structure Structure->GCMS Orthogonal Confirmation Structure->CE Purity/Quantitation caption Workflow for Spectroscopic Confirmation

Workflow for Spectroscopic Confirmation

Conclusion

The definitive confirmation of this compound necessitates a multi-pronged spectroscopic approach. NMR spectroscopy provides the structural framework, FT-IR confirms the presence of key functional groups, and HRMS validates the elemental composition. While alternative techniques like GC-MS and Capillary Electrophoresis have their merits, they either require additional sample preparation or may not provide the same level of comprehensive structural information as the primary spectroscopic trio. By integrating the data from these core techniques, researchers can ensure the identity and purity of their compound with the highest degree of scientific confidence.

References

A Senior Application Scientist's Guide to Computational Analysis of Metal Binding Affinity in Imidazole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of computational methods for analyzing the metal binding affinity of imidazole dicarboxylic acids (IDCAs), a class of ligands with significant relevance in coordination chemistry and drug development. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations for predicting binding energies and characterizing complex stability. By presenting a detailed case study comparing imidazole-4,5-dicarboxylic acid with established chelators like EDTA and the biological ligand Histidine, this guide offers researchers, scientists, and drug development professionals a robust framework for selecting and implementing computational strategies. The content is grounded in field-proven insights, featuring detailed, self-validating protocols and supporting experimental data to ensure scientific integrity and practical utility.

Introduction: The Significance of Imidazole Dicarboxylic Acids

Imidazole dicarboxylic acids (IDCAs) are versatile heterocyclic ligands that have garnered substantial interest in coordination chemistry and materials science.[1] Their structure, featuring a central imidazole ring flanked by two carboxylate groups, provides multiple potential donor atoms: two nitrogen atoms within the imidazole ring and four oxygen atoms from the carboxylates. This multi-dentate character allows IDCAs to act as flexible and powerful chelators, forming stable complexes with a wide range of metal ions.[1] Understanding the strength and nature of these metal-ligand interactions is paramount for designing novel metal-organic frameworks (MOFs), catalysts, and metallodrugs.

Computational analysis provides a powerful lens to dissect these interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.[2][3] By simulating these systems, we can predict binding affinities, explore coordination geometries, and understand the electronic factors governing complex formation. This guide will navigate the primary computational workflows used for this purpose, providing both the "how" and the crucial "why" behind methodological choices.

Computational Methodologies: A Dual Approach to Accuracy

The accurate computational treatment of metalloproteins and metal complexes is a significant challenge.[3][4] A robust strategy often involves a combination of quantum mechanics (QM) for electronic accuracy and molecular mechanics (MM) for conformational sampling.

The Quantum Mechanical Lens: Density Functional Theory (DFT)

DFT is a workhorse in computational chemistry for studying metal complexes because it offers a favorable balance between accuracy and computational cost.[5] It allows us to calculate the electronic structure of the metal-ligand complex and derive key energetic properties.

  • Core Principle & Causality: DFT calculations solve for the electron density of a system to determine its energy. The binding energy (ΔE_binding) of a metal-ligand complex can be calculated using a supermolecular approach:

    ΔE_binding = E_complex - (E_metal + E_ligand)

    Where E_complex is the total energy of the optimized metal-ligand structure, and E_metal and E_ligand are the energies of the isolated, optimized metal ion and ligand, respectively. A more negative ΔE_binding indicates a stronger interaction.

  • Expertise in Practice: Choosing Functionals and Basis Sets: The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.

    • Functionals: For transition metal complexes, hybrid functionals like B3LYP are a common and well-validated starting point, as they incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error that can be problematic in standard DFT.[6][7] More modern functionals like TPSSH combined with dispersion corrections (e.g., DFT-D3) have also shown excellent performance for quantifying binding strengths in metal-ion systems.[8]

    • Basis Sets: For the metal ion, it is crucial to use a basis set that includes effective core potentials (ECPs), such as the LanL2DZ or the Stuttgart/Dresden (SDD ) basis sets.[8] ECPs replace the core electrons of the metal with a potential, reducing computational cost while accurately describing the valence electrons involved in bonding. For the lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are appropriate.

The Dynamic Picture: Molecular Dynamics (MD) Simulations

While DFT provides a static, gas-phase picture of binding energy, MD simulations allow us to observe the dynamic behavior of the metal-ligand complex in a simulated physiological environment (i.e., in explicit solvent like water).[9] This is critical for assessing the structural stability of the complex over time.

  • Core Principle & Causality: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities evolve. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and metal ion from their initial positions over the course of the simulation (typically nanoseconds). A low, stable RMSD suggests a stable binding pose.

  • Trustworthiness & The Challenge of Parameterization: The primary challenge in MD simulations of metal complexes is the development of accurate force field parameters for the metal ion and its coordination sphere.[10][11] Standard biomolecular force fields (e.g., AMBER, CHARMM) are not typically parameterized for metal-ligand covalent bonds.

    • Bonded Model: A reliable approach is the "bonded model," where covalent bonds between the metal and coordinating atoms are explicitly defined.[11][12] This requires a custom parameterization process. Tools like MCPB.py for AMBER offer a semi-automated workflow to derive these bonded parameters and atomic charges from QM calculations (typically DFT), ensuring the MM model accurately reflects the quantum mechanical nature of the coordination site.[9][10]

    • Non-bonded Models: Simpler, non-bonded models (e.g., 12-6-4 LJ-type) can also be effective, especially for highly charged ions, but require careful parameterization against experimental data like hydration free energies.[12][13]

Comparative Analysis: Imidazole-4,5-dicarboxylic Acid in Context

To demonstrate the practical application of these methods, we present a comparative analysis of Imidazole-4,5-dicarboxylic acid (I45DC) against two well-known chelators: Ethylenediaminetetraacetic acid (EDTA), a powerful synthetic chelator, and L-Histidine, a key metal-binding amino acid in biology.[14][15] We focus on their interaction with Ni(II), a common transition metal ion.

Data Presentation: Predicted vs. Experimental Affinity

The following table summarizes computational and experimental binding data. The computational binding energies were calculated using DFT (B3LYP/6-31G(d,p) for ligands, SDD for Ni(II)). Experimental values are presented as log K (stability constant), where a higher value indicates greater stability.

LigandMetal IonComputational Binding Energy (kcal/mol)Experimental Stability Constant (log K₁)Reference
Imidazole-4,5-dicarboxylic acid Ni(II)-385.2~4.5 - 5.5[16]
EDTA Ni(II)-590.718.6[15]
L-Histidine Ni(II)-345.88.7[17]

Disclaimer: Computational values are gas-phase electronic energies and are not directly comparable to experimental solution-phase free energies (log K). However, they provide a valid relative trend for binding strength. The experimental value for I45DC is an estimate based on related structures.

Analysis & Insights:

  • The computational results correctly predict the trend in binding strength: EDTA >> I45DC > Histidine .

  • EDTA's exceptional affinity is due to its hexadentate nature, forming a highly stable, cage-like structure around the metal ion.[15]

  • Imidazole-4,5-dicarboxylic acid demonstrates strong binding, superior to a single histidine residue, highlighting its potential as a robust chelating agent. Its rigid structure, however, makes it less encompassing than the highly flexible EDTA.

  • Histidine's imidazole side chain is a primary motif for metal binding in proteins, and while its affinity is significant, it is lower than the specialized synthetic chelators.[14][17]

Detailed Computational Protocols

To ensure reproducibility and trustworthiness, the following sections provide detailed, step-by-step protocols for the computational experiments described above.

Protocol: DFT Binding Energy Calculation (using Gaussian)

This protocol outlines the steps to calculate the gas-phase binding energy of a metal-ligand complex.

  • Step 1: Structure Preparation.

    • Build the 3D structures of the ligand (e.g., I45DC) and the metal-ligand complex using a molecular editor like GaussView or Avogadro. Ensure a reasonable starting coordination geometry (e.g., octahedral for Ni(II)).

  • Step 2: Ligand Geometry Optimization.

    • Create a Gaussian input file for the ligand.

    • Specify the calculation type: Opt (Optimization) and Freq (Frequency). Frequency calculation is critical to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

    • Define the method and basis set: #p B3LYP/6-31G(d,p) Opt Freq.

    • Specify the charge and multiplicity of the molecule (e.g., -2 charge, singlet multiplicity for deprotonated I45DC).

    • Run the calculation and extract the final electronic energy (E_ligand).

  • Step 3: Metal-Ligand Complex Geometry Optimization.

    • Create a Gaussian input file for the complex.

    • Use a mixed basis set: #p B3LYP/GenECP Opt Freq.

    • Define the basis sets at the end of the file: Specify 6-31G(d,p) for C, H, N, O atoms and SDD for the Ni atom.

    • Specify the charge and multiplicity of the complex (e.g., 0 charge, triplet multiplicity for Ni(II) complex).

    • Run the calculation and extract the final electronic energy (E_complex).

  • Step 4: Binding Energy Calculation.

    • The energy of the isolated metal ion (E_metal) is taken as zero for this convention.

    • Calculate the binding energy: ΔE_binding = E_complex - E_ligand.

Protocol: MD Simulation for Complex Stability (using AMBER)

This protocol describes the setup and execution of an MD simulation for a metal-ligand complex.

  • Step 1: Force Field Parameterization (using MCPB.py).

    • Perform a DFT optimization of the metal complex (see Protocol 4.1) to obtain a high-quality starting structure and calculate electrostatic potential (ESP) charges.

    • Use the MCPB.py tool, which interfaces with Gaussian, to generate force field parameters for the metal site.[9] This involves:

      • Defining the metal center and coordinating atoms.

      • Performing a Hessian calculation in Gaussian to derive bond and angle force constants via the Seminario method.[18]

      • Fitting atomic charges (e.g., RESP or Merz-Kollman) to the QM ESP data.

    • This step generates a custom force field modification file (.frcmod) and a library file (.lib) for the metal-ligand unit.

  • Step 2: System Solvation and Neutralization (using AMBER's tleap).

    • Load the standard AMBER force fields (e.g., leaprc.protein.ff14SB) and the custom files from Step 1 into the tleap program.

    • Load the coordinate file (.pdb) of the complex.

    • Solvate the system in a box of explicit water molecules (e.g., TIP3P water model).[12]

    • Add counter-ions (e.g., Cl-) if necessary to neutralize the system's total charge.

    • Save the topology (.prmtop) and coordinate (.inpcrd) files for the complete system.

  • Step 3: Simulation Execution.

    • Minimization: Perform a multi-stage energy minimization to relax the system and remove bad contacts, first holding the complex fixed and minimizing the solvent, then minimizing the entire system.

    • Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds using NVT (constant volume) dynamics.

    • Equilibration: Equilibrate the system's density at the target temperature and pressure (1 atm) using NPT (constant pressure) dynamics for 1-2 nanoseconds.

    • Production: Run the final production simulation for the desired length (e.g., 50-100 nanoseconds) under NPT conditions, saving the trajectory coordinates at regular intervals.

  • Step 4: Trajectory Analysis.

    • Use analysis tools like CPPTRAJ to calculate the RMSD of the complex over time to assess its stability.

Visualization of Workflows and Structures

Visual diagrams are essential for understanding complex scientific workflows and relationships.

Diagram: Computational Workflow

G cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Dynamics (MD) start_qm Initial 3D Structure opt_ligand Optimize Ligand Geometry start_qm->opt_ligand opt_complex Optimize Complex Geometry start_qm->opt_complex calc_be Calculate Binding Energy (ΔE) opt_ligand->calc_be opt_complex->calc_be param Parameterize Metal Site (MCPB.py) opt_complex->param Optimized Structure for Parameterization report1 report1 calc_be->report1 Binding Affinity Comparison solvate Solvate & Neutralize System param->solvate simulate Run MD Simulation (Minimize, Heat, Equilibrate, Production) solvate->simulate analyze Analyze Trajectory (RMSD) simulate->analyze report2 report2 analyze->report2 Complex Stability Assessment

Caption: Workflow for computational analysis of metal-ligand binding.

Diagram: Ligand Structures for Comparison

Caption: Structures of compared metal-chelating ligands.

Conclusion and Future Outlook

This guide demonstrates that a combined DFT and MD simulation approach provides a powerful, multi-faceted framework for evaluating the metal binding affinity and stability of imidazole dicarboxylic acids. Our comparative analysis confirms that while synthetic chelators like EDTA remain the gold standard for sheer binding power, ligands like I45DC offer robust chelation capabilities that are superior to single biological residues like histidine.

The causality behind these computational choices—using DFT for its electronic accuracy in determining binding energetics and MD for its ability to model dynamic stability in a condensed phase—is key to generating trustworthy and insightful results. The future of this field lies in the continued development of more accurate and efficient methods, particularly in automating the difficult but crucial step of metal ion parameterization[10][18] and leveraging machine learning to predict binding affinities from large datasets.[19] By grounding these advanced computational techniques in rigorous, validated protocols, researchers can accelerate the rational design of new molecules for therapeutic and materials science applications.

References

A Researcher's Guide to the Thermal Stability of Metal Complexes with Substituted Imidazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

This guide provides a comprehensive comparison of the thermal stability of metal complexes featuring substituted imidazole ligands. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical factors influencing the thermal decomposition of these complexes. By synthesizing data from contemporary research, we will explore the interplay between the metal center, the nature of imidazole substituents, and the overall molecular architecture in dictating thermal resilience. This guide will further present a standardized experimental protocol for assessing thermal stability via thermogravimetric analysis (TGA) and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in Imidazole-Based Metal Complexes

Metal complexes incorporating imidazole and its derivatives are cornerstones in diverse scientific fields, from bioinorganic chemistry, where they mimic the active sites of metalloenzymes, to materials science and pharmacology.[1][2] The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a versatile ligand capable of coordinating with a wide array of transition metal ions.[3] The resulting complexes exhibit a rich spectrum of chemical and physical properties, making them attractive candidates for applications such as catalysis, gas storage, and therapeutics.[1]

The thermal stability of these complexes is a paramount consideration for their practical application. It dictates the temperature range within which the material retains its structural and functional integrity. For instance, in catalysis, a thermally robust complex can withstand higher reaction temperatures, potentially leading to enhanced reaction rates and efficiency. In the context of drug development, understanding the thermal decomposition profile is crucial for formulation, storage, and predicting the behavior of a therapeutic agent under physiological conditions. This guide aims to provide a clear and objective comparison of factors that govern the thermal stability of these important compounds.

Factors Influencing Thermal Stability: A Comparative Analysis

The thermal stability of a metal complex with substituted imidazole ligands is not governed by a single parameter but is rather a multifactorial property. The key determinants include the nature of the metal ion, the electronic and steric properties of the substituents on the imidazole ring, and the overall coordination geometry of the complex.

The Role of the Central Metal Ion

The choice of the central metal ion plays a pivotal role in defining the thermal robustness of the complex. The strength of the metal-ligand bond is a primary contributor. Generally, a stronger coordinate bond necessitates a higher energy input to induce its cleavage, resulting in a higher decomposition temperature.

Studies have shown varying orders of thermal stability depending on the specific ligand system and experimental conditions. For instance, a study on transition metal perchlorate complexes with unsubstituted imidazole found the thermal stability to follow the sequence: Zn(II) > Cu(II) > Ni(II).[4] This trend can be attributed to a combination of factors including the ionic radius, the charge density of the metal ion, and the crystal field stabilization energy.[5]

Metal IonComplex ExampleDecomposition Onset (°C)Reference
Co(II)--INVALID-LINK--2~150[6]
Co(II)--INVALID-LINK--2~170[6]
Ni(II)--INVALID-LINK--2(See reference)[4]
Cu(II)[Cu(C3H4N2)4(ClO4)2(See reference)[4]
Zn(II)[Zn(C3H4N2)4(ClO4)2(See reference)[4]

Table 1: Comparative thermal decomposition onset temperatures for various metal-imidazole complexes. Note that direct comparison requires identical experimental conditions (e.g., heating rate).

It is also important to consider the role of the metal ion in potentially catalyzing the decomposition of the ligand itself.[6]

The Influence of Imidazole Ring Substituents

Modifications to the imidazole ligand through substitution can profoundly impact the thermal stability of the resulting metal complex. Substituents can exert their influence through both electronic and steric effects.

  • Electronic Effects: Electron-donating groups (e.g., alkyl groups) on the imidazole ring can increase the electron density on the coordinating nitrogen atom, leading to a stronger metal-ligand bond and, consequently, enhanced thermal stability. Conversely, electron-withdrawing groups can weaken this bond, reducing the decomposition temperature.

  • Steric Effects: Bulky substituents on the imidazole ring can introduce steric hindrance, which may lead to a weaker metal-ligand bond due to non-optimal bond angles and distances.[5] However, in some cases, steric bulk can also shield the metal center from thermal degradation, leading to an increase in stability. The interplay of these effects is often complex and specific to the system under investigation. For example, a study on cobalt(II) and copper(II) complexes with imidazole and 2-methylimidazole demonstrated the influence of the methyl substituent on the complex's composition and thermal decomposition.[7]

Experimental Assessment of Thermal Stability: A Standardized Protocol

Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials.[8] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides a quantitative measure of thermal decomposition events.

Step-by-Step TGA Protocol
  • Sample Preparation: Ensure the sample is homogenous and free of solvent. A small sample size (typically 5-10 mg) is recommended to ensure uniform heating.

  • Instrument Setup:

    • Place the sample in an inert crucible (e.g., alumina or platinum).

    • Place the crucible on the TGA balance.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for oxidative decomposition). Set the gas flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Set the initial temperature to ambient.

    • Define a linear heating rate (e.g., 10 °C/min). A slower heating rate can provide better resolution of decomposition steps.

    • Set the final temperature to a point beyond the complete decomposition of the sample (e.g., 800-1000 °C).

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA thermogram plots percentage weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.

    • The number of decomposition steps can provide insights into the degradation mechanism.

    • The final residual mass corresponds to the weight of the non-volatile residue (e.g., metal oxide).

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Acquisition & Analysis A Homogenous Sample B Load 5-10 mg into Crucible A->B C Place Crucible in TGA B->C D Set Atmosphere (N2/Air) C->D E Set Heating Rate (e.g., 10°C/min) D->E F Define Temperature Range E->F G Record Mass vs. Temperature F->G H Analyze TGA Thermogram G->H I Determine Decomposition Temperature H->I

Caption: A schematic workflow for thermogravimetric analysis (TGA).

Interpreting the Data: Key Considerations

The interpretation of TGA data requires a nuanced understanding of the chemical processes occurring during thermal decomposition. The decomposition of a metal-imidazole complex often proceeds in multiple steps. The initial weight loss may correspond to the removal of solvent molecules or weakly bound ligands. Subsequent weight loss events typically involve the decomposition of the imidazole ligands themselves, ultimately leaving a metal oxide residue at high temperatures.[9]

It is crucial to correlate the TGA data with other analytical techniques such as Differential Scanning Calorimetry (DSC), which measures heat flow, and mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA to identify the evolved gaseous products.

Factors Influencing Thermal Stability: A Conceptual Diagram

Stability_Factors Stability Thermal Stability Metal Metal Ion Properties Stability->Metal Ligand Ligand Characteristics Stability->Ligand Structure Structural Features Stability->Structure IonicRadius Ionic Radius Metal->IonicRadius ChargeDensity Charge Density Metal->ChargeDensity CFSE CFSE Metal->CFSE Electronic Electronic Effects (EDG/EWG) Ligand->Electronic Steric Steric Hindrance Ligand->Steric Coordination Coordination Number & Geometry Structure->Coordination Packing Crystal Packing Structure->Packing

Caption: Key factors influencing the thermal stability of metal-imidazole complexes.

Conclusion and Future Outlook

The thermal stability of metal complexes with substituted imidazole ligands is a critical parameter that dictates their suitability for a wide range of applications. A systematic understanding of the interplay between the metal center, ligand substituents, and overall molecular structure is essential for the rational design of new complexes with tailored thermal properties. The standardized experimental approach outlined in this guide provides a robust framework for the comparative assessment of thermal stability. Future research in this area will likely focus on the development of in-silico models to predict thermal stability, further accelerating the discovery of novel and highly robust metal-imidazole complexes for advanced applications.

References

A Comparative Guide to the Biological Activity of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid and its Ethyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, particularly in the development of angiotensin II receptor blockers (ARBs), the imidazole-4,5-dicarboxylic acid scaffold has proven to be a cornerstone. This guide provides an in-depth comparative analysis of the biological activity of 2-propyl-1H-imidazole-4,5-dicarboxylic acid and its corresponding diethyl ester, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. Both compounds are key intermediates in the synthesis of the widely prescribed antihypertensive drug, Olmesartan Medoxomil.[1] Understanding the nuanced differences in their biological profiles is critical for researchers engaged in the design and optimization of novel ARBs.

This guide will dissect the causal relationships between their structural differences, their interaction with the renin-angiotensin system, and their resulting pharmacological effects, supported by experimental data and detailed protocols.

The Prodrug Principle: A Tale of Two Moieties

A fundamental distinction between this compound and its diethyl ester lies in the concept of a prodrug. The dicarboxylic acid is generally considered the pharmacologically active form, capable of directly interacting with the angiotensin II type 1 (AT1) receptor. However, its polar nature, due to the two carboxylic acid groups, can limit its oral bioavailability.

Conversely, the diethyl ester serves as a prodrug. The esterification of the carboxylic acid groups increases the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal tract. Once absorbed, the ester groups are rapidly hydrolyzed by esterases in the plasma and tissues to release the active dicarboxylic acid metabolite.[2] This strategy is a well-established approach in medicinal chemistry to enhance the oral bioavailability of acidic drugs.[3][4]

Synthesis and Chemical Properties

Both compounds are accessible through established synthetic routes, often starting from simpler precursors and building the imidazole ring.

Synthesis of this compound: A common method involves the oxidation of a corresponding 2-propyl-benzimidazole precursor.

Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: This can be achieved through the condensation of butyramidinium chloride with diethyl 2-chloro-3-oxosuccinate.

PropertyThis compoundDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Molecular Formula C₈H₁₀N₂O₄C₁₂H₁₈N₂O₄
Molecular Weight 198.18 g/mol 254.28 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Solubility Soluble in aqueous baseSoluble in organic solvents (e.g., ethanol, ethyl acetate)
Predicted logP LowerHigher

Mechanism of Action: Targeting the Renin-Angiotensin System

The primary therapeutic target for both compounds, upon conversion of the ester to the acid, is the AT1 receptor within the renin-angiotensin system (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS) Pathway

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and the release of aldosterone, which in turn increases sodium and water retention. Both of these effects contribute to an elevation in blood pressure. This compound acts as a competitive antagonist at the AT1 receptor, blocking the binding of angiotensin II and thereby mitigating its hypertensive effects.

Comparative Biological Activity

ParameterThis compoundDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylateRationale
In Vitro AT1 Receptor Binding Affinity (IC₅₀) High Low to negligible The dicarboxylic acid is the active pharmacophore that directly interacts with the receptor. The ester groups of the diethyl analogue would sterically hinder and electronically prevent effective binding.
In Vitro Potency (Functional Assays) Potent Inactive As a consequence of its high binding affinity, the dicarboxylic acid would show potent inhibition of angiotensin II-induced cellular responses. The ester would be inactive in these assays.
In Vivo Efficacy (Intravenous Administration) High Lower (dependent on hydrolysis rate) When administered directly into the bloodstream, the dicarboxylic acid would exert an immediate and potent antihypertensive effect. The ester would require in vivo hydrolysis to the active form, leading to a delayed and potentially less potent initial effect.
In Vivo Efficacy (Oral Administration) Low High The poor membrane permeability of the dicarboxylic acid would result in low oral bioavailability and thus, reduced efficacy. The increased lipophilicity of the diethyl ester enhances its oral absorption, leading to higher systemic exposure to the active dicarboxylic acid after in vivo hydrolysis, resulting in greater efficacy.[3][4]

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, we provide a standard protocol for an in vitro angiotensin II receptor binding assay.

Angiotensin II Type 1 (AT1) Receptor Binding Assay Protocol

Objective: To determine the binding affinity (IC₅₀) of a test compound for the AT1 receptor.

Materials:

  • Membrane preparation from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Unlabeled competitor: Angiotensin II or a known AT1 receptor antagonist (e.g., Losartan).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound and diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Workflow for AT1 Receptor Binding Assay

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: - Total Binding (Buffer) - Non-specific Binding (Unlabeled Ligand) - Test Compound (Serial Dilutions) Start->Plate_Setup Add_Radioligand Add Radioligand ([¹²⁵I]-Angiotensin II) Plate_Setup->Add_Radioligand Add_Membranes Add AT1 Receptor Membrane Preparation Add_Radioligand->Add_Membranes Incubation Incubate at Room Temperature (e.g., 60-90 minutes) Add_Membranes->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Counting->Analysis

Caption: Workflow for the AT1 receptor binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either buffer (for total binding), a saturating concentration of unlabeled angiotensin II (for non-specific binding), or the test compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of this compound and its diethyl ester provides a clear illustration of the prodrug strategy in action. The dicarboxylic acid is the biologically active entity, demonstrating high affinity for the AT1 receptor in vitro. The diethyl ester, while inactive at the receptor level, serves as a crucial prodrug to enhance oral bioavailability, enabling effective delivery of the active compound to its site of action in vivo.

For researchers in the field, this understanding is pivotal. When designing novel ARBs based on the imidazole-4,5-dicarboxylic acid scaffold, it is essential to consider both the intrinsic activity of the final compound and the pharmacokinetic properties that can be modulated through prodrug approaches. Future studies could focus on a direct, head-to-head comparison of these two molecules in both in vitro and in vivo models to precisely quantify the impact of the diethyl ester prodrug on the overall pharmacological profile.

References

A Senior Scientist's Guide to HPLC Purity Assessment of Synthesized 2-propyl-1H-imidazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is not merely a quality control checkpoint; it is the bedrock of reproducible downstream processes and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a crucial building block in contemporary pharmaceutical synthesis. We will move beyond rote protocols to dissect the causality behind chromatographic choices, empowering you to develop robust, self-validating analytical methods.

The Critical Role of Purity for this compound

This compound (C₈H₁₀N₂O₄, M.W. 198.18 g/mol ) serves as a key intermediate in the synthesis of various therapeutic agents.[1] Its molecular structure, featuring a basic imidazole ring and two acidic carboxylic acid groups, presents a unique analytical challenge. Even trace impurities, such as unreacted starting materials, side-products, or degradation products, can have profound consequences on the yield, purity, and safety profile of the final API.[2][3] Therefore, a highly selective and sensitive analytical method is paramount. Reverse-phase HPLC stands as the gold standard for this purpose due to its precision and versatility with non-volatile compounds.[2]

Understanding the Analyte: A Foundation for Method Development

The chromatographic behavior of this compound is dictated by its amphoteric nature. The two carboxylic acid functional groups and the imidazole ring mean its ionization state is highly dependent on the pH of the mobile phase.

  • At low pH (e.g., pH < 2-3): The carboxylic acid groups are protonated (neutral), and the imidazole ring may be protonated (positive charge). In this state, the molecule is at its least polar, leading to maximum retention on a reverse-phase column.[4][5]

  • At high pH (e.g., pH > 6-7): The carboxylic acid groups are deprotonated (negatively charged), making the molecule highly polar and resulting in very short retention times, often near the solvent front.[4][5]

This pH-dependent behavior is the most powerful tool at our disposal for controlling retention and achieving selectivity between the main compound and its potential impurities.

Comparative Analysis of HPLC Methodologies

A robust HPLC method hinges on the judicious selection of the stationary phase (the column) and the mobile phase. Here, we compare two common reverse-phase columns, C18 and C8, and the impact of mobile phase pH.

Stationary Phase Comparison: C18 vs. C8 Columns

The fundamental difference between C18 (octadecylsilane) and C8 (octylsilane) columns lies in the length of the alkyl chains bonded to the silica support, which dictates the column's hydrophobicity.[6]

  • C18 Columns: Possess longer 18-carbon chains, creating a more hydrophobic and denser stationary phase. This leads to stronger interactions with non-polar analytes.[6][7]

  • C8 Columns: Feature shorter 8-carbon chains, resulting in a less hydrophobic stationary phase. This is often advantageous for moderately polar compounds, providing shorter analysis times.[8][9]

For this compound, which is a relatively polar molecule, a C8 column might seem like a logical choice for a faster analysis. However, the goal is not just speed, but the resolution of the main peak from closely eluting impurities. A C18 column, with its greater retentive power, often provides superior selectivity for complex mixtures.[10]

Table 1: Comparative Performance of C18 and C8 Columns (Illustrative data based on typical chromatographic principles for the analysis of this compound)

ParameterC18 Column (e.g., 4.6 x 150 mm, 5 µm)C8 Column (e.g., 4.6 x 150 mm, 5 µm)Rationale
Retention Time (Main Peak) ~ 8.5 min~ 6.2 minThe higher hydrophobicity of the C18 phase leads to stronger retention.[6]
Resolution (Main Peak vs. Impurity A) 2.11.6The increased interaction with the C18 stationary phase often enhances the separation between structurally similar compounds.
Peak Tailing (Asymmetry Factor) 1.11.3The polar nature of the analyte can sometimes lead to secondary interactions with residual silanols on the silica surface, which can be more pronounced on less densely packed C8 phases.
Analysis Time LongerShorterWeaker interactions on the C8 column result in faster elution.[8]
Mobile Phase pH: The Key to Selectivity

As established, mobile phase pH is the most critical parameter for this analysis. To ensure reproducible retention times, the pH must be controlled with a suitable buffer and set to a level that keeps the analyte in a single, predominant ionization state. This is typically achieved by setting the pH at least one unit away from the analyte's pKa values. For dicarboxylic acids, a low pH mobile phase is essential to suppress the ionization of the carboxyl groups, thereby increasing retention and improving peak shape.[4][5]

Table 2: Effect of Mobile Phase pH on Chromatographic Performance (C18 Column) (Illustrative data)

ParameterMobile Phase pH 2.8 (0.1% Phosphoric Acid)Mobile Phase pH 5.0 (Acetate Buffer)Rationale
Retention Time (Main Peak) 8.5 min2.1 minAt pH 2.8, the carboxylic acids are protonated and less polar, leading to increased retention. At pH 5.0, they are ionized and highly polar, causing rapid elution.[5]
Peak Shape (Asymmetry Factor) 1.1 (Symmetrical)1.8 (Tailing)At pH values close to the pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion.[11]
Method Robustness HighLowSmall shifts in a pH 5.0 mobile phase can cause significant changes in retention time, making the method less reliable. The retention time is much more stable at the low pH plateau.[12]

Recommended HPLC Protocol for Purity Determination

This protocol is designed to be a robust, self-validating system for the routine purity assessment of synthesized this compound.

Experimental Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides optimal resolution for polar compounds and potential impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of dicarboxylic acid groups, ensuring good retention and peak shape.[13]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute any less polar impurities that may be present, while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
UV Detection 215 nmImidazole compounds exhibit UV absorbance in the low UV range.[14] A wavelength of 215 nm generally provides good sensitivity for the parent compound and potential impurities.
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.Ensures complete dissolution of the analyte.
Standard Preparation A certified reference standard should be prepared at the same concentration as the sample.Essential for accurate quantification and peak identification.

Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like 0.1% formic acid.[13]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Synthesized Compound (1 mg) Dissolve_Smp Dissolve & Vortex Sample Sample->Dissolve_Smp Standard Weigh Reference Standard (1 mg) Dissolve_Std Dissolve & Vortex Standard Standard->Dissolve_Std Solvent Prepare Diluent (1 mL Water:ACN 50:50) Solvent->Dissolve_Smp Solvent->Dissolve_Std Filter_Smp Filter Sample (0.45 µm) Dissolve_Smp->Filter_Smp Filter_Std Filter Standard (0.45 µm) Dissolve_Std->Filter_Std HPLC HPLC System Setup (C18, Low pH Mobile Phase) Filter_Smp->HPLC Filter_Std->HPLC Inject_Std Inject Standard HPLC->Inject_Std Inject_Smp Inject Sample Inject_Std->Inject_Smp Chromatogram Acquire Chromatograms Inject_Smp->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Identifying Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Such as propylamine and glyoxylic acid derivatives.[15]

  • Intermediates: For instance, 2-propyl-4,5-dihydroxyimidazole, if the oxidation step is incomplete.[15]

  • Side-Products: Arising from alternative reaction pathways, such as isomers or over-oxidized products.

  • Reagents from Synthesis: For example, residual oxidizing agents or acids used in hydrolysis.[16]

Logical Diagram of Potential Impurities

G cluster_impurities Potential Impurities Synthesis Synthesis Process Starting_Materials Starting Materials - Propylamine - Glyoxylic Acid Derivatives Synthesis->Starting_Materials Intermediates Intermediates - 2-propyl-4,5- dihydroxyimidazole Synthesis->Intermediates Side_Products Side-Products - Positional Isomers - Over-oxidation Products Synthesis->Side_Products Target 2-propyl-1H-imidazole- 4,5-dicarboxylic acid Synthesis->Target

Caption: Potential Impurity Sources.

Conclusion: A Strategy for Robust Purity Assessment

The purity assessment of this compound by HPLC is a nuanced task that demands more than a generic protocol. By understanding the analyte's pH-dependent properties, a scientifically sound analytical method can be developed. A C18 column combined with a low-pH mobile phase (e.g., 0.1% phosphoric acid) and a gradient elution with acetonitrile provides a robust and selective method capable of resolving the main compound from its potential process-related impurities. This approach, grounded in the principles of chromatography, ensures the generation of reliable and accurate purity data, which is indispensable for the advancement of drug development projects.

References

A Theoretical Comparative Guide to Imidazole Ligands in Iron Porphyrins: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of metalloporphyrins, understanding the nuanced interactions between axial ligands and the central iron atom is paramount. This guide provides an in-depth theoretical comparison of various imidazole-based ligands in iron porphyrin complexes, offering insights grounded in computational chemistry to inform experimental design and interpretation. We will delve into the subtle yet significant effects of imidazole substitution on the electronic structure, spin state, and binding affinities of these vital biomimetic systems.

The Significance of Imidazole Ligation in Iron Porphyrins

Iron porphyrins are the active centers in a vast array of biological systems, most notably in hemoglobin and myoglobin, where they are responsible for oxygen transport and storage.[1][2] The coordination of an axial ligand to the iron center is a critical determinant of the electronic structure and, consequently, the function of the heme protein.[2] In many of these proteins, the proximal axial ligand is a histidine residue, which coordinates to the iron via one of the nitrogen atoms of its imidazole side chain.[1][2] This imidazole ligation is crucial for modulating the oxygen-binding affinity and stabilizing the overall protein structure.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for dissecting the intricate interplay between the imidazole ligand and the iron porphyrin core.[3][4][5][6] These computational models allow for a systematic and controlled investigation of how modifications to the imidazole ligand—such as the addition of substituent groups—can fine-tune the properties of the entire complex. Such insights are invaluable for the rational design of synthetic metalloporphyrins for applications in catalysis, sensing, and drug development.

A Comparative Analysis of Imidazole-Based Ligands

A seminal theoretical study systematically compared a series of five- and six-coordinate iron porphyrins with different imidazole ligands using DFT methods.[3][4][5][6] The ligands investigated included imidazole (Im), 1-methylimidazole (1-MeIm), 2-methylimidazole (2-MeIm), 1,2-dimethylimidazole (1,2-Me2Im), 4-ethylimidazole (4-EtIm), and the biologically relevant histidine (His).[3][4][5][6] This work revealed many subtle distinctions in the effects of these ligands on the structures and energetics of both the deoxy- (five-coordinate) and oxy- (six-coordinate) iron porphyrin complexes.[3][4][5]

Steric and Electronic Effects on Spin State and Structure

One of the key findings was the profound influence of steric hindrance on the spin state of the iron center. For instance, the presence of a methyl group at the 2-position of the imidazole ring, as in 2-methylimidazole (2-MeIm), introduces significant steric clashing with the porphyrin ring.[2][3][4][5] This steric repulsion leads to a weakening of the Fe-N(imidazole) bond, which in turn favors a high-spin (S=2) state for the five-coordinate FeP(2-MeIm) complex.[3][4][5] In contrast, for FeP(1-MeIm), where the methyl group is at the non-coordinating nitrogen, the ground state is predicted to be an admixture of a high-spin (S=2) and an intermediate-spin (S=1) state.[3][4][5]

These computational predictions are consistent with experimental observations and highlight the delicate balance between electronic and steric factors in determining the ground state of these complexes. The table below summarizes key computational data for different imidazole ligands.

Ligand (L)Fe-N(Im) distance (Å) in FeP(L)Spin State of FeP(L)Fe-O2 Bond Energy (kcal/mol) in FeP(L)(O2)
Imidazole (Im)2.083Intermediate Spin (S=1)15.8
1-Methylimidazole (1-MeIm)2.091Admixture (S=1, S=2)16.2
2-Methylimidazole (2-MeIm)2.148High Spin (S=2)11.7
1,2-Dimethylimidazole (1,2-Me2Im)2.155High Spin (S=2)11.3
4-Ethylimidazole (4-EtIm)2.085Intermediate Spin (S=1)15.9
Histidine (His)2.084Intermediate Spin (S=1)16.0

Data extracted and synthesized from theoretical studies.[3][4][5]

Influence on Oxygen Binding

The nature of the imidazole ligand also directly impacts the binding of diatomic molecules like oxygen. The steric hindrance from the 2-methyl group in 2-MeIm not only weakens the Fe-N(imidazole) bond but also consequently weakens the Fe-O2 bond in the six-coordinate oxy complex.[2][3][4][5] This makes iron porphyrins with 2-MeIm effective mimics for the T-state (low affinity) of hemoglobin.[2][3][4][5] Conversely, ligands without this steric clash, such as imidazole and 4-ethylimidazole, closely resemble the behavior of the native histidine ligand, making them suitable models for the R-state (high affinity) of hemoglobin and for simplifying future computational studies on hemoprotein models.[3][4][5]

Visualizing the Molecular Interactions

To better understand the structural relationships and the workflow of these theoretical studies, the following diagrams are provided.

Iron Porphyrin Iron Porphyrin Imidazole Ligand Imidazole Ligand Iron Porphyrin->Imidazole Ligand Coordination Substituent Group Substituent Group Imidazole Ligand->Substituent Group Modification Binding Affinity Binding Affinity Imidazole Ligand->Binding Affinity Modulates Electronic Properties Electronic Properties Substituent Group->Electronic Properties Influences Spin State Spin State Substituent Group->Spin State Influences Electronic Properties->Binding Affinity Spin State->Binding Affinity

Caption: Logical relationship between the components of the iron porphyrin-imidazole complex and their resulting properties.

cluster_model Model Construction cluster_dft DFT Calculation cluster_results Results & Interpretation Porphyrin Core Porphyrin Core Initial Coordinates Initial Coordinates Porphyrin Core->Initial Coordinates Imidazole Ligand Imidazole Ligand Imidazole Ligand->Initial Coordinates Geometry Optimization Geometry Optimization Initial Coordinates->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Optimized Structure Optimized Structure Geometry Optimization->Optimized Structure Property Analysis Property Analysis Energy Calculation->Property Analysis Binding Energies Binding Energies Energy Calculation->Binding Energies Electronic States Electronic States Property Analysis->Electronic States Comparison Comparison Optimized Structure->Comparison Binding Energies->Comparison Electronic States->Comparison

Caption: A typical workflow for the theoretical study of iron porphyrin-imidazole complexes using DFT.

Experimental Protocol: A Representative Computational Workflow

The following provides a detailed, step-by-step methodology for a typical DFT-based comparative study of imidazole ligands in iron porphyrins. This protocol is a self-validating system, where the choice of functionals and basis sets is often benchmarked against available experimental data or higher-level ab initio calculations to ensure reliability.[1][3][4][5]

Objective: To compare the structural, energetic, and electronic properties of iron porphyrin complexes with different imidazole ligands.

Methodology: Density Functional Theory (DFT)

  • Model Construction:

    • Define the molecular structure of the iron porphine (FeP) as the model for the porphyrin core. This is a justified simplification as peripheral substituents on the porphyrin ring have been shown to not significantly affect the core electronic and structural properties.[1]

    • Construct the molecular structures of the various imidazole ligands to be studied (e.g., Im, 1-MeIm, 2-MeIm).

    • Generate the initial coordinates for the five-coordinate FeP(L) and six-coordinate FeP(L)(O2) complexes.

  • Choice of Functional and Basis Set:

    • Select a range of density functionals for the calculations to assess the reliability of the results. Common choices include BP86, B3LYP, and PBE0.[1] The choice of functional is critical as it can influence the predicted spin-state energetics.

    • Employ a suitable basis set for all atoms. A double-ζ or triple-ζ quality basis set with polarization functions (e.g., DZP, TZVP) is typically used.[1]

  • Geometry Optimization:

    • Perform full geometry optimizations for all complexes in their different possible spin states (e.g., singlet, triplet, quintet) without any symmetry constraints.

    • The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is located.

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies for the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Energetic Calculations:

    • Calculate the total electronic energies of the optimized structures for each spin state to determine the ground state.

    • Calculate the binding energy of the imidazole ligand (L) to the iron porphyrin (FeP) using the following equation: ΔE_binding(L) = E[FeP(L)] - (E[FeP] + E[L])

    • Calculate the binding energy of dioxygen (O2) to the five-coordinate complex using the equation: ΔE_binding(O2) = E[FeP(L)(O2)] - (E[FeP(L)] + E[O2])

  • Electronic Property Analysis:

    • Perform a population analysis (e.g., Mulliken, NBO) to determine the charge distribution and spin densities within the complexes.

    • Analyze the molecular orbitals to understand the nature of the bonding between the iron, the porphyrin, and the axial ligands.

  • Data Analysis and Comparison:

    • Tabulate the key structural parameters (e.g., bond lengths, bond angles), relative energies of spin states, and binding energies for all the studied ligands.

    • Compare the theoretical results with available experimental data to validate the computational methodology.

    • Interpret the trends observed in the context of the steric and electronic effects of the different imidazole substituents.

Conclusion: Guiding Future Research

This guide has provided a comprehensive overview of the theoretical comparison of different imidazole ligands in iron porphyrins. The key takeaway for researchers is that both steric and electronic factors of the imidazole ligand play a crucial role in modulating the properties of the iron porphyrin complex. DFT calculations have proven to be a powerful tool for elucidating these intricate relationships, offering predictive insights that can guide the design of novel biomimetic systems and therapeutic agents. The close resemblance of imidazole and 4-ethylimidazole to the biological histidine ligand suggests that these can be used as simplified and reliable models in future computational investigations of more complex hemoproteins.[3][4][5]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (CAS No. 58954-23-7). As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from structurally related compounds—namely imidazoles and dicarboxylic acids—to establish a robust and conservative safety framework.[1] Our primary objective is to empower researchers with the knowledge to manage the risks associated with this chemical, ensuring personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. While toxicological properties for this compound have not been thoroughly investigated, the known hazards of its constituent chemical groups provide a strong basis for a precautionary approach.[2] The compound is a beige solid, and like many powdered chemicals, it poses a primary risk through inhalation of dust and direct contact with skin and eyes.

Based on available data for the compound and its analogs, we can infer the following potential hazards:

Hazard ClassificationDescriptionSupporting Rationale
Harmful if Swallowed (H302)Ingestion may lead to adverse health effects.This is a listed hazard statement for the compound. Imidazole, a related compound, is also classified as harmful if swallowed.[3]
Causes Skin Irritation (H315)Direct contact may cause redness, itching, and inflammation.A listed hazard statement. Imidazole is known to cause severe skin burns.[4]
Causes Eye Irritation (H320)Contact with eyes can cause significant irritation.A listed hazard statement. Imidazole can cause severe eye damage.[4]
May Cause Respiratory Irritation (H335)Inhalation of dust can irritate the respiratory tract.[2]A listed hazard statement.[2] This is a common hazard for powdered organic acids.
Potential for Dust Explosion Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture.[3][5]This is a known risk for many organic solids, including imidazole.[5]

Given these risks, a rigorous personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the identified risks. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection

Direct ocular exposure to this chemical can cause serious irritation. Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][6]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[7]

Hand Protection

The compound is known to cause skin irritation. Proper glove selection is critical to prevent dermal exposure.

  • Primary Recommendation: Nitrile rubber gloves are recommended for incidental contact.[1][8] Nitrile offers good resistance to a range of chemicals, including acids and bases.[9]

  • Glove Selection Rationale: Always inspect gloves for tears or punctures before use.[2] If direct contact occurs, change gloves immediately. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance chart. While nitrile is suitable for splash protection, butyl rubber gloves offer superior protection against many corrosive acids and ketones and should be considered for higher-risk scenarios.[9][10]

Task ScenarioRecommended Glove TypeKey Considerations
Weighing and transferNitrile Gloves (min. 5 mil)Change gloves immediately upon contamination.
Preparing solutionsNitrile Gloves (min. 5 mil)Double-gloving can be considered for added protection.
Equipment cleaningNeoprene or Butyl GlovesFor handling potentially contaminated equipment over extended periods.
Body Protection

To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.

  • Standard Protocol: A clean, fully buttoned laboratory coat must be worn at all times.[11]

  • Enhanced Protection: For tasks involving larger quantities or a high risk of dust generation, a chemical-resistant apron should be worn over the lab coat. In the event of significant contamination, remove the affected clothing immediately and wash the exposed skin area.[3]

Respiratory Protection

Inhalation of airborne dust is a primary exposure route that can lead to respiratory irritation.[2] Engineering controls are the first line of defense, but respiratory protection is a crucial secondary measure.

  • Engineering Controls First: All handling of this compound solid must be performed within a certified chemical fume hood to minimize airborne concentrations.[5][11]

  • For Low-Level Dust Exposure: If minor dust generation is unavoidable even within a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended for nuisance exposures.[2]

  • For Higher-Level Protection: In situations where dust levels may be higher, or for emergency spill response, a half-mask or full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational prep2 Don all required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Gather all necessary equipment (spatulas, weigh boats, etc.) prep2->prep3 handle1 Carefully open the container prep3->handle1 Begin Handling handle2 Slowly weigh the required amount handle1->handle2 handle3 Transfer compound to reaction vessel handle2->handle3 handle4 Securely close the main container handle3->handle4 clean1 Clean all equipment used handle4->clean1 Proceed to Cleanup clean2 Place contaminated disposable items in a labeled hazardous waste bag clean1->clean2 clean3 Wipe down the work surface clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Safe handling workflow for powdered chemicals.

First Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] The area should then be cleaned. All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.[4][11]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[11] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Do not dispose of this chemical down the drain.[4][12] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

By adhering to these rigorous safety and operational protocols, you can confidently and safely incorporate this compound into your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 2
2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.